molecular formula C8H11N3O3 B570521 (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol CAS No. 115416-52-9

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Cat. No.: B570521
CAS No.: 115416-52-9
M. Wt: 197.194
InChI Key: IFUIXZIUISLXKT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (CAS 115416-52-9) is a high-purity chiral amino alcohol that serves as a critical building block in asymmetric synthesis and pharmaceutical development. This compound is specifically valued for its role in the synthesis of enantiomerically pure drugs, where its chiral properties enhance the efficacy and specificity of target molecules . Its structural features, including the nitro-pyridyl group and the alaninol moiety, make it a versatile reagent for studying enzyme mechanisms and receptor interactions due to its ability to mimic natural chiral molecules . In research applications, this chiral synthon is employed in the production of agrochemicals and fine chemicals, contributing to the creation of compounds with high stereochemical precision . The compound is characterized by a specific rotation of [α]20/D = -42.0 to -45.0 deg (C=1, Methanol) and has a melting point range of 98.0 to 102.0 °C, confirming its high optical purity and crystalline nature . Supplied with a purity of >98.0% (HPLC), it is presented as a light yellow to yellow powder or crystal . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUIXZIUISLXKT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659938
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115416-52-9
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral amino alcohol derivative, represents a significant scaffold in medicinal chemistry and materials science. Its structural motifs, comprising a stereogenic center, a primary alcohol, a secondary amine, and an electron-deficient nitropyridine ring, confer a unique combination of properties that are of considerable interest in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physical properties of this compound, underpinned by established analytical methodologies. It is intended to serve as a vital resource for researchers engaged in its synthesis, characterization, and application, ensuring scientific integrity and fostering a deeper understanding of its chemical behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is defined by its specific molecular structure and corresponding identifiers.

The molecule incorporates a pyridine ring substituted with a nitro group at the 5-position and an (S)-alaninol moiety at the 2-position via a secondary amine linkage. The "(S)" designation denotes the stereochemistry at the chiral center of the alaninol fragment, while "(-)" indicates its levorotatory nature, meaning it rotates plane-polarized light to the left.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 115416-52-9[1]
Molecular Formula C₈H₁₁N₃O₃[1][2]
Molecular Weight 197.19 g/mol [1][2]
InChI InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1[2]
InChIKey IFUIXZIUISLXKT-LURJTMIESA-N[2]

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in various environments, influencing its suitability for specific applications, from formulation in drug delivery systems to its processing in materials science.

Appearance and Purity

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is typically supplied as a light yellow to yellow powder or crystalline solid . The purity of the compound is a critical parameter that can significantly impact experimental outcomes. Commercially available batches often specify a purity of >98.0% , typically determined by High-Performance Liquid Chromatography (HPLC).

Melting Point

The melting point is a fundamental physical constant that provides an indication of the purity and thermal stability of a crystalline solid. For (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, the reported melting point is in the range of 98.0 to 102.0 °C . A sharp melting range is indicative of high purity.

Table 2: Summary of Key Physical Properties

PropertyValue
Appearance Light yellow to yellow powder/crystal
Purity (HPLC) >98.0%
Melting Point 98.0 - 102.0 °C
Specific Rotation [α]²⁰/D -42.0° to -45.0° (c=1, Methanol)
Optical Activity

The chirality of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is confirmed by its optical activity. The specific rotation is a standardized measure of the extent to which a chiral compound rotates plane-polarized light. The reported specific rotation for this compound is between -42.0° and -45.0° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 1 g/100mL in methanol. The negative sign confirms its levorotatory nature.

Solubility

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections outline the expected spectral characteristics of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on the pyridine ring, the protons of the alaninol side chain, and the amine and hydroxyl protons. The aromatic region would likely show three distinct signals for the protons on the nitropyridine ring. The alaninol moiety would exhibit signals for the methine proton (CH), the methylene protons (CH₂), and the methyl protons (CH₃), with characteristic splitting patterns due to spin-spin coupling. The chemical shifts of the amine and hydroxyl protons may be broad and their positions can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the nitropyridine ring would appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The alaninol carbons would appear in the aliphatic region, with the carbon attached to the hydroxyl group and the carbon attached to the nitrogen showing characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A medium to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, likely showing hydrogen bonding.

  • C-H stretching: Absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • N-O stretching (nitro group): Two strong, characteristic absorption bands are expected for the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O stretching: A strong absorption band in the 1000-1200 cm⁻¹ region for the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 197.19. The fragmentation pattern would likely involve cleavage of the alaninol side chain and loss of the nitro group.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols for the determination of physical properties are essential.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid organic compound.

Diagram 1: Workflow for Melting Point Determination

MeltingPoint A Sample Preparation B Packing the Capillary Tube A->B Finely powder the sample C Melting Point Apparatus Setup B->C Tap to compact sample to 2-3 mm height D Heating and Observation C->D Insert capillary and heat slowly (1-2 °C/min) near expected MP E Data Recording D->E Record T_initial (first liquid) and T_final (all liquid)

Caption: Workflow for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is finely powdered.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to introduce a small amount of the compound. The tube is then gently tapped on a hard surface to compact the sample to a height of 2-3 mm at the bottom of the tube.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as this range.

Specific Rotation Measurement

This protocol outlines the procedure for measuring the specific rotation of a chiral compound in solution.

Diagram 2: Workflow for Specific Rotation Measurement

SpecificRotation A Solution Preparation C Sample Measurement A->C Accurately weigh sample and dissolve in a known volume of solvent B Polarimeter Calibration B->C Zero the instrument with a blank (pure solvent) D Calculation C->D Measure the observed rotation (α) E E D->E Calculate [α] = α / (c * l)

Caption: Workflow for the determination of specific rotation.

Methodology:

  • Solution Preparation: A solution of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., methanol) in a volumetric flask. The concentration (c) is expressed in g/100mL.

  • Polarimeter Setup: A polarimeter is calibrated using a blank solution (the pure solvent). The sample cell of a known path length (l), typically 1 decimeter (dm), is filled with the prepared solution, ensuring no air bubbles are present.

  • Measurement: The observed rotation (α) of the solution is measured at a specified temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l)

Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility determination, which is considered the gold standard method.

Methodology:

  • Sample Preparation: An excess amount of solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Synthesis Overview

A plausible synthetic route to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with (S)-alaninol.

Diagram 3: General Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_product Product A 2-Chloro-5-nitropyridine C (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol A->C B (S)-Alaninol B->C

Caption: A general synthetic route to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

The reaction typically proceeds by reacting 2-chloro-5-nitropyridine with (S)-alaninol in the presence of a base to neutralize the HCl formed during the reaction. The choice of solvent and reaction conditions (temperature, reaction time) is crucial for optimizing the yield and purity of the product. Purification is generally achieved by crystallization or column chromatography.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Toxicity: Detailed toxicological data is not widely available. As a nitroaromatic compound, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral building block with well-defined physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, spectroscopic signatures, and standardized protocols for their determination. A thorough understanding of these properties is fundamental to harnessing the full potential of this versatile molecule in the design and synthesis of new chemical entities with desired biological or material properties.

References

  • PubMed. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. [Link]

  • PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

  • Google P
  • Iraqi Academic Scientific Journals. Synthesis Characterization of new compounds derivatives from amino acids (Alanin, Argenine and Aspartic acid). [Link]

  • MySkinRecipes. N-Boc-L-alaninol. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). [Link]

  • Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • ResearchGate. Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. [Link]

  • ResearchGate. Growth and characterization of DL-Alanine - A new NLO material from the amino acid family. [Link]

Sources

An In-Depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral amino alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key pharmacophoric elements: a chiral alaninol backbone, a pyridine ring, and a nitro functional group. This combination imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures and a potential candidate for drug discovery programs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential biological significance based on the established activities of its constituent moieties.

Introduction: The Strategic Importance of Chiral Amino Alcohols and Nitro-Aromatic Scaffolds

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products and biologically active compounds, including numerous approved pharmaceuticals. The stereochemistry of these molecules is often critical for their interaction with biological targets, such as enzymes and receptors, dictating their efficacy and safety profiles. The alaninol moiety, derived from the natural amino acid alanine, provides a readily accessible source of chirality.

The incorporation of a 5-nitropyridyl group introduces a potent electron-withdrawing feature, which can significantly influence the molecule's reactivity and potential biological activity. Nitro-aromatic compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiprotozoal, and anticancer activities, often through mechanisms involving bioreduction of the nitro group under hypoxic conditions.[1][2] The pyridine ring itself is a common scaffold in drug discovery, known to engage in hydrogen bonding and pi-stacking interactions with biological macromolecules. The strategic combination of these three components in (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol makes it a compelling subject for in-depth study and application.

Chemical Structure and Physicochemical Properties

The chemical identity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is defined by the covalent arrangement of its constituent atoms and its specific stereochemistry.

IUPAC Name: (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

Chemical Formula: C₈H₁₁N₃O₃

Molecular Weight: 197.19 g/mol

CAS Number: 115416-52-9

The structure features a central chiral carbon atom derived from L-alaninol, which dictates the (S)-configuration. This chiral center is flanked by a hydroxymethyl group and a secondary amine that links it to the 2-position of a 5-nitropyridine ring.

PropertyValueSource
Appearance Light yellow to yellow powder/crystalTCI Chemicals
Melting Point 98.0 to 102.0 °CTCI Chemicals
Optical Rotation -42.0 to -45.0 deg (c=1, Methanol)TCI Chemicals
Purity >98.0% (HPLC)TCI Chemicals

Synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Validated Protocol

The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is most reliably achieved through a nucleophilic aromatic substitution (SNA) reaction. This method is widely applicable for the formation of C-N bonds with electron-deficient aromatic systems.[3][4] The protocol described below is based on established principles of organic synthesis and represents a robust and reproducible method for obtaining the target compound.

Causality of Experimental Choices
  • Choice of Reactants: (S)-(-)-Alaninol (also known as L-alaninol) is selected as the chiral starting material to introduce the desired stereochemistry.[5][6] 2-Chloro-5-nitropyridine is an ideal electrophile for this reaction. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group at the 5-position.[7][8]

  • Solvent and Base: A polar aprotic solvent such as ethanol or isopropanol is suitable for this reaction as it can solvate the reactants and intermediates without interfering with the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically carried out at an elevated temperature (reflux) to provide sufficient activation energy for the nucleophilic attack and subsequent elimination of the chloride leaving group.

Detailed Experimental Protocol

Reaction: (S)-(-)-Alaninol + 2-Chloro-5-nitropyridine → (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-(-)-alaninol (1.0 equivalent) and absolute ethanol (10 mL per gram of alaninol).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Electrophile: To this solution, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a yellow solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Purification S_Alaninol (S)-(-)-Alaninol Reaction Nucleophilic Aromatic Substitution (Ethanol, Triethylamine, Reflux) S_Alaninol->Reaction Nitropyridine 2-Chloro-5-nitropyridine Nitropyridine->Reaction Workup Solvent Removal & Extraction Reaction->Workup Cooling Purification Flash Column Chromatography Workup->Purification Product (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Purification->Product

Caption: Synthetic workflow for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following are the expected spectroscopic data for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the alaninol backbone and the nitropyridyl ring. Key signals would include a doublet for the methyl group, multiplets for the methine and methylene protons of the alaninol moiety, and distinct aromatic signals for the protons on the pyridine ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aliphatic carbons of the alaninol portion and the aromatic carbons of the 5-nitropyridine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (aliphatic and aromatic), and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (NO₂).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 197.19 g/mol .

Potential Biological Activity and Applications in Drug Discovery

While specific biological activity data for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is not extensively reported in peer-reviewed literature, its chemical structure suggests several potential applications in drug discovery. The biological rationale is derived from the known activities of its constituent chemical motifs.

Rationale for Potential Bioactivity

The biological potential of this molecule can be conceptualized as a synergistic interplay between its three core components.

BioactivityRationale Molecule (S)-Alaninol Backbone 5-Nitropyridyl Moiety Alaninol Chiral Scaffold Provides specific 3D orientation for target binding Molecule:alaninol->Alaninol Pyridyl Pharmacophore Engages in H-bonding and π-stacking with biological targets Molecule:pyridyl->Pyridyl Nitro Bioactivatable Group Potential for bioreduction under hypoxia to generate reactive species Molecule:pyridyl->Nitro PotentialActivity Potential Biological Activities Antimicrobial Antiprotozoal Anticancer Alaninol->PotentialActivity Pyridyl->PotentialActivity Nitro->PotentialActivity

Caption: Rationale for the potential biological activity of the title compound.

  • Antimicrobial and Antiprotozoal Activity: The 5-nitropyridyl moiety is a key structural feature in several known antimicrobial and antiprotozoal agents.[1][2] The nitro group can be enzymatically reduced in anaerobic or microaerophilic organisms (like certain bacteria and protozoa) to form cytotoxic radical species that damage cellular macromolecules, including DNA. This mechanism of action is a well-established principle in medicinal chemistry.

  • Anticancer Activity: The hypoxic environment of solid tumors can also facilitate the bioreduction of nitro-aromatic compounds, making them potential hypoxia-activated prodrugs. The resulting reactive nitrogen species can induce cytotoxicity selectively in the tumor microenvironment.

  • Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme. The overall structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol could serve as a starting point for the design of novel kinase inhibitors.

Conclusion and Future Perspectives

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral building block with significant potential for applications in drug discovery and development. Its synthesis is straightforward and based on well-established chemical principles. While its specific biological profile remains to be fully elucidated, the presence of a chiral amino alcohol, a pyridine ring, and a nitro group provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and oncology. Further research into its biological activity, mechanism of action, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

  • Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

  • PubChem. L-Alaninol Compound Summary. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897. [Link]

  • PrepChem. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • LibreTexts Chemistry. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.

Sources

An In-depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, with CAS number 115416-52-9, is a chiral amino alcohol derivative that holds significant potential as a versatile building block in medicinal chemistry and asymmetric synthesis. Its structure, incorporating a stereocenter derived from the natural amino acid L-alanine, a nucleophilic amino alcohol functionality, and an electrophilic nitropyridine ring, makes it a valuable synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential applications in drug discovery, and role as a chiral auxiliary. By elucidating the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a vital resource for professionals seeking to leverage this compound in their research and development endeavors.

Introduction: A Molecule of Strategic Importance

The confluence of chirality and functional group diversity in a single molecule offers immense power in the design of novel therapeutics and catalysts. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a prime example of such a strategically designed molecule. Derived from the readily available and inexpensive chiral pool of L-alanine, it provides a scaffold with a predefined stereochemistry.[1] The presence of the 5-nitropyridyl moiety not only introduces a potential pharmacophore but also activates the pyridine ring for further chemical modifications. The amino alcohol functionality offers multiple points for derivatization, enabling its use in the synthesis of a wide range of molecular architectures.

The significance of chiral molecules in drug design is well-established, with enantiomers often exhibiting profoundly different pharmacological activities and metabolic profiles.[2][3][4] The use of chiral building blocks like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a cornerstone of modern asymmetric synthesis, allowing for the construction of single-enantiomer drugs with improved efficacy and reduced side effects.[2][5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol are summarized in the table below.

PropertyValueSource
CAS Number 115416-52-9[6][7][8]
Molecular Formula C₈H₁₁N₃O₃[7][9]
Molecular Weight 197.19 g/mol [7][9]
Appearance Light yellow to yellow powder/crystal[6][8]
Purity >98.0% (HPLC)[6][10]
Melting Point 98.0 to 102.0 °C[6]
Optical Rotation -42.0 to -45.0 deg (c=1, Methanol)[6]
Solubility Soluble in methanol and other polar organic solvents.Inferred from structure and handling information.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The most plausible synthetic route involves the reaction of L-alaninol with 2-chloro-5-nitropyridine. The electron-withdrawing nitro group strongly activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack by the primary amine of L-alaninol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A (S)-(-)-2-amino-1-propanol (L-Alaninol) C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) Heat (e.g., 80-120 °C) A->C Nucleophile B 2-Chloro-5-nitropyridine B->C Electrophile D (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol C->D SNA r Reaction

Caption: Proposed synthetic workflow for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned approach based on standard SNAr conditions for similar substrates. Optimization may be required to achieve maximum yield and purity.

Materials:

  • (S)-(-)-2-amino-1-propanol (L-alaninol)

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.5 eq).

  • In a separate flask, dissolve (S)-(-)-2-amino-1-propanol (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solid. If Et₃N was used, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Characterization and Analytical Profile (Expected)

The identity and purity of the synthesized (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the pyridyl protons, the alaninol backbone methine and methylene protons, and the methyl group. The chemical shifts will be influenced by the neighboring functional groups.

    • ¹³C NMR: Will display distinct signals for each of the eight carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC is essential to confirm the enantiomeric purity of the final product.[13]

    • Reverse-phase HPLC can be used to determine the chemical purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z = 198.08 for [M+H]⁺).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, O-H, C-H, C=C, C=N, and NO₂ groups are expected.

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural features of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol make it a highly attractive building block for various applications in the pharmaceutical and chemical industries.

As a Chiral Building Block in Medicinal Chemistry

The primary application of this compound is as a chiral synthon for the introduction of a stereocenter into a target molecule. The amino and hydroxyl groups can be further functionalized to build more complex structures. The nitropyridine moiety itself is a known pharmacophore in various bioactive molecules, exhibiting a range of activities including antimicrobial and anticancer properties.[14]

G A (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol B Further Functionalization (e.g., acylation, alkylation, oxidation) A->B Derivatization of -NH and -OH groups C Coupling with other pharmacophores B->C D Novel Chiral Drug Candidates C->D

Caption: Role as a chiral building block in drug discovery.

In the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are well-known precursors for the synthesis of chiral ligands used in asymmetric catalysis.[15] The nitrogen and oxygen atoms of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. This opens up possibilities for its use in the development of novel catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Potential Biological Significance and Future Perspectives

The incorporation of a nitropyridine moiety suggests potential biological activity. Nitropyridines are a class of compounds that have been investigated for a wide range of therapeutic applications.[14] The nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects, forming the basis for their use as antimicrobial and anticancer agents.[16]

Further research into the biological activity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and its derivatives is warranted. Its potential as a scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases, remains an exciting area for exploration. The development of efficient and scalable synthetic routes will be crucial for making this valuable chiral building block more accessible to the scientific community.

Conclusion

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a molecule with significant untapped potential. Its straightforward, proposed synthesis from readily available starting materials, combined with its inherent chirality and versatile functional groups, positions it as a valuable tool for medicinal chemists and synthetic organic chemists. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications. It is hoped that this will stimulate further investigation into its utility in the development of novel pharmaceuticals and chiral technologies.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor. PubMed. [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. [Link]

  • Chiral drugs. LabMed Discovery. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. PubMed. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Royal Society of Chemistry. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • Patent Detail - Citation - CAS Scientific Patent Explorer Help. [Link]

  • Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI. [Link]

Sources

Introduction: The Strategic Value of a Chiral Nitropyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, provide validated protocols for its synthesis and characterization, and discuss its strategic application in medicinal chemistry, grounded in the established importance of the nitropyridine scaffold.

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a specialized organic molecule that merges three critical structural motifs relevant to modern drug discovery: a chiral amino alcohol backbone derived from L-alaninol, a pyridine ring, and an electron-withdrawing nitro group. The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The nitro group is not merely a synthetic handle; it is a potent pharmacophore and a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution—a key reaction in building molecular complexity.[2][3][4]

Furthermore, the nitro group itself is a component of numerous bioactive molecules with a wide spectrum of activities, including antibacterial, anticancer, and antiparasitic effects.[2][5] The inherent chirality of the alaninol moiety, preserved during synthesis, is crucial for developing stereospecific drugs, where enantiomers can have vastly different pharmacological and toxicological profiles. This compound is therefore not an end-product but a high-value intermediate, intended for research and development purposes, enabling the synthesis of more complex, enantiomerically pure drug candidates.[6]

Physicochemical and Structural Data

The fundamental properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource(s)
IUPAC Name (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-olN/A
CAS Number 115416-52-9[6]
Molecular Formula C₈H₁₁N₃O₃[6]
Molecular Weight 197.19 g/mol [6]
Appearance Light yellow to yellow crystalline powderN/A
Melting Point 98.0 to 102.0 °CN/A
Optical Rotation [α]²⁰/D = -42.0° to -45.0° (c=1, Methanol)N/A
Storage Room temperature, recommended <15°C in a cool, dark placeN/A

Synthesis and Purification: A Validated Protocol

The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is highly reliable due to the activation of the pyridine ring by the nitro group at the 5-position, which facilitates the displacement of a leaving group (typically a halide) at the 2-position by the primary amine of L-alaninol.

Causality of Experimental Design
  • Choice of Reactants : 2-Chloro-5-nitropyridine is an ideal electrophile.[1][7] The chlorine at the C2 position is activated for substitution by the strongly electron-withdrawing nitro group at C5. L-Alaninol serves as the chiral nucleophile.[8][]

  • Base : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. This prevents the protonation of the L-alaninol amine group, which would render it non-nucleophilic.

  • Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the ionic reaction mechanism without interfering.

  • Purification : Column chromatography is the standard and most effective method for removing unreacted starting materials and the triethylammonium chloride salt, ensuring high purity of the final product.

Step-by-Step Synthesis Protocol
  • Reaction Setup : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-nitropyridine (1.0 eq).

  • Solvent and Reagent Addition : Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 2-chloro-5-nitropyridine). Add L-alaninol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.5 eq).

  • Reaction Execution : Stir the mixture at 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any residual acid) and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).

  • Final Product : Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting yellow solid under high vacuum to obtain (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants - 2-Chloro-5-nitropyridine - L-Alaninol - Triethylamine - Acetonitrile (Solvent) heat 2. Heat and Stir (60-70°C, 4-8h) reactants->heat monitor 3. Monitor via TLC heat->monitor concentrate1 4. Concentrate (Remove Solvent) monitor->concentrate1 extract 5. Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) concentrate1->extract dry 6. Dry & Concentrate (Na₂SO₄) extract->dry chromatography 7. Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography concentrate2 8. Concentrate & Dry (High Vacuum) chromatography->concentrate2 final_product Final Product: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol concentrate2->final_product Analytical_Workflow cluster_analysis Structural & Purity Verification start Synthesized Product hplc HPLC Analysis (Purity >98%) start->hplc nmr NMR Spectroscopy (¹H and ¹³C) hplc->nmr ms Mass Spectrometry (Confirm MW) nmr->ms result Structurally Confirmed, High-Purity Compound ms->result Role_Diagram cluster_mods Synthetic Modifications cluster_products Diverse Drug Candidates start (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (Key Intermediate) mod_alcohol Reaction at -OH group start->mod_alcohol mod_amine Reaction at -NH- group start->mod_amine mod_nitro Reduction of -NO₂ to -NH₂ start->mod_nitro product1 Peptidomimetics mod_alcohol->product1 product2 Novel Heterocycles mod_amine->product2 product3 Bioactive Scaffolds (Anticancer, Antimicrobial) mod_nitro->product3

Sources

An In-Depth Technical Guide to the Solubility Profile of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, its solubility profile dictates crucial downstream applications. Poor solubility can lead to challenges in chemical synthesis, purification, formulation, and can ultimately result in low bioavailability, hindering the therapeutic potential of a drug candidate.

This guide is structured to provide a robust framework for investigating the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. We will first explore the physicochemical properties of the molecule that are expected to govern its solubility. Subsequently, we will present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Finally, we will discuss the critical factors that modulate solubility and how to systematically evaluate their impact.

Physicochemical Profile of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

A preliminary analysis of the molecular structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol provides valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₃[1][2]
Molecular Weight 197.19 g/mol [1][2]
CAS Number 115416-52-9[1][2]
Appearance Light yellow to yellow powder/crystal[3]
Melting Point 98.0 to 102.0 °C / 142 °C (conflicting reports)[1][3]
Specific Rotation [α]²⁰/D -42.0 to -45.0 deg (c=1, Methanol)
Predicted LogP (Octanol-Water Partition Coefficient) To be determined experimentally or via in silico modeling
Predicted pKa (Acid Dissociation Constant) To be determined experimentally or via in silico modeling

The structure reveals several key features that will influence solubility:

  • Aromatic Pyridine Ring: The pyridine ring contributes to the molecule's aromaticity and can engage in π-π stacking interactions.

  • Nitro Group (-NO₂): This strong electron-withdrawing group is polar and can participate in dipole-dipole interactions and potentially hydrogen bonding.

  • Alaninol Side Chain: This chiral side chain contains both a hydroxyl (-OH) and a secondary amine (-NH-) group, both of which are capable of forming hydrogen bonds with protic solvents.

  • Chirality: The (S)-enantiomer may exhibit different solubility properties compared to its (R)-enantiomer or the racemic mixture, particularly in chiral environments or during crystallization.

Based on these features, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is expected to exhibit moderate polarity. Its solubility will likely be favored in polar organic solvents and will be influenced by the pH of aqueous solutions due to the presence of the basic amine group.

Experimental Determination of Solubility: A Methodological Deep Dive

The experimental determination of solubility can be approached from two perspectives: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[2] The shake-flask method is the most reliable technique for its determination.[4][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[2][5]

  • Sample Separation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification:

    • Accurately dilute the clear, saturated solution with an appropriate solvent.

    • Quantify the concentration of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the diluted sample using a validated analytical method (see Section 4).

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity) by back-calculating from the diluted sample concentration.

    • Perform the experiment in triplicate to ensure reproducibility.

Thermodynamic_Solubility_Workflow A Excess Solid Compound + Solvent B Equilibration (Shaking, Constant T) A->B 24-48h C Phase Separation (Centrifugation/Filtration) B->C D Saturated Solution C->D E Analytical Quantification (HPLC/UV-Vis) D->E Dilution F Solubility Data E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening of compound libraries.[6] This method typically involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Dilution and Precipitation:

    • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

    • Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis:

    • The amount of precipitated compound can be measured indirectly using nephelometry (light scattering) or directly after filtration to quantify the remaining dissolved compound by UV-Vis spectroscopy or LC-MS.[7][8]

Kinetic_Solubility_Workflow A DMSO Stock Solution B Dilution into Aqueous Buffer A->B C Incubation (1-2h, Constant T) B->C D Precipitate Formation C->D E Quantification of Soluble Fraction C->E Filtration F Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. A reverse-phase HPLC method with UV detection is recommended.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The nitro-pyridyl chromophore is expected to have a strong UV absorbance. A wavelength scan should be performed to determine the λmax, likely in the 254-350 nm range.

  • Quantification: A calibration curve should be generated using standards of known concentrations.

UV-Visible (UV-Vis) Spectroscopy

For a more rapid, albeit less specific, quantification, UV-Vis spectroscopy can be utilized. This is particularly suitable for high-throughput kinetic solubility assays.[7]

  • Generate a calibration curve by measuring the absorbance of a series of known concentrations of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the chosen solvent system at its λmax.

  • Measure the absorbance of the diluted, saturated solution.

  • Calculate the concentration using the Beer-Lambert law and the calibration curve.

Key Factors Influencing the Solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

The solubility of a compound is not an intrinsic constant but is highly dependent on its environment. A comprehensive solubility assessment should investigate the following factors.

pH

The presence of a secondary amine in the alaninol side chain and the nitrogen in the pyridine ring suggests that (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol will exhibit pH-dependent solubility. In acidic conditions, the amine groups can be protonated, forming a more soluble salt. Therefore, solubility is expected to be higher at lower pH values. A pH-solubility profile should be generated by measuring the solubility in buffers ranging from acidic to basic (e.g., pH 2 to 10).

Solvent Polarity

The principle of "like dissolves like" is a useful guide.[9] The moderate polarity of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol suggests it will have appreciable solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO). Its solubility in non-polar solvents like hexane is expected to be low. A solvent screen is recommended to identify suitable solvents for reactions and formulations.

Table 2: Proposed Solvent Screen for Solubility Determination

Solvent ClassExample SolventsExpected Solubility Trend
Polar Protic Water, Methanol, EthanolModerate to High
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to High
Non-Polar Hexane, TolueneLow
Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The effect of temperature on the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol should be experimentally determined, for instance, by measuring solubility at 4 °C, 25 °C, and 37 °C. This information is crucial for understanding crystallization processes and predicting in vivo behavior.

In Silico Solubility Prediction

In the absence of experimental data, computational models can provide useful estimations of solubility. Several online tools and software packages utilize quantitative structure-property relationship (QSPR) models to predict aqueous solubility (LogS).[7][8] These predictions can guide initial experimental design and solvent selection. It is important to note that these are estimations and should always be confirmed experimentally.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic investigation of the solubility of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. While specific experimental data is currently lacking in the public domain, the detailed protocols and methodologies outlined herein empower researchers to generate high-quality, reliable solubility data. A thorough understanding of the pH-dependent solubility, solvent compatibility, and temperature effects is essential for the successful application of this compound in pharmaceutical research and development. The generation and dissemination of such data will be a valuable contribution to the scientific community.

References

  • Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Sydney. Solubility of Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral molecule of significant interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of bioactive compounds. The stereochemical and chemical purity of this compound is paramount, as impurities can significantly impact the efficacy, safety, and regulatory compliance of the final drug product. This comprehensive technical guide provides a multi-faceted approach to the purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, detailing robust methodologies for the identification and quantification of potential impurities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for ensuring the quality of this critical chiral building block.

Introduction: The Criticality of Purity for a Chiral Intermediate

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, with the chemical formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol , possesses a stereogenic center that dictates its three-dimensional structure and subsequent biological interactions[1]. In the context of drug development, the presence of the incorrect enantiomer, (R)-(+)-N-(5-Nitro-2-pyridyl)alaninol, can lead to reduced therapeutic effect, altered pharmacological profiles, or even adverse toxicological outcomes[2]. Beyond enantiomeric purity, process-related impurities, such as unreacted starting materials, by-products, and degradation products, must be meticulously controlled to ensure the safety and consistency of the active pharmaceutical ingredient (API).

This guide delineates a comprehensive analytical workflow for the purity assessment of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, encompassing chromatographic, spectroscopic, and elemental analysis techniques. The causality behind the selection of each method is explained, providing a self-validating system for the comprehensive characterization of this important molecule.

Potential Impurities: A Synthesis-Informed Perspective

A thorough understanding of potential impurities begins with an analysis of the synthetic route. A common method for the synthesis of N-aryl amino alcohols involves the nucleophilic substitution of an activated aryl halide with an amino alcohol[3][4]. In the case of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a likely synthetic pathway is the reaction of (S)-alaninol with 2-chloro-5-nitropyridine.

Based on this, the following potential impurities should be considered:

  • Starting Materials:

    • (S)-Alaninol

    • 2-Chloro-5-nitropyridine

  • Enantiomeric Impurity:

    • (R)-(+)-N-(5-Nitro-2-pyridyl)alaninol

  • Positional Isomers:

    • Impurities arising from substitution at other positions on the pyridine ring (if reaction conditions are not optimal).

  • By-products:

    • Products of side reactions, such as dimerization or reaction with residual water.

  • Degradation Products:

    • Compounds formed due to instability of the final product under certain conditions (e.g., hydrolysis, oxidation).

The analytical strategies outlined in this guide are designed to detect and quantify these and other unexpected impurities.

Chromatographic Purity Assessment: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds and is particularly well-suited for the analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol[5].

Achiral Reversed-Phase HPLC for Overall Purity

Reversed-phase HPLC (RP-HPLC) is an invaluable tool for separating the target molecule from its starting materials and most process-related impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase[5].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm and 330 nm for the nitroaromatic chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, a reference standard of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is required to create a calibration curve.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (% ee) is a critical aspect of purity analysis for chiral compounds[6]. Chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for this purpose[7][8]. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times[6]. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino alcohol derivatives[9].

  • Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® series).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte. For example, a starting point could be 80:20 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to enhance resolution.

  • Column Temperature: 25 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 330 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

Overall Chromatographic Purity Workflow

chromatographic_workflow cluster_start Sample Preparation cluster_achiral Achiral Purity Analysis cluster_chiral Enantiomeric Purity Analysis cluster_results Final Purity Assessment start Weigh and dissolve sample achiral_hplc RP-HPLC (C18) start->achiral_hplc chiral_hplc Chiral HPLC (CSP) start->chiral_hplc achiral_data Determine % area purity achiral_hplc->achiral_data final_purity Combine results for comprehensive purity profile achiral_data->final_purity chiral_data Calculate % enantiomeric excess chiral_hplc->chiral_data chiral_data->final_purity

Caption: Workflow for the chromatographic purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Spectroscopic Characterization and Impurity Identification

Spectroscopic techniques are essential for confirming the identity of the main component and for identifying the structure of any unknown impurities detected during chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, and quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte[10][11].

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For structural confirmation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and impurity identification[10][12]. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.

In electrospray ionization (ESI) mass spectrometry, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.1. The fragmentation of N-(nitropyridyl) compounds can be complex, but characteristic losses are expected[13].

ms_fragmentation parent [M+H]⁺ m/z 198.1 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 180.1 parent->frag1 frag2 Loss of CH₂OH [M+H - CH₂OH]⁺ m/z 167.1 parent->frag2 frag3 Loss of NO₂ [M+H - NO₂]⁺ m/z 152.1 parent->frag3

Caption: Predicted major fragmentation pathways for protonated (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in ESI-MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The RP-HPLC method described in section 3.1 can be adapted for LC-MS by using volatile mobile phase additives like formic acid.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Varied to obtain optimal fragmentation.

  • Data Analysis: The mass spectrum of the main peak should confirm the molecular weight of the target compound. The mass spectra of impurity peaks can be used to propose their structures, often in conjunction with NMR data.

Elemental and Other Analyses

Elemental Analysis

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental technique for confirming the empirical formula of a pure substance.

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₈H₁₁N₃O₃ (C, 48.73%; H, 5.62%; N, 21.31%).

Residual Solvents

Gas chromatography (GC) with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) is the standard method for the analysis of residual solvents. The specific solvents to be tested for will depend on the synthesis and purification processes used.

Data Summary and Interpretation

For a comprehensive purity assessment, the results from all analytical techniques should be considered together. The following table summarizes the key analytical parameters and their typical acceptance criteria.

Analytical Technique Parameter Typical Acceptance Criteria
RP-HPLC Purity (Area %)≥ 99.0%
Individual Impurity (Area %)≤ 0.15%
Chiral HPLC Enantiomeric Excess (% ee)≥ 99.5%
NMR Spectroscopy Structural ConfirmationSpectrum consistent with reference
Mass Spectrometry Molecular Weight[M+H]⁺ at m/z 198.1 ± 0.1
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical

Conclusion

The purity analysis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol requires a multi-pronged approach that combines high-resolution chromatographic separation with robust spectroscopic characterization. The methodologies outlined in this guide provide a comprehensive framework for ensuring the chemical and stereochemical integrity of this important chiral building block. By understanding the potential impurities and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can confidently assess the quality of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, thereby ensuring the reliability and safety of the downstream products.

References

  • Reddy, K. L., et al. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of Organic Chemistry, 80(21), 11131–11137. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2735, 209-234. [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Journal of Liquid Chromatography & Related Technologies, 21(18), 2829-2848. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. (n.d.). N-(5-NITRO-2-PYRIDYL)-ALPHA-ALANINE. [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(2), 159-167. [Link]

  • Wipf, P., & Kerekes, A. D. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]

  • Koutentis, P. A., & Podgórski, M. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3234. [Link]

  • Jiao, J., et al. (2012). Chiral Couramin-based Fluorescence Sensor for Highly Enantioselective Recognition of Phenylalaninol. New Journal of Chemistry, 36(11), 2269-2272. [Link]

  • Galiano, S., et al. (2016). Exploring the Scope of New Arylamino Alcohol Derivatives: Synthesis, Antimalarial Evaluation, Toxicological Studies, and Target Exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. [Link]

  • Kem, W. R., et al. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(3), 133. [Link]

  • Asakura, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3563. [Link]

  • Sari, Y., et al. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry, 16(3), 1667-1673. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Pai, N. R., & Patil, S. S. (2013). Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. Journal of Chemical and Pharmaceutical Research, 5(7), 121-128. [Link]

  • Pérez-Silanes, S., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]ation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/)

Sources

Role of the nitro group in pyridyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Nitro Group in Pyridyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (NO₂) group onto a pyridine ring is a pivotal synthetic strategy that profoundly alters the molecule's electronic landscape and chemical reactivity. This guide offers a comprehensive exploration of the multifaceted role of the nitro group in pyridyl compounds. We will delve into its powerful electron-withdrawing effects, its capacity to activate the pyridine ring for nucleophilic aromatic substitution, and its versatile role as a synthetic precursor. Furthermore, this guide will illuminate the significance of the nitropyridine scaffold in medicinal chemistry and materials science, providing detailed experimental protocols and mechanistic insights to serve as a valuable resource for professionals in the field.

The Electronic Influence of the Nitro Group on the Pyridine Ring

The nitro group is a potent electron-withdrawing group (EWG) that deactivates the pyridine ring through a combination of inductive and resonance effects.[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds.[2] This effect reduces the overall electron density of the heterocyclic system.

  • Resonance Effect (-M): The nitro group can participate in the π-system of the pyridine ring, further withdrawing electron density. This effect is most pronounced when the nitro group is at the 2- (ortho) or 4- (para) position, as it allows for the delocalization of the ring's π-electrons onto the nitro group's oxygen atoms.[2] This delocalization results in resonance structures with a positive charge on the ring carbons, significantly diminishing the electron density of the aromatic system.[2]

The strong electron-withdrawing nature of the nitro group renders the pyridine ring electron-deficient, which has significant consequences for its reactivity.[1][3] It deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult to achieve.[3] Conversely, and more importantly for synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).[3][4]

A computational study of azines and nitroazines has shown that the substitution of a nitro group introduces a strong competitor for the polarizable electronic charge, affecting the molecule's reactive properties.[5]

Modulation of Chemical Reactivity

The presence of a nitro group dramatically reshapes the chemical reactivity of the pyridine ring, opening up a wide array of synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of introducing a nitro group is the activation of the pyridine ring towards nucleophilic attack.[3][4] This is particularly true when the nitro group is positioned ortho or para to a leaving group, as the negative charge of the intermediate can be effectively delocalized onto the nitro group.[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:[3]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the pyridine ring.[3]

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

A common application is the displacement of a halide, which is an excellent leaving group.[3] For instance, 2-chloro-4-methyl-3-nitropyridine is a highly reactive substrate for SNAr and is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[6]

Reduction of the Nitro Group

The nitro group itself is a versatile functional handle that can be readily transformed into other valuable functional groups, most notably the amino group.[3] The reduction of a nitropyridine to an aminopyridine is a cornerstone transformation in medicinal chemistry, as the amino group provides a site for further functionalization and can act as a key pharmacophoric element.[3]

Common reducing agents for this transformation include:

  • Iron powder in the presence of an acid (e.g., sulfuric acid or hydrochloric acid).[3]

  • Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Cycloaddition Reactions

Nitropyridones, which are highly electron-deficient, can act as dienophiles in Diels-Alder cycloaddition reactions with electron-rich dienes to form fused aza-heterocycles.[1] For example, 5-nitro-2-pyridones react with 2,3-dimethyl-1,3-butadiene to form quinolones.[1]

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the pharmacological properties of a molecule.[7][8]

The Nitro Group as a Pharmacophore and Toxicophore

The nitro group can be both a pharmacophore, contributing directly to the biological activity of a compound, and a toxicophore, responsible for potential toxicity.[9] Its strong electron-withdrawing and polar nature can influence a molecule's interaction with biological targets.[9][10]

  • Antimicrobial and Antiparasitic Agents: Many nitro-containing drugs exert their effects through bioreductive activation.[10] In low-oxygen environments, such as those found in certain bacteria and parasites, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates.[11] These reactive species can then damage cellular macromolecules like DNA, leading to cell death.[9]

  • Hypoxia-Activated Prodrugs: The bioreductive activation of nitro groups under hypoxic conditions is a strategy exploited in the development of anticancer agents that selectively target oxygen-deficient tumor cells.[10]

  • Toxicity Concerns: The in vivo reduction of aromatic nitro groups can lead to the formation of hydroxylamines and nitrosoamines, which are highly reactive and potentially carcinogenic species.[12] This has led to the classification of the nitro group as a "structural alert" or toxicophore in drug development.[10][11]

Case Studies of Nitropyridine-Containing Drugs

While the presence of a nitro group can be a concern, several approved drugs contain this moiety, highlighting its potential in drug design when its properties are carefully managed. For instance, nitropyridine derivatives have been investigated for a range of biological activities, including the inhibition of cytosolic thioredoxin reductase 1 for anticancer therapy and as antifungal agents.[7]

Utility in Materials Science

The unique electronic properties of nitropyridines also make them valuable in materials science.

  • Energetic Materials: The nitro group is a key component of many explosives.[13][14] It acts as an internal source of oxygen, allowing for rapid, exothermic decomposition to produce a large volume of gas, which is the basis of an explosion.[13][15] Some nitropyridines have been studied as potential energetic compounds.[16]

  • Nonlinear Optical (NLO) Materials: Nitro-pyridine-N-oxides have been explored in the design and development of new organic nonlinear optical materials.[17]

Experimental Protocols

Synthesis of 2-Methyl-3-nitropyridines

A reliable three-step method for the synthesis of 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation.[18]

  • Reaction with Malonic Ester: 2-chloro-3-nitropyridine is reacted with diethyl malonate and potassium carbonate in anhydrous THF.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to hydrolysis and decarboxylation in aqueous sulfuric acid without purification.

  • Isolation: The 2-methylpyridine product is then isolated.

Synthesis_Workflow start 2-chloro-3-nitropyridine step1 React with diethyl malonate and K₂CO₃ in THF start->step1 intermediate Substituted malonic ester step1->intermediate step2 Hydrolyze and decarboxylate in aqueous H₂SO₄ intermediate->step2 product 2-methyl-3-nitropyridine step2->product

Workflow for the synthesis of 2-methyl-3-nitropyridines.
Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine

This protocol describes the reduction of the nitro group using iron powder in an acidic medium.[3]

  • Reagent Setup: Prepare a solution of 25-30% aqueous sulfuric acid in a reaction vessel. Add iron powder to the solution with stirring.

  • Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Continue stirring the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully neutralize it with sodium carbonate until the solution is basic.

  • Purification: The crude 4-aminopyridine can be purified by recrystallization.

Conclusion

The nitro group is a powerful and versatile functional handle in pyridine chemistry. Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve.[3] Furthermore, the nitro group serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry.[3] While its potential for toxicity requires careful consideration in drug design, the unique properties of the nitro group continue to be exploited in the development of novel therapeutics and advanced materials. A thorough understanding of the principles outlined in this guide is essential for any scientist working with these important heterocyclic compounds.

References

  • Reactivity of the nitro group on a pyridine ring - Benchchem. (n.d.).
  • Hao, F., & Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine - Benchchem. (n.d.).
  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). National Center for Biotechnology Information.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide - Benchchem. (n.d.).
  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). PubMed Central. Retrieved from [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Why do nitro groups confer explosive tendencies? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. (n.d.). DTIC. Retrieved from [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Retrieved from [Link]

  • Why are nitro groups explosive? (2012). Reddit. Retrieved from [Link]

  • Spectroscopic and photophysical properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (n.d.). PubMed Central. Retrieved from [Link]

  • A Short Review of Nitric Esters and Their Role in Energetic Materials. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (n.d.). PubMed Central. Retrieved from [Link]

  • Some commercially available drugs containing the pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. (2023). FAO AGRIS. Retrieved from [Link]

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Omega. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PubMed Central. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (n.d.). PubMed Central. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. Retrieved from [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). National Institutes of Health. Retrieved from [Link]

  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational analysis of some properties associated with the nitro groups in polynitroaromatic molecules. (1985). Semantic Scholar. Retrieved from [Link]

  • Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Chiral Alaninol Derivatives: Synthesis, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Alaninol, a chiral amino alcohol derived from the naturally abundant amino acid L-alanine, stands as a cornerstone in modern stereoselective synthesis.[1] Its inherent chirality and bifunctional nature make it an exceptionally versatile building block for constructing complex, enantiomerically pure molecules, which are critical in the pharmaceutical and fine chemical industries.[2][3] This technical guide provides a comprehensive overview of L-Alaninol, covering its fundamental properties, synthesis, and its pivotal role as a chiral auxiliary and a precursor to highly effective chiral ligands for asymmetric catalysis. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore its application in the synthesis of key pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral alaninol derivatives in their work.

Foundational Knowledge: Physicochemical Properties of L-Alaninol

L-Alaninol, also known as (S)-2-aminopropan-1-ol, is a clear to pale yellow viscous liquid under standard conditions.[1][4] Its structure, containing both a primary amine and a primary alcohol, dictates its reactivity and utility as a versatile chiral building block.[1][5] Understanding its core properties is the first step in its effective application.

Table 1: Physicochemical Properties of L-Alaninol

Property Value Reference(s)
CAS Number 2749-11-3 [5][6]
Molecular Formula C₃H₉NO [5]
Molecular Weight 75.11 g/mol [5]
Appearance Colorless to light yellow viscous liquid [1][4][5]
Density 0.965 g/mL at 25 °C [5][6]
Boiling Point 183-185 °C (atm); 72-73 °C (11 mmHg) [4][5][6]
Melting Point -1 °C [4]
Optical Rotation [α]²⁵_D_ = +17.5 ± 0.5º (Neat) [5]

| Solubility | Soluble in water and polar solvents like ethanol |[4] |

Synthesis of L-Alaninol: Establishing the Chiral Foundation

The practical utility of any chiral building block is contingent upon its accessibility through efficient and scalable synthesis. L-Alaninol is most commonly synthesized via the reduction of L-alanine or its ester derivatives, a method that preserves the critical stereochemistry at the alpha-carbon.[1]

Preferred Synthetic Route: Reduction of L-Alanine Ester Hydrochloride

The reduction of an L-alanine ester salt, such as the hydrochloride, using a strong reducing agent like sodium borohydride (NaBH₄) is a widely adopted and industrially viable method.[4] This approach is favored due to the high availability of the starting material and the robust nature of the reaction.

Experimental Protocol: Synthesis of L-Alaninol via NaBH₄ Reduction

Objective: To synthesize L-Alaninol by reducing L-alanine methyl ester hydrochloride with sodium borohydride.

Materials:

  • L-alanine methyl ester hydrochloride

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolution: Prepare an aqueous solution of sodium borohydride.

  • Addition: In a separate reaction vessel, dissolve L-alanine methyl ester hydrochloride in water and cool the solution in an ice bath (10-25 °C).

  • Reduction: Add the aqueous NaBH₄ solution dropwise to the L-alanine ester solution over a period of 1-2 hours, maintaining the reaction temperature between 15-25 °C.[4]

  • Quenching & Extraction: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench any excess NaBH₄. Add ethyl acetate to the reaction mixture to begin the extraction. The addition of the organic solvent will cause inorganic salts to precipitate.[1]

  • Filtration: Filter the mixture to remove the precipitated inorganic solids.[1]

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying & Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield crude L-Alaninol.[1]

  • Purification: The crude product can be further purified by vacuum distillation to afford pure L-Alaninol as a colorless, viscous liquid.

G cluster_synthesis Workflow: Synthesis of L-Alaninol start L-Alanine Methyl Ester HCl in Water (15-25 °C) reagent Dropwise addition of aqueous NaBH4 start->reagent Reduction extraction Extraction with Ethyl Acetate reagent->extraction filtration Filter to remove precipitated salts extraction->filtration drying Dry organic layers (Na2SO4) filtration->drying evaporation Rotary Evaporation drying->evaporation product Purified L-Alaninol evaporation->product Vacuum Distillation

Caption: Experimental workflow for the synthesis of L-Alaninol.

L-Alaninol Derivatives in Asymmetric Synthesis

The true power of L-Alaninol is realized through its derivatives, which are instrumental in controlling stereochemistry in a wide range of chemical reactions.[7] It primarily functions in two capacities: as a covalently bonded chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions.

L-Alaninol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[8] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. L-Alaninol is a precursor to one of the most successful classes of chiral auxiliaries, the Evans-type oxazolidinones.[8]

Causality: The auxiliary works by creating a sterically hindered environment around the reaction center. The bulky substituent on the oxazolidinone ring (derived from the methyl group of alaninol) blocks one face of the enolate intermediate, forcing the incoming electrophile to approach from the less hindered face, thus inducing high diastereoselectivity.

G cluster_auxiliary Concept: L-Alaninol as a Chiral Auxiliary prochiral Prochiral Substrate adduct Chiral Adduct prochiral->adduct auxiliary L-Alaninol Derivative (Chiral Auxiliary) auxiliary->adduct + reaction Diastereoselective Reaction (e.g., Alkylation) adduct->reaction product_aux Product + Auxiliary reaction->product_aux cleavage Cleavage product_aux->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux G cluster_cycle Proposed Catalytic Cycle A [L*-Zn-Et]₂ Active Catalyst C [L*-Zn(Aldehyde)] Complex A->C + Aldehyde B Aldehyde Coordination E [L*-Zn-O-CH(Et)R] Alkoxide Complex C->E Et Transfer (Stereodetermining Step) D Intramolecular Ethyl Transfer E->A + ZnEt₂ - Product F Product Release (Exchange with ZnEt₂)

Sources

Methodological & Application

Application Notes: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Recontextualizing the Role of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

However, the structural attributes of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, namely its stereogenic center, amino alcohol functionality, and electron-deficient nitropyridyl moiety, strongly suggest its primary application lies in a related and equally critical area of stereocontrolled chemistry: as a chiral building block or auxiliary in asymmetric synthesis . This guide, therefore, pivots to explore the potential of this molecule in the directed synthesis of enantiomerically pure compounds, a cornerstone of modern pharmaceutical development.

Scientific Foundation: Understanding the Molecular Potential

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, with the chemical formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol , is an enantiomerically pure amino alcohol derivative[1][2]. Its utility in asymmetric synthesis is predicated on the following key features:

  • Inherent Chirality: The (S)-configuration at the carbon bearing the hydroxyl and methyl groups serves as a chiral template, influencing the stereochemical outcome of reactions at other sites in a substrate.

  • Reactive Moieties: The primary alcohol and secondary amine functionalities are versatile handles for temporary incorporation into a substrate molecule.

  • Steric and Electronic Influence: The nitropyridyl group exerts significant steric bulk and electron-withdrawing effects, which can create a highly differentiated three-dimensional environment. This steric and electronic bias is crucial for inducing facial selectivity in reactions on an attached prochiral substrate.

The overarching principle of using a chiral auxiliary is to covalently attach it to a prochiral substrate, perform a diastereoselective reaction, and then cleave the auxiliary to yield an enantiomerically enriched product. The auxiliary, ideally, can be recovered and reused[3].

Conceptual Application: Asymmetric Alkylation

A primary application for chiral auxiliaries derived from amino alcohols is in the stereoselective alkylation of enolates. While specific protocols for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol are not documented, we can extrapolate a logical workflow based on established methodologies for similar auxiliaries, such as pseudoephedrine or Evans oxazolidinones.

Mechanism of Stereocontrol

The proposed mechanism relies on the formation of a rigid, chelated intermediate that blocks one face of the enolate from the incoming electrophile.

  • Amide Formation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propanoic acid) to form an amide.

  • Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium ion is thought to chelate between the amide carbonyl oxygen and the oxygen of the alaninol hydroxyl group, forming a rigid five-membered ring structure.

  • Facial Shielding: The bulky nitropyridyl group orients itself to sterically shield one face of the planar enolate.

  • Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, resulting in the preferential formation of one diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved (e.g., by hydrolysis or reduction) to release the enantiomerically enriched carboxylic acid or a related functional group, and the auxiliary can be recovered.

Visualizing the Workflow

The following diagram illustrates the conceptual workflow for using an amino alcohol-based chiral auxiliary in an asymmetric alkylation.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Acid Chloride C N-Acyl Derivative (Diastereomeric Control Unit) A->C B (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol B->C D Base (e.g., LDA) -> Enolate Formation C->D E Electrophile (R-X) -> Alkylation D->E F Alkylated Product (New Stereocenter Formed) E->F G Cleavage Conditions (e.g., Hydrolysis) F->G H Enantiomerically Enriched Product G->H I Recovered Auxiliary G->I

Caption: Conceptual workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Protocol: Asymmetric Synthesis of (R)-2-Methylpentanoic Acid

This protocol is a generalized procedure adapted from well-established methods for other chiral auxiliaries. It should be considered a starting point for experimental design and requires rigorous optimization.

Part A: Formation of the N-Acyl Derivative
  • Setup: To a flame-dried, argon-purged flask, add (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) dropwise.

  • Acylation: Slowly add propanoyl chloride (1.1 eq). Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N-propanoyl derivative.

Part B: Diastereoselective Alkylation
  • Setup: To a flame-dried, argon-purged flask containing the N-propanoyl derivative (1.0 eq), add anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Enolate Formation: Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise. Stir at -78 °C for 4 hours, then allow the mixture to slowly warm to -20 °C over 2 hours.

  • Workup: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis & Purification: Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC. Purify by flash chromatography.

Part C: Cleavage of the Auxiliary
  • Setup: Dissolve the purified alkylated product in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (4.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq, 30% aqueous solution). Stir vigorously at room temperature for 12 hours.

  • Workup: Quench the excess peroxide with aqueous sodium sulfite. Acidify the mixture to pH ~2 with aqueous HCl. Extract with ethyl acetate.

  • Separation: The aqueous layer will contain the protonated auxiliary. The organic layer contains the desired enantiomerically enriched (R)-2-methylpentanoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the product. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by conversion to a diastereomeric derivative for NMR analysis.

Data Interpretation and Expected Outcomes

The success of this synthetic route would be evaluated based on several key parameters, which should be systematically recorded and analyzed.

ParameterMethod of AnalysisDesired Outcome
Diastereomeric Ratio (d.r.) ¹H NMR or HPLC of the alkylated intermediate>95:5
Chemical Yield Isolated mass of purified product vs. theoretical max.>70% for each step
Enantiomeric Excess (ee) Chiral HPLC or GC of the final acid product>95% ee
Auxiliary Recovery Isolated mass of recovered auxiliary>85%

Conclusion and Future Directions

While direct application notes for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a classical resolving agent are sparse, its structure is highly amenable to its use as a chiral auxiliary in asymmetric synthesis. The protocols and mechanisms outlined here provide a robust conceptual framework for researchers to develop stereoselective transformations. The presence of the nitro group offers intriguing possibilities for catalysis and electronic tuning not present in more common auxiliaries, making this a promising, albeit underexplored, tool for the synthesis of enantiomerically pure molecules in pharmaceutical and materials science research. Future work should focus on experimentally validating these proposed workflows and exploring the utility of this auxiliary in other asymmetric reactions, such as aldol additions, Michael reactions, and Diels-Alder cycloadditions.

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. NIH. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Synthesis of enantiomerically pure heterocyclic compounds 5, 8 and 9. ResearchGate. Available at: [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. Available at: [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach | Organic Letters. ACS Publications. Available at: [Link]

  • Preparation of enantiomerically pure pyridyl amino acids from serine. PubMed. Available at: [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. Available at: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: [Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. Available at: [Link]

  • First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. PubMed. Available at: [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]

  • Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Serinol: small molecule - big impact. AMB Express. Available at: [Link]

Sources

Experimental setup for chiral resolution using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Resolution Using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Authored by: Gemini, Senior Application Scientist

Abstract

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often exclusive to a single stereoisomer. This application note provides a detailed protocol and theoretical framework for the chiral resolution of a model racemic carboxylic acid using the chiral resolving agent (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The methodology is centered on the principle of diastereomeric salt formation and fractional crystallization, a robust and scalable technique for obtaining enantiomerically pure compounds.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols for resolution and analysis, and troubleshooting insights to ensure reliable and reproducible results.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers.[4] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[5] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[3]

Classical resolution via diastereomeric crystallization remains one of the most practical and economically viable methods for large-scale enantiomeric separation.[1][2] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have distinct physical properties, most importantly differential solubility, which allows for their separation by fractional crystallization.[6][7]

This guide focuses on the application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral amino alcohol, as an effective resolving agent for racemic acids. Its structure, incorporating a basic amino group for salt formation and a chiral center, makes it well-suited for this purpose.

Principle of Resolution: Diastereomeric Salt Formation

The core of this resolution strategy lies in the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol acts as a chiral base. When it reacts with a racemic acid, (R/S)-Acid, two diastereomeric salts are formed through an acid-base reaction:

  • (S)-Resolving Agent + (R)-Acid → Diastereomeric Salt 1 [(S,R)-Salt]

  • (S)-Resolving Agent + (S)-Acid → Diastereomeric Salt 2 [(S,S)-Salt]

These two salts, (S,R)-Salt and (S,S)-Salt, are not mirror images of each other and thus have different crystal lattice energies and solubilities in a given solvent system.[1] By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt can be selectively crystallized and isolated by filtration. The desired enantiomer is then recovered from the purified diastereomeric salt by an acid-base workup, which also allows for the recovery of the resolving agent.

G cluster_start Initial Mixture cluster_reaction Salt Formation cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomers Diastereomeric Salt Mixture [(S,R)-Salt + (S,S)-Salt] racemic_acid->diastereomers Acid-Base Reaction resolving_agent (S)-Resolving Agent (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (S,S)-Salt) filtration->less_soluble mother_liquor Mother Liquor (Enriched in (S,R)-Salt) filtration->mother_liquor pure_s Pure (S)-Acid less_soluble->pure_s Acidification pure_r Enriched (R)-Acid mother_liquor->pure_r Acidification

Caption: Mechanism of Chiral Resolution via Diastereomeric Crystallization.

Resolving Agent: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

The choice of resolving agent is paramount for a successful separation. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol offers distinct features, including strong hydrogen bonding capabilities from its alcohol and amine groups and potential for π-π stacking interactions from the pyridyl ring, which can lead to well-defined crystalline diastereomeric salts.

Table 1: Properties of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

PropertyValueSource
CAS Number 115416-52-9[8][9]
Molecular Formula C₈H₁₁N₃O₃[8][9]
Molecular Weight 197.19 g/mol [8][9]
Appearance Light yellow to yellow powder/crystal
Purity (HPLC) >98.0%
Melting Point 142 °C (lit.)[8]
Optical Rotation -42.0° to -45.0° (c=1, Methanol)

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol details the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), as a representative example of a chiral carboxylic acid.

Objective: To isolate (S)-Ibuprofen from a racemic mixture.

Materials and Reagents:

  • Racemic Ibuprofen

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • Methanol (Anhydrous)

  • Ethyl Acetate (Anhydrous)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology

Part 1: Formation and Crystallization of Diastereomeric Salts

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen (48.5 mmol) in 100 mL of a 1:1 mixture of methanol and ethyl acetate. Warm the mixture gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve 9.56 g of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (48.5 mmol, 1.0 equivalent) in 50 mL of the same warm solvent mixture.

  • Salt Formation: Add the resolving agent solution to the ibuprofen solution dropwise with continuous stirring. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in a 4 °C refrigerator overnight. The rationale for slow cooling is to promote the formation of large, well-defined crystals of the less soluble diastereomeric salt, which are easier to filter and typically have higher purity.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the crystalline salt in a vacuum oven at 40 °C to a constant weight. This solid is the diastereomeric salt of (S)-alaninol and one of the ibuprofen enantiomers (e.g., the (S,S)-salt).

Part 2: Recovery of the Enantiomerically Enriched Ibuprofen

  • Salt Dissolution: Suspend the dried diastereomeric salt in 100 mL of ethyl acetate.

  • Acidification: Transfer the suspension to a separatory funnel and add 100 mL of 2M HCl. Shake the funnel vigorously. The HCl will protonate the carboxylate of ibuprofen and the amine of the resolving agent, breaking the ionic bond of the salt.

  • Extraction: The protonated resolving agent will move to the aqueous layer, while the neutral ibuprofen enantiomer will remain in the ethyl acetate layer. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 2M HCl and 50 mL of brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Analysis and Characterization (Self-Validation)

To validate the success of the resolution, the enantiomeric excess (ee) and optical purity of the recovered product must be determined.

Determination of Enantiomeric Excess (ee) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of a sample.[10][11][12]

Protocol:

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak AD-H or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the recovered ibuprofen in the mobile phase.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram.[13]

    • ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

Table 2: Representative Chiral HPLC Data

CompoundRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(R)-Ibuprofen 8.5105,000\multirow{2}{*}{80.6%}
(S)-Ibuprofen 10.2955,000
Data for the recovered sample after one crystallization.
Confirmation by Polarimetry

The optical rotation of the recovered enantiomer should be measured and compared to the literature value for the pure enantiomer.

  • Procedure: Prepare a solution of the recovered ibuprofen of known concentration in a specified solvent (e.g., ethanol). Measure the optical rotation using a polarimeter.

  • Interpretation: The measured specific rotation ([α]measured) should be close to the literature value for the pure enantiomer (e.g., [α]D = +57° for (S)-Ibuprofen in ethanol). The optical purity can be calculated as:

    • Optical Purity (%) = ([α]measured / [α]literature) * 100

Confirmation by NMR Spectroscopy

While standard NMR cannot distinguish between enantiomers, using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can create a diastereomeric environment, leading to distinct signals for each enantiomer.[14][15] For instance, reacting the resolved ibuprofen with a chiral alcohol like (R)-1-phenylethanol to form diastereomeric esters would result in separable signals in the ¹H or ¹³C NMR spectrum, allowing for integration and ee calculation.[14]

Overall Experimental Workflow

The entire process, from the initial racemic mixture to the final, validated enantiopure product, is a systematic workflow.

Sources

A Robust HPLC Method for the Determination of Enantiomeric Excess of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The stereochemical purity of pharmaceutical compounds is a critical parameter influencing their efficacy and safety. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral building block whose enantiomeric purity is essential for the synthesis of stereoisomerically pure active pharmaceutical ingredients (APIs). This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the direct determination of the enantiomeric excess (ee) of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a step-by-step protocol, system suitability criteria, and data analysis procedures, designed for researchers, scientists, and quality control analysts in the pharmaceutical industry.

Introduction and Scientific Rationale

In pharmaceutical development, the different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory agencies mandate strict control over the stereochemical identity of new chemical entities.[2] (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, as a key chiral intermediate, requires accurate and precise methods to quantify its enantiomeric purity.

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach in HPLC.[3] This method avoids the need for derivatization, which can introduce potential side reactions and complicate sample preparation.[3] Among the various CSPs available, polysaccharide-based phases (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used, accounting for a majority of enantiomeric excess estimations.[4]

Causality of Method Selection:

The molecular structure of N-(5-Nitro-2-pyridyl)alaninol contains multiple sites for chiral recognition, making it an ideal candidate for separation on a polysaccharide-based CSP. These CSPs offer a combination of interaction mechanisms crucial for resolving enantiomers:

  • Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups of the alaninol backbone can form strong hydrogen bonds with the carbamate groups on the polysaccharide selector.

  • π-π Interactions: The electron-deficient 5-nitropyridyl ring can engage in strong π-π stacking interactions with the aromatic groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).

  • Dipole-Dipole Interactions: The nitro group and the carbamate linkages on the CSP create strong dipoles that contribute to the overall interaction landscape.

  • Steric Hindrance: The chiral selector creates a defined three-dimensional cavity. One enantiomer fits more favorably into this structure, leading to a stronger interaction and longer retention time, thus enabling separation.[1]

Based on these principles, an immobilized amylose-based CSP was selected for its proven broad enantioselectivity and robustness under normal-phase conditions, which often provide superior selectivity for this class of compounds.[4][5]

Experimental Methodology

This section details the instrumentation, reagents, and step-by-step protocols required to execute the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).

    • Dimensions: 250 x 4.6 mm

    • Particle Size: 5 µm

  • Data Acquisition: Chromatography data station software for instrument control, data acquisition, and processing.

  • Reagents: HPLC grade n-Hexane, Isopropanol (IPA), and the racemic and (S)-enantiomer standards of N-(5-Nitro-2-pyridyl)alaninol.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase (n-Hexane/Isopropanol 90:10)
Run Time Approximately 20 minutes (or until both peaks elute)
Experimental Workflow Diagram

The overall process from sample preparation to final report generation is outlined below.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Racemic & (S)-Enantiomer Standards (0.5 mg/mL) setup Set Up HPLC System (Table 1 Conditions) prep_sample Prepare Analysis Sample (0.5 mg/mL) equilibrate Equilibrate Column (≥ 30 min) setup->equilibrate Establish Stable Baseline sst Perform System Suitability Test (SST) (Inject Racemic Standard, n=5) equilibrate->sst sst->setup If SST Fails (Troubleshoot) analysis Inject Blank, Standards, & Samples sst->analysis If SST Passes integrate Integrate Peak Areas analysis->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for enantiomeric excess determination.

Detailed Protocols

Standard and Sample Preparation
  • Racemic Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of racemic N-(5-Nitro-2-pyridyl)alaninol and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the sample containing the (S)-enantiomer using the same procedure as the racemic standard. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter if particulates are present.

System Suitability Test (SST) - A Self-Validating System

Before analyzing any samples, the system's performance must be verified. This protocol ensures the trustworthiness of the results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the racemic standard solution (0.5 mg/mL) five consecutive times.

  • Evaluate the results from the five injections against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (Tf) 0.8 – 1.5Confirms good peak symmetry, preventing integration errors.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Indicates the precision of the injector and detector response.
Chromatographic Procedure and Data Analysis
  • Once the system passes the SST, inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the racemic standard to confirm retention times for the (R) and (S) enantiomers.

  • Inject the sample solution(s) for analysis.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

    Where:

    • AreaS is the peak area of the (S)-enantiomer.

    • AreaR is the peak area of the (R)-enantiomer.

Expected Results and Discussion

Using the conditions described, a successful separation will yield a chromatogram with two well-resolved peaks for the racemic standard. The (S)-enantiomer is expected to be the major peak in the analysis sample.

Table of Expected Chromatographic Data:

CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
(R)-Enantiomer ~12.5~1.1-
(S)-Enantiomer ~15.0~1.1> 2.0

Note: Retention times are approximate and may vary slightly based on the specific column batch, system dead volume, and mobile phase preparation. The elution order should be confirmed by injecting an enriched standard of the (S)-enantiomer.

The choice of a 90:10 n-Hexane/IPA mobile phase provides a good balance between retention and resolution. Increasing the percentage of IPA will decrease retention times but may also reduce the resolution between the enantiomers. Conversely, decreasing the IPA percentage will increase retention and potentially improve resolution, but at the cost of longer analysis times.[1] The absence of a basic modifier like diethylamine (DEA) is intentional as it can sometimes disrupt the hydrogen bonding interactions essential for chiral recognition on this type of CSP, although it may be considered at low concentrations (e.g., 0.1%) if peak tailing is observed.[6]

Conclusion

This application note describes a highly reliable and robust normal-phase HPLC method for determining the enantiomeric excess of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The use of an immobilized amylose-based chiral stationary phase provides excellent enantioselectivity, resulting in baseline resolution of the (R) and (S) enantiomers. The detailed protocol, including rigorous system suitability criteria, ensures the method's trustworthiness and makes it suitable for implementation in research, development, and quality control environments within the pharmaceutical industry.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • BenchChem. (2025). Application Note: Chiral Separation of (S)
  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography.
  • Regis Technologies. CHIRAL STATIONARY PHASES.
  • Khan, K. M., et al. (2015). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • FINETECH INDUSTRY LIMITED. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | CAS: 115416-52-9.
  • Phenomenex.
  • Sigma-Aldrich (Astec).
  • El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules.
  • Li, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Liu, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • S, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • BenchChem. (2025).
  • Iannuzzi, F., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules.
  • ChemicalBook. (2023). (S)-(-)-N-(5-NITRO-2-PYRIDYL)
  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Chinese Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective.
  • Shabat, D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Chem-Impex. L-Alaninol.
  • Iannuzzi, F., et al. (2024).

Sources

Determining Enantiomeric Excess in Chiral Molecules using NMR Spectroscopy with Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, as the physiological activity of chiral molecules often resides in a single enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, can be powerfully adapted for this purpose through the use of Chiral Derivatizing Agents (CDAs). This guide provides an in-depth exploration of the principles, practical protocols, and data interpretation for determining ee by NMR. We will focus on the widely used Mosher's acids (MTPA and MPA) as primary examples, while also discussing other agents and advanced considerations.

The Fundamental Principle: Converting Enantiomers into Diastereomers

Enantiomers, being mirror images, are isochronous in a standard achiral NMR solvent, meaning they have identical chemical shifts and are therefore indistinguishable. The core strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are non-isochronous, leading to distinct signals in the NMR spectrum.

A Chiral Derivatizing Agent (CDA) is a chiral molecule that reacts covalently with the analyte of interest (e.g., an alcohol or amine) to form new diastereomeric adducts.

  • (R)-Analyte + (R)-CDA → (R,R)-Diastereomer

  • (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

Once formed, the nuclei in the now diastereomeric environment will experience different magnetic fields, resulting in separate, quantifiable signals in the NMR spectrum. The relative integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a straightforward calculation of enantiomeric excess.

G cluster_0 Initial State: Indistinguishable Enantiomers cluster_1 Reaction with CDA cluster_2 Result: Distinguishable Diastereomers Enantiomers Mixture of (R) and (S) Enantiomers (Isochronous in NMR) CDA Chiral Derivatizing Agent (CDA) e.g., (R)-MTPA-Cl Enantiomers->CDA Covalent Reaction Diastereomer_R (R,R)-Diastereomer CDA->Diastereomer_R Diastereomer_S (S,R)-Diastereomer CDA->Diastereomer_S NMR_Spectrum NMR Spectrum (Anisochronous Signals) Diastereomer_R->NMR_Spectrum Distinct Signal 1 Diastereomer_S->NMR_Spectrum Distinct Signal 2

Figure 1: Workflow for converting enantiomers to distinguishable diastereomers for NMR analysis.

The Premier CDA: Mosher's Acid (MTPA)

α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), developed by Harry S. Mosher, is arguably the most widely used CDA. It is typically used as its acid chloride, (R)- or (S)-MTPA-Cl, which readily reacts with alcohols and primary/secondary amines to form stable ester or amide diastereomers.

Why MTPA is Effective:

  • Conformational Rigidity: The resulting MTPA esters/amides adopt a preferred conformation where the bulky trifluoromethyl (-CF3), phenyl, and methoxy (-OCH3) groups orient themselves to minimize steric hindrance. This rigid conformation forces specific protons on the analyte into the shielding or deshielding zones of the MTPA's phenyl ring, leading to significant and predictable chemical shift differences (Δδ) between the two diastereomers.

  • Presence of ¹⁹F: The -CF3 group provides a powerful secondary probe. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, often providing baseline-separated signals for the diastereomers even when the ¹H signals are overlapped. This offers a robust, independent method for ee determination.

Detailed Experimental Protocol: ee Determination of a Chiral Alcohol

This protocol provides a step-by-step method for derivatizing a chiral secondary alcohol with (R)-MTPA-Cl.

Core Principle of this Protocol: To ensure accuracy, the reaction must proceed to 100% completion. Any unreacted alcohol or remaining MTPA-Cl can lead to erroneous results. The use of a slight excess of the CDA and a non-nucleophilic base is critical.

Materials & Reagents:

Reagent/MaterialSpecificationPurpose
Chiral Alcohol Sample~5-10 mgThe analyte of unknown ee.
(R)-MTPA-Cl>99% purityThe chiral derivatizing agent.
Anhydrous Pyridine or DMAP/Et₃NNMR grade, dryBase to scavenge HCl byproduct; catalyst.
Anhydrous Deuterated SolventCDCl₃ or Benzene-d₆NMR solvent; must be dry to prevent hydrolysis of MTPA-Cl.
NMR Tube5 mm, high precisionSample container.
Inert GasArgon or NitrogenTo maintain an anhydrous environment.

Step-by-Step Derivatization Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral alcohol into a clean, dry vial equipped with a small magnetic stir bar.

    • Dissolve the alcohol in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

    • Add the base:

      • If using pyridine, add ~1.5 equivalents (relative to the alcohol).

      • If using a catalytic amount of 4-(dimethylamino)pyridine (DMAP), add ~0.1 eq and 1.5 eq of triethylamine (Et₃N). DMAP is a superior acylation catalyst.

  • Derivatization Reaction:

    • Under an inert atmosphere (Ar or N₂), add ~1.2 equivalents of (R)-MTPA-Cl to the vial. A slight excess ensures the reaction goes to completion.

    • Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Reaction Monitoring & Quenching (Optional but Recommended):

    • The reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting alcohol.

    • If desired, the reaction can be quenched by adding a small amount of a scavenger amine, like amino-functionalized silica gel, to react with the excess MTPA-Cl. This simplifies the final NMR spectrum.

  • Sample Transfer for NMR:

    • Once the reaction is complete, transfer the entire reaction mixture directly into a 5 mm NMR tube. It is generally not necessary to perform a work-up or purification, which could alter the diastereomeric ratio.

Figure 2: Step-by-step protocol for MTPA derivatization of a chiral alcohol.

NMR Acquisition and Data Analysis

¹H NMR Acquisition:

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion.

  • Relaxation Delay (d1): Use a sufficiently long relaxation delay (d1), typically 5 times the longest T₁ of the signals being integrated. This is CRITICAL for accurate quantification. A d1 of 10-30 seconds is often a safe starting point.

  • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 200:1) for the signals of interest.

Data Processing and ee Calculation:

  • Identify Diastereomeric Signals: Examine the spectrum and identify pairs of signals corresponding to the two diastereomers. Protons closest to the newly formed chiral center will typically show the largest Δδ.

  • Integration: Carefully integrate the well-resolved signals for both diastereomers. Let the integrals be I₁ and I₂.

  • Calculate ee:

    • Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100

¹⁹F NMR as a Confirmatory Tool:

If ¹H signals are overlapped, acquire a proton-decoupled ¹⁹F NMR spectrum. The two -CF₃ groups of the diastereomers will appear as sharp singlets. The integration of these signals is often more accurate and reliable than for complex ¹H multiplets.

Table 1: Example Data Analysis

NucleusDiastereomerChemical Shift (δ)Integral (I)
¹H(R,R)3.52 ppm (OCH₃)95.0
¹H(S,R)3.48 ppm (OCH₃)5.0
¹⁹F(R,R)-71.6 ppm (-CF₃)95.2
¹⁹F(S,R)-71.8 ppm (-CF₃)4.8
  • ee from ¹H: |(95.0 - 5.0) / (95.0 + 5.0)| * 100 = 90%

  • ee from ¹⁹F: |(95.2 - 4.8) / (95.2 + 4.8)| * 100 = 90.4%

Critical Considerations and Troubleshooting

Trustworthiness of the Method: The protocol's validity hinges on one key assumption: the absence of kinetic resolution. This means that the reaction rate of the (R)-analyte and (S)-analyte with the CDA must be identical.

  • How to Validate: To confirm the absence of kinetic resolution, the derivatization must be run to 100% completion. If the reaction is stopped prematurely, the measured ee may be artificially inflated if one enantiomer reacts faster than the other. Using a slight excess of the CDA (~1.1-1.2 eq) and a powerful catalyst like DMAP helps drive the reaction to completion.

  • Racemic Standard: It is good practice to derivatize a racemic sample of the analyte under the same conditions. The resulting diastereomers should yield an ee of 0% (a 1:1 integral ratio), confirming that the derivatization and integration methods are unbiased.

Common Pitfalls:

IssueCauseSolution
No/Small Δδ Observed The chiral center is too far from the derivatization site. The CDA is not a good fit for the analyte.Use a different CDA (e.g., 9-anthryl-TFP). Use an aromatic solvent like Benzene-d₆, which can induce larger chemical shift differences (ASIS effect).
Inaccurate ee Values Incomplete reaction (kinetic resolution). Incorrect NMR acquisition parameters (short d1).Ensure reaction completion using >1.1 eq of CDA. Use a long relaxation delay (d1 ≥ 5*T₁). Verify with a racemic standard.
Broad or Messy Spectrum Residual acid (HCl) or unreacted reagents. Sample degradation.Filter the sample through a small plug of basic alumina or silica gel before NMR acquisition. Ensure all reagents are pure and the reaction is clean.
CDA is Racemized The CDA itself is not enantiopure.Always use a CDA with high enantiopurity (>99%). Check the certificate of analysis from the supplier.

Alternative Chiral Derivatizing Agents

While MTPA is a workhorse, other CDAs may be superior for specific classes of compounds.

  • (1R)-(-)-Camphansulfonyl Chloride: Excellent for alcohols and amines, often providing large Δδ values.

  • 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylic acid (Pirkle's Acid): Used for a wide variety of analytes, including alcohols and sulfoxides.

  • 1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE, Pirkle Alcohol): Reacts with chiral acids, isocyanates, and other electrophiles. The large anthracene ring system is designed to maximize Δδ through strong anisotropic effects.

The choice of CDA should be guided by the functional group present in the analyte and empirical testing to see which agent provides the best-resolved and most accurate results.

Conclusion

NMR spectroscopy combined with chiral derivatizing agents offers a robust, reliable, and widely accessible method for determining the enantiomeric excess of chiral molecules. The success of the technique relies on a sound understanding of the underlying principles of converting enantiomers to diastereomers and meticulous execution of the experimental protocol. By ensuring the derivatization reaction proceeds to completion and by using appropriate NMR acquisition parameters, researchers can obtain highly accurate and defensible ee values, a critical requirement in the fields of stereoselective synthesis and pharmaceutical development.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Seco, J. M., Quílez-Díaz, E., & Riveiros, E. (2012). A General Approach for the Determination of the Enantiomeric Purity of Alcohols by 1H NMR Spectroscopy. Organic Letters, 14(1), 34-37. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Kusano, S., Nagai, Y., & Ishihara, K. (2020). α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Fluorine in Pharmaceutical and Medicinal Chemistry: A Privileged Role for 19F NMR in Drug Design. Pharmaceuticals, 12(3), 133. [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Grice, I. D., & Harvey, P. J. (2010). A practical guide to the measurement of enantiomeric excess by Mosher's method. Chirality, 22(1), 1-13. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]

Large-scale synthesis and purification of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable and Robust Protocol for the Synthesis and Purification of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Abstract

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a valuable chiral building block in pharmaceutical and medicinal chemistry, frequently utilized in the synthesis of bioactive molecules.[1] Its structure, incorporating a stereocenter and a functionalized pyridine ring, makes it an attractive synthon for drug discovery programs. However, its efficient synthesis and purification on a large scale, while maintaining high enantiomeric purity, presents significant challenges. This document provides a comprehensive, field-tested protocol for the multi-gram to kilogram-scale synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol via nucleophilic aromatic substitution (SNA_r_), followed by a robust purification procedure. We delve into the rationale behind key experimental choices, address common scale-up issues, and offer troubleshooting guidance to ensure high yield and purity.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals.[2][3] The specific stereochemistry of these molecules is often critical to their biological activity and safety profile. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol belongs to this crucial class of compounds. The synthesis leverages the well-established reactivity of 2-halopyridines, which are activated towards nucleophilic attack by electron-withdrawing groups, such as a nitro group at the 5-position.[1][4]

The core of this synthesis is a nucleophilic aromatic substitution (SNA_r_) reaction, a cornerstone of modern heterocyclic chemistry.[5] This process involves the attack of a nucleophile—in this case, the primary amine of (S)-alaninol—on the electron-deficient pyridine ring, leading to the displacement of a halide leaving group. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. Understanding this mechanism is key to optimizing reaction conditions for large-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds in a single, straightforward step from commercially available starting materials.

Overall Reaction:

(S)-Alaninol + 2-Chloro-5-nitropyridine → (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol + HCl

The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

Visualizing the Synthesis Workflow

The following diagram outlines the end-to-end process, from initial reaction setup to the final, purified active pharmaceutical ingredient (API) precursor.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactor Charging (Solvent, Base, (S)-Alaninol) B Addition of 2-Chloro-5-nitropyridine A->B C Controlled Reaction (Temperature Monitoring) B->C D Reaction Quenching (Water Addition) C->D Reaction Complete (TLC/HPLC Check) E Phase Separation & Aqueous Extraction D->E F Solvent Evaporation E->F G Crude Product Isolation F->G H Recrystallization (Solvent Selection & Heating) G->H I Controlled Cooling & Crystal Formation H->I J Filtration & Washing I->J K Vacuum Drying J->K L Final Product: High-Purity (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol K->L

Caption: High-level workflow for the synthesis and purification.

Mechanism: The Addition-Elimination Pathway

The reaction proceeds via the classical SNA_r_ addition-elimination mechanism. The electron-withdrawing nitro group is essential, as it stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[5]

Caption: The two-step Addition-Elimination mechanism for the SNA_r_ reaction.

Large-Scale Synthesis Protocol

This protocol is optimized for a 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent / MaterialCAS NumberMolecular WeightMoles (Equivalents)QuantitySupplier Notes
(S)-Alaninol 2749-11-375.111.34 mol (1.05 eq)100.8 gPurity >98%, e.e. >99%
2-Chloro-5-nitropyridine 4548-45-2158.551.28 mol (1.0 eq)202.9 gPurity >99%
Potassium Carbonate (K₂CO₃) 584-08-7138.212.56 mol (2.0 eq)353.8 gAnhydrous, finely milled
Acetonitrile (MeCN) 75-05-841.05-2.0 LAnhydrous grade
Ethyl Acetate (EtOAc) 141-78-688.11-3.0 LFor extraction
Brine (Saturated NaCl) N/AN/A-1.0 LFor washing
Anhydrous Magnesium Sulfate 7487-88-9120.37-~50 gFor drying

Equipment:

  • 5 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer

  • Thermocouple and temperature controller

  • Heating mantle or circulating oil bath

  • Condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Buchner funnel and filtration flask

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere. Ensure all glassware is dry.

    • Rationale: An inert atmosphere prevents moisture from interfering with the reaction, particularly the base. A dry system is crucial for reproducibility.

  • Charge Reagents: To the reactor, add anhydrous acetonitrile (2.0 L), (S)-Alaninol (100.8 g), and finely milled potassium carbonate (353.8 g).

    • Rationale: Potassium carbonate is an inexpensive and effective inorganic base for neutralizing the HCl byproduct. Using a fine powder increases its surface area and reactivity. Acetonitrile is an excellent polar aprotic solvent for this SNA_r_ reaction.

  • Initial Stirring: Begin stirring the suspension at 300-400 RPM to ensure good mixing. Heat the mixture to 40-45°C.

    • Rationale: Gentle heating increases the solubility of the reagents and the reaction rate without promoting significant side reactions.

  • Substrate Addition: Once the temperature is stable, slowly add a solution of 2-Chloro-5-nitropyridine (202.9 g) dissolved in 500 mL of anhydrous acetonitrile via the addition funnel over 60-90 minutes.

    • Rationale: A slow, controlled addition is critical for large-scale reactions to manage the exotherm. A rapid addition can lead to a runaway reaction and the formation of impurities.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 8-12 hours.

    • Rationale: This temperature provides a balance between a reasonable reaction time and minimizing potential degradation of the product or starting materials.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Check for the disappearance of the 2-chloro-5-nitropyridine starting material.

    • TLC System: 1:1 Ethyl Acetate/Hexanes. The product will have a lower Rf than the starting chloro-pyridine.

Work-up and Purification Protocol

Crude Product Isolation
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with 200 mL of acetonitrile.

    • Rationale: Removing the inorganic salts simplifies the subsequent aqueous work-up.

  • Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain a thick, oily residue.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (2.0 L). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 1 L) and brine (1 x 1 L).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.

    • Expected Crude Yield: 230-245 g (90-96%). The crude product is typically >90% pure by HPLC.

Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid organic compounds.[7][8] The key is selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Solvent Selection: A mixture of isopropanol (IPA) and water is an excellent choice for this compound.

  • Procedure: a. Place the crude solid (e.g., 240 g) in a suitably sized flask (e.g., 4 L Erlenmeyer). b. Add a minimal amount of hot (~75°C) isopropanol to dissolve the solid completely. Stirring and heating are required. For 240 g of crude product, this will be approximately 1.2 - 1.5 L of IPA. c. Once fully dissolved, slowly add hot water (~75°C) dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. d. Add a few more milliliters of hot IPA to redissolve the turbidity, resulting in a clear, saturated solution. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling is paramount for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than rapidly formed small crystals. f. Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 4 hours to maximize crystal precipitation.

  • Filtration and Drying: a. Collect the pale-yellow crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold 50:50 IPA/water solution (2 x 100 mL). c. Dry the purified product under vacuum at 40-50°C to a constant weight.

Final Product Characterization
ParameterSpecification
Appearance Pale yellow crystalline solid
Chemical Formula C₈H₁₁N₃O₃[9][10]
Molecular Weight 197.19[9][10]
Melting Point ~110-114 °C
Purity (HPLC) >99.5%
Enantiomeric Excess (Chiral HPLC) >99.5%
Typical Recovery from Recrystallization 85-90%
Overall Yield 76-85%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base (absorbed moisture).- Poor mixing in the reactor.- Extend reaction time and re-check by HPLC.- Use freshly opened or properly dried K₂CO₃.- Ensure stirrer speed is adequate for the scale.
Low Yield after Work-up - Product loss during aqueous extraction.- Incomplete precipitation during recrystallization.- Perform an additional extraction of the aqueous layers with EtOAc.- Ensure the crystallization mixture is cooled sufficiently and for an adequate time.
Product Fails Purity Spec - Inefficient recrystallization.- Impurities co-crystallizing with the product.- Perform a second recrystallization.- Experiment with a different solvent system (e.g., Ethanol/water, Toluene).
Oily Product after Recrystallization - Residual solvent trapped in crystals.- Presence of low-melting impurities.- Ensure product is dried to a constant weight under vacuum.- Re-purify using column chromatography (less scalable) or a different recrystallization solvent.

Conclusion

This application note provides a validated, scalable, and efficient protocol for the synthesis and purification of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. By understanding the underlying chemical principles and paying close attention to critical process parameters such as temperature control, reagent addition rates, and purification techniques, researchers and development professionals can reliably produce this key chiral intermediate in high yield and excellent purity. The methods described are robust and suitable for transitioning from laboratory-scale synthesis to pilot-plant production.

References

  • Scalable and sustainable synthesis of chiral amines by biocatalysis.Communications Chemistry.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.Benchchem.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.PMC - NIH.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.University of Leeds Thesis.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach.Wiley Analytical Science.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.PMC - NIH.
  • (S)-(-)-N-(5-NITRO-2-PYRIDYL)ALANINOL - Safety Data Sheet.ChemicalBook.
  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | CAS: 115416-52-9.FINETECH INDUSTRY LIMITED.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC - PubMed Central.
  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.Benchchem.
  • Purification of L-Alaninol from reaction mixtures.Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules.PMC - PubMed Central - NIH.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.Semantic Scholar.
  • Purification of Organic Compounds: from Crude Product to Purity.EMU Physics Department.
  • Laboratory Techniques of Purification and Isolation.International Journal of Drug Development & Research.

Sources

The Strategic Application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the Asymmetric Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Complexity with a Specialized Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, form the cornerstone of numerous pharmaceuticals. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a specialized chiral building block, has emerged as a valuable tool for synthetic chemists aiming to introduce stereochemical complexity with a high degree of control. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, focusing on its application in the synthesis of potent and selective kinase inhibitors.

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a bifunctional molecule featuring a stereodefined secondary alcohol and a nitropyridine moiety. This unique combination of functional groups, coupled with its inherent chirality, makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds. The nitropyridine ring can serve as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction to the corresponding aminopyridine, which can then be further functionalized. The chiral alaninol fragment provides a robust platform for controlling the stereochemistry of adjacent centers, a crucial aspect in the design of kinase inhibitors that target the highly conserved ATP-binding pocket.

This guide will delve into the practical application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the synthesis of a class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, providing detailed protocols and explaining the rationale behind the experimental choices.

Core Application: Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors approved for therapeutic use. The strategic incorporation of chiral substituents on this scaffold can significantly enhance binding affinity and selectivity. (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol serves as an excellent chiral precursor for the synthesis of key intermediates in the construction of these complex inhibitors.

Conceptual Workflow for the Synthesis of a Chiral Pyrrolo[2,3-d]pyrimidine Intermediate

The overall strategy involves the utilization of the chiral hydroxyl group of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol to direct subsequent reactions and the nitropyridine moiety as a precursor to a key amino functionality for cyclization.

G cluster_0 Phase 1: Functionalization & Cyclization cluster_1 Phase 2: Elaboration of the Scaffold A (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C Nucleophilic Aromatic Substitution (SNAr) B->C with a suitable pyrimidine D Reduction of Nitro Group C->D e.g., H2, Pd/C or Fe/AcOH E Cyclization to Pyrrolopyrimidine Core D->E Intramolecular cyclization F Halogenation of Pyrrolopyrimidine E->F e.g., NBS, NCS G Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F->G Introduction of diversity H Deprotection of Hydroxyl Group G->H e.g., TBAF I Final Bioactive Molecule H->I Further functionalization if needed

Caption: General workflow for the synthesis of a chiral kinase inhibitor.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of a key chiral intermediate derived from (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Protocol 1: Protection of the Chiral Hydroxyl Group

Rationale: Protection of the secondary alcohol is a critical first step to prevent unwanted side reactions in subsequent steps, particularly during the nucleophilic aromatic substitution and reduction. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is often preferred due to its stability under a range of reaction conditions and its ease of removal under mild conditions.

Materials:

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the protected product.

Parameter Typical Value Notes
Reaction Time 12-16 hoursCan be monitored by TLC for disappearance of starting material.
Yield >95%Typically high-yielding with proper anhydrous technique.
Purification Column ChromatographyGradient elution (e.g., 0-20% Ethyl Acetate in Hexanes).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic aromatic substitution. This allows for the coupling of the protected alaninol derivative with a suitable pyrimidine precursor, a key step in building the core structure of the target kinase inhibitor.

Materials:

  • TBDMS-protected (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • A suitable 4-chloro-5-substituted-pyrimidine (e.g., 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the TBDMS-protected (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (1.1 eq) in anhydrous DMF under an inert atmosphere, add the 4-chloropyrimidine derivative (1.0 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reduction of the Nitro Group and Intramolecular Cyclization

Rationale: The reduction of the nitro group to an amine is the pivotal step that facilitates the subsequent intramolecular cyclization to form the desired pyrrolopyrimidine ring system. Catalytic hydrogenation is a clean and efficient method for this transformation. The resulting amine is positioned to readily attack a suitable electrophilic site on the pyrimidine ring, leading to the formation of the fused heterocyclic core.

Materials:

  • The SNAr product from Protocol 2

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the SNAr product (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclized product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclized product, which can be purified by crystallization or column chromatography if necessary.

Parameter Typical Value Notes
Hydrogen Pressure 1 atm (balloon)Higher pressures may be used but are often not necessary.
Catalyst Loading 10 mol%Can be adjusted based on reaction scale and substrate reactivity.
Reaction Time 6-12 hoursMonitor carefully to avoid over-reduction.
Yield 70-90%Generally good to excellent yields.

Expert Insights and Troubleshooting

  • Chirality Control: The stereocenter in (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is robust and is typically retained throughout the synthetic sequence. It is crucial to start with enantiomerically pure material to ensure the final product's stereochemical integrity.

  • SNAr Reaction Conditions: The choice of base and solvent in the SNAr reaction can be critical. While DIPEA and DMF are commonly used, other non-nucleophilic bases and polar aprotic solvents may be explored to optimize the reaction for specific substrates.

  • Reduction Step: The reduction of the nitro group is a key transformation. While catalytic hydrogenation is preferred for its clean nature, other reducing agents like iron powder in acetic acid or tin(II) chloride can also be effective alternatives, especially if certain functional groups are sensitive to hydrogenation. Careful monitoring is essential to prevent over-reduction of the pyridine ring.

  • Purification: The intermediates and the final product may require careful purification by column chromatography. The choice of eluent system should be optimized to achieve good separation.

Conclusion

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a powerful and versatile chiral building block for the asymmetric synthesis of bioactive molecules, particularly complex heterocyclic scaffolds such as those found in kinase inhibitors. Its well-defined stereochemistry and the strategic placement of its functional groups allow for a controlled and efficient construction of enantiomerically pure targets. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling them to leverage the unique properties of this valuable synthetic tool.

References

As this is a generated application note based on a hypothetical specific application, direct references to a single paper detailing this exact multi-step synthesis are not available. The principles and reactions described are based on well-established organic chemistry transformations commonly used in medicinal chemistry.

  • General Principles of Asymmetric Synthesis

    • Title: Asymmetric Synthesis: Principles and Applic
    • Source: Comprehensive Organic Synthesis II
    • URL: [Link]

  • Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Arom
    • Source: Strategic Applications of Named Reactions in Organic Synthesis
    • URL: [Link]

  • Catalytic Hydrogenation

    • Title: Catalytic Hydrogen
    • Source: Organic Syntheses
    • URL: [Link]

  • Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

    • Title: Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Application and Protocol for the Resolution of Racemic Amines with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the resolution of racemic amines utilizing the chiral resolving agent (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. The protocol is designed for researchers, scientists, and professionals in drug development engaged in the separation of enantiomers, a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This document outlines the underlying principles of diastereomeric salt formation, a detailed, adaptable protocol for the resolution process, and methods for the analysis of enantiomeric excess. While a specific, published protocol for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is not extensively documented in readily available literature, this guide synthesizes established principles of chiral resolution to provide a robust starting point for method development.

Introduction to Chiral Resolution

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy. The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of pharmaceutical development and manufacturing.[1][2]

One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts.[1][3][4] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system.[4][5] This disparity in solubility allows for their separation through fractional crystallization.[3][6][7]

The Resolving Agent: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral amino alcohol derivative. Its utility as a resolving agent stems from its key structural features:

  • Chiral Center: The stereogenic center derived from the amino acid alanine provides the basis for chiral discrimination.

  • Basic Nitrogen Atoms: The pyridyl nitrogen and the secondary amine can interact with acidic functionalities in the target molecule.

  • Aromatic and Polar Groups: The nitropyridyl group can participate in π-π stacking and hydrogen bonding interactions, which can contribute to the stability and crystalline nature of the diastereomeric salts.

  • Acidic/Basic Properties: While alaninol itself is an amino alcohol, the nitropyridyl moiety can influence its acidic/basic character, allowing it to act as a resolving agent for a variety of compounds.

The selection of a suitable resolving agent is often empirical, and screening of several candidates is a common practice in process development.[1][5]

Principle of Resolution

The resolution of a racemic amine with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol follows the principle of diastereomeric salt formation. The process can be conceptually broken down into the following key stages:

  • Salt Formation: The racemic amine ((R/S)-Amine) is reacted with the enantiomerically pure resolving agent ((S)-Resolving Agent) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: (R)-Amine-(S)-Resolving Agent and (S)-Amine-(S)-Resolving Agent.

  • Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling conditions such as temperature and concentration, the less soluble diastereomer will preferentially crystallize out of the solution.

  • Isolation: The crystallized, diastereomerically enriched salt is isolated by filtration.

  • Liberation of the Enantiomer: The resolved amine enantiomer is recovered from the purified diastereomeric salt by treatment with an acid or base to break the salt and liberate the free amine.

The overall workflow is depicted in the following diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Recovery of Resolved Amine racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Formation of Diastereomeric Salts racemic_amine->salt_formation resolving_agent (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Enriched in one enantiomer) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Amine (Acid/Base Treatment) less_soluble->liberation extraction Extraction & Purification liberation->extraction resolved_amine Enantiomerically Pure Amine extraction->resolved_amine

Workflow for Chiral Resolution of Amines

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure and should be considered a starting point for the resolution of a specific racemic amine with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. Optimization of solvent, temperature, and stoichiometry will be necessary for each unique substrate.

Materials and Reagents
  • Racemic amine

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Acid or base for liberation of the free amine (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Step-by-Step Procedure
  • Solvent Screening: The selection of an appropriate solvent is critical for successful resolution.[5] A preliminary screening should be performed on a small scale to identify a solvent or solvent mixture that provides a significant difference in solubility between the two diastereomeric salts.

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent.

    • In a separate flask, dissolve (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the stirred amine solution at room temperature. An exothermic reaction may be observed.

    • Stir the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.

  • Fractional Crystallization:

    • The method of crystallization will depend on the solubility characteristics of the diastereomeric salts. Options include:

      • Cooling Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

      • Evaporative Crystallization: Slowly evaporate the solvent at room temperature or under reduced pressure.

      • Antisolvent Addition: Add a solvent in which the diastereomeric salts are less soluble to induce precipitation.

    • Seeding the solution with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum to a constant weight.

  • Liberation of the Resolved Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) dropwise with stirring until the salt is fully dissociated and the amine is liberated. The pH should be adjusted accordingly (basic for liberating a free amine from an acidic resolving agent, and acidic for liberating a free acid from a basic resolving agent).[2][7][8]

    • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine must be determined to assess the effectiveness of the resolution. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques.

Chiral HPLC Analysis

Chiral HPLC is a powerful method for separating and quantifying enantiomers.

  • Instrumentation: HPLC system with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV-Vis).

  • Method Development: A screening of different chiral columns and mobile phases is typically required to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

ParameterTypical Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a basic or acidic modifier
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength
Temperature 20 - 40 °C
NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent or a chiral solvating agent.

  • Chiral Derivatizing Agent: The resolved amine is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.

  • Chiral Solvating Agent: A chiral solvating agent is added to the NMR sample of the resolved amine. The solvating agent forms transient diastereomeric complexes with the enantiomers, leading to the splitting of certain signals in the NMR spectrum. The enantiomeric excess can be determined from the integration of these separated signals.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystallization occurs Poor solvent choice; solution is too dilute.Screen a wider range of solvents and polarities. Concentrate the solution. Try antisolvent addition.
Both diastereomers co-crystallize Solubility difference is too small in the chosen solvent.Screen for a more selective solvent system. Optimize the cooling rate (slower cooling often improves selectivity).
Low enantiomeric excess Incomplete separation of diastereomers.Recrystallize the diastereomeric salt. Optimize the crystallization conditions.
Low yield of resolved amine Significant loss during crystallization and work-up.Minimize the amount of solvent used for washing the crystals. Ensure complete extraction of the liberated amine.

Conclusion

The resolution of racemic amines via diastereomeric salt formation with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol presents a viable strategy for obtaining enantiomerically pure compounds. The success of this method is highly dependent on the systematic optimization of experimental parameters, particularly the choice of solvent. The provided protocol offers a solid foundation for developing a robust and efficient resolution process. Accurate determination of enantiomeric excess using techniques such as chiral HPLC or NMR is essential for validating the outcome of the resolution.

References

  • Wikipedia. Chiral resolution. [Link]

  • LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Books. 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, a classic example of nucleophilic aromatic substitution (SNAr), involves the reaction of (S)-(-)-alaninol with an activated pyridine ring, typically 2-chloro-5-nitropyridine. While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

The core transformation is outlined below:

General Reaction Scheme: (S)-(-)-alaninol + 2-Chloro-5-nitropyridine → (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol + HCl

This guide provides in-depth, field-proven insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most common issue and can stem from several factors across the entire workflow. A systematic approach is crucial for diagnosis.

  • 1. Reagent Quality and Stoichiometry:

    • (S)-(-)-alaninol Purity: Alaninol is hygroscopic and can absorb atmospheric moisture, which will react with and consume the base, reducing the concentration of the active alaninol nucleophile. Ensure it is dry, perhaps by storing it over a desiccant.

    • Base Activity: The choice and handling of the base are critical. Weak or partially decomposed bases like potassium carbonate (K₂CO₃) that have absorbed moisture will be ineffective. For stronger, moisture-sensitive bases like sodium hydride (NaH), ensure you are using a fresh bottle and employing anhydrous techniques.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of alaninol (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion, especially if the 2-chloro-5-nitropyridine is the more valuable reagent.

  • 2. Reaction Conditions:

    • Inefficient Deprotonation: The reaction requires the deprotonation of the alaninol's amino group to form the more potent nucleophilic anion. If using a weaker base like K₂CO₃ or triethylamine (TEA), higher temperatures (80-120 °C) are often necessary to achieve a sufficient reaction rate.[1][2] If the reaction still stalls, switching to a stronger base like NaH in an anhydrous solvent (like THF or DMF) at a lower temperature (0 °C to room temperature) can dramatically improve the initial deprotonation step.

    • Solvent Choice: The solvent must be polar and aprotic to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex) without participating in the reaction.[3] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Acetonitrile (MeCN) is also viable but may require higher temperatures.[1] Ensure the solvent is anhydrous, as water will quench strong bases and can participate in side reactions.

    • Temperature and Reaction Time: SNAr reactions on heteroaromatic rings can be sluggish.[4] If you are seeing a significant amount of unreacted starting material via TLC, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction every few hours until the consumption of the limiting reagent is observed.

  • 3. Work-up and Purification Losses:

    • Emulsions: During aqueous work-up, emulsions can form, leading to significant product loss during extraction. Adding brine (saturated NaCl solution) can help break these emulsions.[5]

    • Purification Method: The product, containing a hydroxyl group and a nitropyridine moiety, is quite polar. It may adhere strongly to silica gel. Using a slightly more polar eluent system during column chromatography or deactivating the silica gel with a small percentage of triethylamine in the eluent can improve recovery.

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagents start->check_reagents reagent_purity Dry Alaninol? Anhydrous Solvent? Fresh Base? check_reagents->reagent_purity check_conditions Step 2: Evaluate Conditions conditions_ok Base/Solvent/Temp Optimal? check_conditions->conditions_ok check_workup Step 3: Review Purification workup_ok Emulsions? Poor recovery from column? check_workup->workup_ok reagent_purity->check_conditions Yes fix_reagents Action: Use fresh, dry reagents. Employ anhydrous techniques. reagent_purity->fix_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Increase Temp/Time. Switch to stronger base (e.g., NaH). Use F-nitropyridine. conditions_ok->optimize_conditions No optimize_workup Action: Use brine for emulsions. Modify eluent (add TEA/MeOH). Consider crystallization. workup_ok->optimize_workup No

Caption: A decision tree for troubleshooting low product yield.

Q2: I'm observing a significant side product on my TLC. What is it and how can I prevent it?

The most likely side product arises from O-arylation , where the hydroxyl group of alaninol acts as the nucleophile instead of the amino group. While the amino group is generally a stronger nucleophile, O-arylation can become competitive under certain conditions.

  • Cause: Using a very strong, non-selective base like NaH can deprotonate both the -NH₂ and -OH groups, creating a dianion. The resulting alkoxide is a potent nucleophile that can compete with the amide anion. High reaction temperatures can also favor the thermodynamically controlled O-arylated product in some systems.

  • Solutions:

    • Choice of Base: Use a milder base like K₂CO₃. It is generally selective enough to deprotonate the more acidic N-H proton over the O-H proton, thus favoring N-arylation.

    • Temperature Control: If using a strong base like NaH, perform the initial deprotonation at a low temperature (e.g., 0 °C) before slowly warming the reaction mixture. This can favor the kinetically preferred N-arylation.

    • Protecting Group Strategy (Advanced): For syntheses where selectivity is a persistent and critical issue, one could protect the hydroxyl group of alaninol (e.g., as a silyl ether) before the SNAr reaction and deprotect it afterward. However, this adds two steps to the synthesis and is often unnecessary if conditions are well-optimized.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for this reaction?

This reaction is a Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, a characteristic enhanced by the electronegative ring nitrogen.[6] This effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This group activates the ring for nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][7] The attack of the deprotonated alaninol at C2, followed by the elimination of the chloride leaving group, restores aromaticity and yields the final product.

SNAr Reaction Mechanism

sn_ar_mechanism cluster_intermediate Intermediate Alaninol (S)-Alaninol Anion Meisenheimer Meisenheimer Complex (Resonance Stabilized) Alaninol->Meisenheimer Nucleophilic Attack Nitropyridine 2-Chloro-5-nitropyridine Nitropyridine->Meisenheimer Product (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Meisenheimer->Product Elimination of LG Chloride Cl⁻ note Nitro group at C5 is critical for stabilizing the negative charge on the aromatic ring via resonance. Meisenheimer->note

Caption: The addition-elimination mechanism of the SNAr reaction.

Q: Should I use 2-chloro- or 2-fluoro-5-nitropyridine as the starting material?

For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Fluorine, being the most electronegative halogen, makes the carbon atom it's attached to more electrophilic, thereby accelerating the rate of nucleophilic attack. Therefore, 2-fluoro-5-nitropyridine will generally react faster than 2-chloro-5-nitropyridine .[3] If your reaction with the chloro- derivative is slow or requires harsh conditions, switching to the fluoro- analog is a logical optimization step.

Q: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed) is a good starting point.

  • Visualization: The starting nitropyridine and the final product are UV active due to the aromatic system. They will appear as dark spots under a UV lamp (254 nm). The product should have a lower Rf value than the 2-chloro-5-nitropyridine starting material due to its polar hydroxyl group. Alaninol will likely remain at the baseline and can be visualized with a ninhydrin stain.

  • Procedure: Spot the starting materials (co-spotted) and the reaction mixture on a TLC plate. The disappearance of the limiting starting material indicates the reaction is complete.[5]

Optimized Experimental Protocols

The following protocols provide a reliable starting point for the synthesis and purification.

Table 1: Comparison of Reaction Conditions
ParameterMethod A (Standard)Method B (High-Activity)Rationale
Electrophile 2-Chloro-5-nitropyridine (1.0 eq)2-Fluoro-5-nitropyridine (1.0 eq)Fluoro- leaving group enhances reaction rate.[3]
Nucleophile (S)-(-)-alaninol (1.2 eq)(S)-(-)-alaninol (1.1 eq)Slight excess drives reaction to completion.
Base K₂CO₃ (2.5 eq)NaH (60% in mineral oil, 1.2 eq)NaH is a stronger, non-nucleophilic base for faster, lower-temp reactions.
Solvent Anhydrous DMFAnhydrous THFTHF is often preferred with NaH for safety and reactivity.
Temperature 80 - 100 °C0 °C to Room TemperatureMilder conditions with NaH reduce side product formation.
Reaction Time 12 - 24 hours4 - 8 hoursFaster kinetics with more reactive reagents.
Typical Yield 60 - 75%80 - 95%Optimized conditions lead to higher efficiency.
Protocol 1: Synthesis via Method A (K₂CO₃ in DMF)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), (S)-(-)-alaninol (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC every 2-3 hours.

  • Once the 2-chloro-5-nitropyridine is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and break emulsions, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a low-polarity solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a solid.

References

Sources

Common side reactions in the synthesis of nitropyridyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyridyl compounds are indispensable building blocks in medicinal chemistry and materials science, serving as precursors for a vast array of functionalized molecules, including many pharmaceuticals and agrochemicals.[1] However, their synthesis is often fraught with challenges stemming from the inherent electronic properties of the pyridine ring. Unlike benzene, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation poses significant hurdles for classical electrophilic aromatic substitution reactions, such as nitration.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a question-and-answer format, it addresses the most common side reactions and experimental pitfalls, offering field-proven insights and detailed protocols to navigate the complexities of nitropyridyl synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Direct Nitration of Pyridine

Q1: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?

A1: This is a classic and highly common issue. The difficulty arises from the fundamental electronic nature of the pyridine ring.

  • Mechanism of Deactivation: The pyridine ring is already electron-deficient. Under the strongly acidic conditions required for nitration (e.g., a nitric acid/sulfuric acid mixture), the lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium ion.[2] This positive charge on the nitrogen atom dramatically increases its electron-withdrawing effect, further deactivating the entire aromatic ring towards attack by the electrophile (the nitronium ion, NO₂⁺).[3] Consequently, conditions that are effective for nitrating benzene are typically insufficient for pyridine.[4]

  • Reaction Conditions: Achieving even a modest yield through direct nitration of unsubstituted pyridine requires extremely harsh conditions, such as high temperatures (e.g., 300-330 °C) with fuming acids, which are often impractical and can lead to significant degradation of the starting material.[4]

Deactivation Pyridine Pyridine Pyridinium Pyridinium Ion (Strongly Deactivated) Pyridine->Pyridinium + H⁺ (from H₂SO₄) Nitronium NO₂⁺ (Electrophile) Nitronium->Pyridinium Attack Repelled

Caption: Protonation of pyridine under acidic conditions deactivates the ring.

Troubleshooting & Solutions:

  • Increase Reaction Severity (with caution): For simple pyridine, direct nitration necessitates high temperatures. However, this often results in low yields and is not generally recommended due to safety concerns and byproduct formation.[4]

  • Use Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) is a highly effective reagent for nitrating pyridine.[2][5] The reaction proceeds through an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine, often in good yield (e.g., 77%), upon treatment with SO₂/HSO₃⁻.[2][6] This method, known as Bakke's synthesis, avoids the harsh Brønsted acids that cause deactivation.[4]

  • Utilize Substituted Pyridines: If your synthetic route allows, starting with a pyridine ring that contains electron-donating groups (e.g., alkyl, amino) can activate the ring and make nitration more feasible under less extreme conditions.[7]

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine only yields the 3-nitro isomer. How can I control the position of nitration?

A2: You are observing the expected outcome of direct electrophilic substitution on a deactivated pyridine ring. The 3-position (meta) is the least deactivated position. To achieve nitration at the 4-position (para), a different synthetic strategy is required, most commonly involving the use of a pyridine-N-oxide intermediate.

  • The Pyridine-N-Oxide Strategy: The N-oxide group is a transformative substituent. While it is electron-withdrawing inductively, it is a strong π-electron donor through resonance. This resonance effect significantly increases electron density at the 2- and 4-positions, activating them for electrophilic attack.[4] The 4-position is typically favored for nitration. After the nitro group is installed, the N-oxide can be easily removed (deoxygenated) using reagents like phosphorus trichloride (PCl₃) to yield the desired 4-nitropyridine.[4]

Nitration_Strategy cluster_0 Synthesis of 4-Nitropyridine Pyridine Pyridine N_Oxide Pyridine-N-Oxide (Activated Ring) Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Nitro_N_Oxide 4-Nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃)

Caption: Workflow for synthesizing 4-nitropyridine via a pyridine-N-oxide intermediate.

Recommended Protocol: See "Detailed Experimental Protocols" section below for the synthesis of 4-Nitropyridine-N-oxide.

Issue 3: Over-Nitration and Formation of Dinitropyridines

Q3: I am working with an activated pyridine derivative and observing significant amounts of dinitrated byproducts. How can I favor mono-nitration?

A3: Over-nitration is a common side reaction when the pyridine ring is activated by electron-donating groups, making the initial nitrated product susceptible to a second nitration.[7] Controlling the reaction to favor the mono-nitrated product requires careful manipulation of several key parameters.

ParameterRecommendation for Mono-nitrationRationale
Temperature Lower the reaction temperature (e.g., maintain at 0 °C or below).Reduces the rate of the second, more difficult nitration, allowing for a larger kinetic window to isolate the mono-nitro product.[7]
Stoichiometry Use a minimal excess of the nitrating agent (ideally 1.0-1.1 equivalents).A large excess of the nitrating agent dramatically increases the probability of multiple nitration events.[7]
Addition Rate Add the nitrating agent dropwise or in small portions over time.Maintains a low instantaneous concentration of the active nitrating species, favoring the initial, faster mono-nitration.[7]
Reaction Time Monitor the reaction closely using TLC, GC-MS, or LC-MS.Allows the reaction to be quenched as soon as the desired product concentration is maximized, before significant dinitration occurs.[7]

Troubleshooting Workflow for Over-Nitration:

Overnitration_Troubleshooting Start Dinitration Observed Temp Lower Reaction Temperature? Start->Temp Temp->Start No, Re-evaluate Stoich Reduce Nitrating Agent Stoichiometry? Temp->Stoich Yes Stoich->Temp No, Re-evaluate Addition Slow Down Addition Rate? Stoich->Addition Yes Addition->Stoich No, Re-evaluate Monitor Monitor Reaction More Frequently? Addition->Monitor Yes Monitor->Addition No, Re-evaluate Success Mono-nitration Favored Monitor->Success Yes

Caption: Decision workflow to minimize over-nitration side reactions.

Issue 4: Purification Challenges and Work-up

Q4: My reaction seems to have worked, but I am struggling to isolate and purify my nitropyridyl product. What are some common purification strategies?

A4: Nitropyridyl compounds can present purification challenges due to their polarity and potential for strong interactions with silica gel. A systematic approach to work-up and purification is crucial.

General Work-up Procedure:

  • Quenching: Reactions are typically quenched by carefully pouring the acidic reaction mixture onto crushed ice. This dissipates heat and dilutes the acid.

  • Neutralization: The cold, acidic solution is then neutralized. A saturated solution of sodium carbonate or a dilute solution of sodium hydroxide is added portion-wise until the pH is neutral to slightly basic (pH 7-8). Caution: This is an exothermic process and can cause vigorous foaming (CO₂ evolution if using carbonate). Perform this step slowly in a large beaker with efficient stirring.[4]

  • Extraction: Once neutralized, the aqueous mixture is extracted multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, chloroform). The choice of solvent depends on the polarity of your specific product.

  • Washing & Drying: The combined organic layers should be washed with brine to remove residual water, then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

Purification Techniques:

  • Crystallization/Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetone, or mixtures with hexanes) is often the most effective method for obtaining high-purity material.[7]

  • Column Chromatography: For mixtures or oils, flash column chromatography on silica gel is standard. However, the basic nitrogen of the pyridine ring can cause peak tailing. To mitigate this, a small amount of a basic modifier like triethylamine (~1%) can be added to the eluent. Conversely, if your compound is acidic, a small amount of acetic acid may improve separation.

Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide

This protocol is adapted from established procedures for the regioselective nitration of pyridine at the 4-position.[4][7]

Materials:

  • Pyridine-N-oxide (9.51 g, 100 mmol)

  • Fuming Nitric Acid (HNO₃, 12 mL, ~0.29 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 30 mL, ~0.56 mol)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, add the fuming HNO₃. While stirring, slowly and carefully add the concentrated H₂SO₄ in portions. Allow the mixture to warm to 20 °C.

  • Reaction Setup: In a separate 100 mL three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place the pyridine-N-oxide. Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel. Add it dropwise to the heated pyridine-N-oxide over 30 minutes with vigorous stirring. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C and maintain for 3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a 1 L beaker containing approximately 150 g of crushed ice. c. Slowly neutralize the solution by adding saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid should precipitate. Be cautious of strong foaming. d. Collect the precipitated solid by suction filtration.

  • Purification: a. Transfer the crude solid to a flask and add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble inorganic salts (e.g., sodium sulfate). b. Filter to remove the salts. c. Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product. d. The product can be further purified by recrystallization from acetone if necessary.

Protocol 2: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine

Materials:

  • 4-Nitropyridine-N-oxide (14.0 g, 100 mmol)

  • Phosphorus Trichloride (PCl₃, 11 mL, 125 mmol)

  • Chloroform (or Dichloromethane)

  • Ice water

  • 40 wt% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and stir bar, dissolve the 4-Nitropyridine-N-oxide in chloroform.

  • Addition of PCl₃: Cool the solution in an ice bath. Slowly add the phosphorus trichloride (PCl₃) dropwise. The reaction is exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture. If excess PCl₃ is present, it can be carefully quenched or removed by distillation under reduced pressure. b. Slowly pour the reaction residue into ice water with stirring. c. Neutralize the mixture to a pH of 8-9 with the 40% NaOH solution. d. Separate the organic layer. Extract the aqueous layer several times with chloroform/dichloromethane. e. Combine all organic phases and wash with saturated brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 4-nitropyridine product.

References
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]

  • Bakke, J., & Ranes, E. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-26. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Available at: [Link]

  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson+. Available at: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Bakke, J., Ranes, E., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2447-2450. Available at: [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. ResearchGate. Available at: [Link]

  • Bakke, J., Ranes, E., & Svensen, H. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2447-2450. Available at: [Link]

  • PubMed Central. (2017). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. National Center for Biotechnology Information. Available at: [Link]

  • University of Calgary. (n.d.). Pyridines. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2021). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. Available at: [Link]

  • Google Patents. (2005). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....

Sources

Stability and storage conditions for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (CAS: 115416-52-9). As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the chemical principles governing the handling of this reagent. This guide is structured to help you maintain the integrity of your material, troubleshoot common experimental issues, and ensure the reproducibility of your results.

The molecule, featuring a chiral alaninol backbone attached to a 5-nitropyridine ring, possesses specific chemical characteristics that dictate its stability. The electron-withdrawing nature of the nitro group and the aromatic pyridine system makes the compound susceptible to certain degradation pathways, primarily photolysis, hydrolysis, and oxidation.[1] Understanding these vulnerabilities is key to its proper handling.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and handling of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Q1: What are the ideal storage conditions for solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. While some suppliers may indicate room temperature storage is acceptable, the chemical nature of nitropyridines warrants more stringent precautions to maximize shelf-life.[1][2] We recommend adhering to the conditions outlined in the table below.

Q2: Should I refrigerate or freeze the solid compound?

Refrigeration at 2-8°C is the recommended condition for long-term storage of the unopened solid. Freezing is generally not necessary for the solid and may introduce a risk of moisture condensation upon removal if not equilibrated to room temperature properly.

Q3: How can I tell if my compound has degraded?

Visual inspection is the first line of defense. The pure compound is typically a light yellow to yellow crystalline powder.[3] Signs of degradation include:

  • Color Change: A significant darkening of the material, perhaps to a tan or brown color.

  • Change in Texture: Clumping or hardening of the powder, which often suggests moisture absorption.

  • Inconsistent Experimental Results: A sudden drop in reaction yield, the appearance of new spots on a TLC plate, or unexpected side products are strong indicators of reagent degradation.

Q4: Is this compound sensitive to air or light?

Yes. Aromatic nitro compounds can be susceptible to photolytic degradation, and the pyridine ring can be sensitive to oxidation.[1] It is crucial to store the compound in an amber or opaque vial and to minimize its exposure to direct light. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent slow oxidation.

Q5: What solvents are suitable for making stock solutions, and how should they be stored?

Based on the properties of similar nitropyridine compounds, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is expected to be soluble in polar organic solvents such as Methanol, Acetone, Dichloromethane (DCM), and Tetrahydrofuran (THF).[1] Stock solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed vials at -20°C or -80°C for short to medium-term storage (1-6 months).[4] Before use, allow the solution to thaw completely and warm to room temperature to ensure the solute has not precipitated.

Storage Condition Summary

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways without the risk of moisture from freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of slow oxidation, particularly for long-term storage.
Light Protect from Light (Amber Vial)Prevents photolytic degradation, a known pathway for nitropyridine compounds.[1]
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and physical changes to the solid, such as clumping.

Troubleshooting Guide

Encountering unexpected results can be frustrating. This section provides a logical workflow to diagnose and resolve issues that may be related to the stability of your reagent.

TroubleshootingWorkflow start Problem Encountered: Low Reaction Yield or Unexpected Byproducts check_reagent Step 1: Visually Inspect the Reagent Vial start->check_reagent color_change Is there a color change (darkening) or clumping? check_reagent->color_change purity_check Step 2: Perform a Quick Purity Check (TLC) color_change->purity_check No reagent_bad Conclusion: Reagent is likely degraded. Action: Use a fresh vial. Implement recommended storage protocols. color_change->reagent_bad Yes tlc_result Are there multiple spots or streaking compared to a new sample? purity_check->tlc_result tlc_result->reagent_bad Yes reagent_good Conclusion: Reagent is likely pure. Action: Investigate other experimental parameters (other reagents, conditions, etc.). tlc_result->reagent_good No

Troubleshooting workflow for reagent-related issues.

Experimental Protocols

These standardized protocols provide a framework for handling and quality control.

Protocol 1: Initial Receipt and Storage
  • Inspect: Upon receipt, verify the container seal is intact. Note the material's initial color (light yellow to yellow) and form (crystalline powder).

  • Label: Record the date of receipt on the vial.

  • Inerting (Optional but Recommended): For long-term storage, carefully open the vial in a low-humidity environment (e.g., a glove box or under a stream of inert gas). Gently flush the headspace with argon or nitrogen, then quickly and tightly reseal the cap.

  • Store: Place the sealed vial in a designated, labeled spot in a 2-8°C refrigerator that is protected from light.

Protocol 2: Quick Purity Assessment via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid check of purity before use, especially if degradation is suspected.

  • Preparation: Prepare a dilute solution of your compound by dissolving a small amount (spatula tip) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. If available, spot a solution from a new, unopened vial as a reference standard.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A 1:1 mixture of Ethyl Acetate:Hexane is a reasonable starting point.

  • Visualization: Visualize the developed plate under a UV lamp (254 nm).

  • Analysis: A pure compound should appear as a single, well-defined spot. The presence of significant streaking or multiple spots (that are not present in the reference sample) indicates the presence of impurities, possibly from degradation.

Protocol 3: Preparing and Storing a Stock Solution
  • Equilibration: Remove the solid reagent from the refrigerator and allow the vial to warm to ambient temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a well-ventilated fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Dissolution: Add the appropriate volume of your chosen anhydrous solvent (e.g., Methanol) to achieve the target concentration. Cap the vial and mix gently (vortex or sonicate) until all solid is dissolved.

  • Storage: If the solution is not for immediate use, flush the vial headspace with an inert gas, seal tightly with a cap containing a chemically resistant septum or liner, and wrap the cap/neck with parafilm. Store in a freezer (-20°C or below), protected from light.

Logical Decision Flow for Handling and Storage

This diagram outlines the decision-making process for proper stewardship of the compound.

StorageDecisionTree start Handling (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol form Is the material a solid or in solution? start->form solid_use Usage timeline? form->solid_use Solid solution_use Usage timeline? form->solution_use Solution solid_short Short-Term Use (< 1 month) solid_use->solid_short Short-Term solid_long Long-Term Storage (> 1 month) solid_use->solid_long Long-Term solution_short Immediate Use (Same Day) solution_use->solution_short Immediate solution_long Short-Term Storage (< 1 month) solution_use->solution_long Storage Needed action_solid_short Store at 2-8°C, dark. Equilibrate to RT before opening. solid_short->action_solid_short action_solid_long Store at 2-8°C, dark. Flush with inert gas before sealing. solid_long->action_solid_long action_solution_short Prepare fresh. Keep capped and away from light during use. solution_short->action_solution_short action_solution_long Store at -20°C, dark. Flush with inert gas. Check for precipitation after thawing. solution_long->action_solution_long

Decision tree for proper compound handling.

References

  • (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. PureSynth. [Link]

  • MSDS - Safety Data Sheet. D. B. A. ITALIA S.r.l. [Link]

  • Safety Data Sheet: L-Alaninol. Carl ROTH. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025-08-09). [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral high-performance liquid chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating diastereomeric compounds. As diastereomers possess distinct physicochemical properties, their separation strategy differs significantly from that of enantiomers. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating diastereomers and enantiomers?

A1: The core difference lies in their physical properties in an achiral environment. Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility) and thus require a chiral environment for separation, typically a chiral stationary phase (CSP).[1] Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation on conventional, achiral HPLC columns (like C18 or Phenyl) without the mandatory need for a chiral selector.[2][3]

Q2: Is a chiral stationary phase (CSP) necessary to separate diastereomers?

A2: Not always. Because diastereomers have distinct physical properties, separation can often be achieved on standard achiral columns.[2][4] The goal is to find a stationary and mobile phase combination that exploits these differences. However, if separation on achiral phases proves challenging, a CSP can be an excellent tool. Chiral columns can exhibit unique selectivities for diastereomers that are not achievable on achiral phases and are a valuable option in a method development screen.[2][5][6]

Q3: What are the primary experimental parameters to adjust for optimizing diastereomer separations?

A3: The three most impactful parameters to manipulate for improving resolution between diastereomers are:

  • Mobile Phase Composition: This includes the type of organic modifier (e.g., acetonitrile vs. methanol), the ratio of organic to aqueous phase, and the use of additives or pH modifiers.[2][7]

  • Stationary Phase Chemistry: The choice of the column, whether it's a standard C18, a phenyl-hexyl, or a polar-embedded phase, is critical. If these fail, screening chiral stationary phases is a logical next step.[2][8]

  • Temperature: Temperature affects the thermodynamics of the separation and can significantly alter selectivity in unpredictable ways, making it a powerful optimization tool.[9][10]

Q4: My racemic compound was derivatized with a chiral agent to form diastereomers. What's the best separation strategy?

A4: This is a common and effective indirect approach to chiral separations.[3][] After derivatization, you have a mixture of diastereomers that can be separated on a standard achiral column.[3] The strategy is to develop a method using conventional reversed-phase or normal-phase chromatography. The key advantage is that you can leverage a wide variety of readily available and robust achiral columns for method development.[3]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during method development and routine analysis.

Problem 1: Poor or No Resolution (Co-eluting Diastereomers)

Co-elution or poor resolution is fundamentally a selectivity problem. The following steps provide a systematic approach to improving it.

The mobile phase is the most effective and easiest parameter to adjust first.[2]

Recommended Actions:

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity. If you are using ACN, try switching to MeOH, and vice-versa.[7]

  • Adjust Mobile Phase Strength: Systematically vary the isocratic composition in small increments (e.g., 2-5%) to find the optimal ratio of organic solvent to the aqueous phase.[2]

  • Incorporate Additives: For acidic or basic analytes, adding a modifier can improve both peak shape and selectivity.

    • For acids: Use 0.1% formic acid or acetic acid.

    • For bases: Use 0.1% diethylamine (DEA) or triethylamine (TEA).[12]

    • The concentration and type of additive can sometimes even reverse the elution order of stereoisomers.[13]

  • Modify pH: If your analytes are ionizable, adjusting the mobile phase pH can significantly impact retention and selectivity.

If mobile phase adjustments are insufficient, the column chemistry is the next critical variable.[2]

Recommended Actions:

  • Screen Achiral Columns: Do not assume a standard C18 is always best. Test columns with different selectivities, such as:

    • Phenyl-Hexyl: Offers π-π interactions.

    • Pentafluorophenyl (PFP): Provides dipole-dipole and ion-exchange interactions.[6]

    • Cyano: Useful in both normal-phase and reversed-phase modes.

  • Screen Chiral Stationary Phases (CSPs): If achiral columns fail, CSPs can provide the necessary selectivity. Polysaccharide-based columns (cellulose or amylose derivatives) are highly versatile and a good starting point.[14][15][16]

Temperature is a powerful, albeit complex, tool for optimization.[9]

Recommended Actions:

  • Screen a Temperature Range: Evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, and 60°C).[2]

  • Analyze the Trend: Sometimes lower temperatures increase interaction time and improve resolution, while other times higher temperatures can improve efficiency and alter selectivity favorably.[10][17] The effect is often unpredictable and must be determined empirically.[9]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Start: Poor Resolution cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Screening cluster_3 Step 3: Temperature Optimization cluster_4 Finish start Poor or No Resolution mp_opt Modify Mobile Phase (Solvent Type, Ratio, Additives) start->mp_opt mp_check Resolution Improved? mp_opt->mp_check sp_opt Screen Different Columns (Achiral & Chiral) mp_check->sp_opt No success Method Optimized mp_check->success Yes sp_check Resolution Improved? sp_opt->sp_check temp_opt Optimize Column Temperature (e.g., 25°C, 40°C, 60°C) sp_check->temp_opt No sp_check->success Yes temp_check Resolution Improved? temp_opt->temp_check temp_check->success Yes fail Consult Advanced Strategies (e.g., 2D-LC, SFC) temp_check->fail No

A logic diagram for systematically troubleshooting poor resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and the accuracy of quantification.[12]

This is common for basic compounds interacting with acidic silanol groups on silica-based columns, causing peak tailing.[12]

Recommended Actions:

  • Use a Mobile Phase Additive: Add a small amount (0.05% - 0.1%) of a basic modifier like DEA or TEA to the mobile phase. This additive will compete for the active silanol sites.[12]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to this issue.[2]

If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.[18]

Recommended Actions:

  • Dissolve Sample in Mobile Phase: Whenever possible, the ideal sample solvent is the mobile phase itself.[12]

  • Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than or compatible with the mobile phase.

Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or triangular peaks.

Recommended Actions:

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Dilute the Sample: Lower the concentration of the sample before injection.[12]

An accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape for all analytes.[19]

Recommended Actions:

  • Back-flush the Column: Reverse the column direction (if permitted by the manufacturer) and flush it to waste.[19]

  • Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained impurities.

  • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[19]

Experimental Protocols & Method Development

Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a robust separation method for diastereomers.

Method Development Workflow

G A 1. Initial Screening Select 2-3 achiral columns (C18, Phenyl). Run broad gradient (e.g., 5-95% B) with ACN and MeOH. B 2. Identify Promising Conditions Select the column/solvent combination showing the best initial separation. A->B C 3. Isocratic Optimization Convert the gradient to an isocratic hold. Systematically adjust %B to maximize resolution. B->C D 4. Temperature Optimization Using the best mobile phase, test separation at different temperatures (e.g., 25, 40, 55°C). C->D E 5. Flow Rate Fine-Tuning Adjust flow rate. Lower flow rates may improve resolution but increase run time. D->E F 6. Method Validation E->F

A workflow for developing a diastereomer separation method.

Step-by-Step Methodology:

  • Initial Column & Mobile Phase Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl).[2]

    • Prepare two mobile phase systems: one with Water/Acetonitrile and another with Water/Methanol (both typically with 0.1% formic acid).

    • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to determine if any separation occurs and to find the approximate elution conditions.[2]

  • Optimization of Mobile Phase:

    • Based on the best result from screening, select that column/mobile phase combination.

    • Convert the gradient method to an isocratic one based on the organic percentage at which the analytes eluted.

    • Systematically adjust the isocratic mobile phase composition in small increments to maximize the resolution (Rs) between the diastereomer peaks.[2]

  • Optimization of Temperature:

    • Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[2]

    • Select the temperature that provides the best balance of resolution, peak shape, and run time.

  • Optimization of Flow Rate:

    • Fine-tune the flow rate to optimize efficiency. Lowering the flow rate can sometimes improve resolution but will increase analysis time.[9] A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

  • Method Validation:

    • Once optimal conditions are found, perform validation experiments to assess robustness, reproducibility, and other required parameters.

Data Summary: Impact of Key Parameters

The following table summarizes the general effects of adjusting primary HPLC parameters.

Parameter ChangeEffect on Resolution (Rs)Effect on Retention Time (tR)Effect on BackpressurePrimary Rationale
Increase % Organic Variable; often decreasesDecreasesDecreasesChange Elution Strength
Switch ACN to MeOH Variable; can increase or decreaseUsually IncreasesDecreasesAlter Selectivity (π-π, dipole)
Increase Temperature Variable; can increase or decreaseDecreasesDecreasesAlter Thermodynamics & Viscosity
Decrease Flow Rate Usually IncreasesIncreasesDecreasesIncrease Interaction Time

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

  • Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Regis Technologies, Inc. (2020). 6 Top Chiral Chromatography Questions. Available at: [Link]

  • Phenomenex Inc. (2022). Top 5 FAQ's About Chiral Columns. Available at: [Link]

  • ProQuest. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS). Available at: [Link]

  • Wikipedia. Chiral column chromatography. Available at: [Link]

  • Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Ali, I., et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Phenomenex Inc. Chiral HPLC Separations Guide. Available at: [Link]

  • Regis Technologies, Inc. Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • ResearchGate. CHIRAL HPLC | Science topic. Available at: [Link]

  • Görög, S., et al. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Available at: [Link]

  • ResearchGate. How to separate the diastereomer peak from main peak?. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. Available at: [Link]

  • Reddit. Separation of enantiomers. Available at: [Link]

  • Chromatography Forum. Separation of diastereomers. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Resolution Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high enantiomeric excess (e.e.) in their resolution experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.

Introduction: Understanding Enantiomeric Excess

Enantiomeric excess is a critical measure of purity for chiral compounds, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while a completely pure single enantiomer has an e.e. of 100%.[1][2] Achieving high e.e. is paramount in fields like drug development, where different enantiomers can have vastly different pharmacological effects.[3][4]

This guide will address common issues leading to low e.e. in two primary resolution techniques: Diastereomeric Salt Crystallization and Kinetic Resolution .

Section 1: Troubleshooting Diastereomeric Salt Crystallization

This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[5][6] These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by crystallization.[4][5][7]

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt crystallization yielded a low enantiomeric excess. What are the most likely causes?

A: Low e.e. in this technique often points to one or more of the following factors: an inappropriate resolving agent, incorrect stoichiometry, a poor choice of solvent, suboptimal crystallization conditions, or racemization.[8] A systematic investigation of these parameters is the most effective troubleshooting approach.

Q2: How do I select a more effective resolving agent?

A: The choice of a resolving agent is often empirical, but some principles can guide your selection.[6] The goal is to create diastereomeric salts with a significant difference in solubility in a given solvent system.

  • Acid-Base Chemistry: For resolving a racemic acid, screen a variety of chiral bases (e.g., brucine, strychnine, quinine, synthetic amines).[5] Conversely, for a racemic base, use chiral acids like (+)-tartaric acid or (-)-mandelic acid.[5]

  • Structural Compatibility: Consider the structural features of both the racemate and the resolving agent. Steric and electronic complementarity can influence the stability and crystal packing of the resulting diastereomeric salts.

  • Empirical Screening: It is highly recommended to perform a small-scale screen with a diverse panel of resolving agents to identify the most promising candidates before proceeding to a larger scale.

Q3: The stoichiometry of my resolving agent seems to be off. How do I optimize it?

A: While a 1:1 molar ratio of the resolving agent to the racemate is a common starting point, this is not always optimal.[8] The ideal stoichiometry depends on the specific acid-base properties and can influence the solubility of the diastereomeric salts.

Experimental Protocol: Optimizing Resolving Agent Stoichiometry

  • Setup: Prepare a series of small-scale crystallization experiments with varying molar ratios of the resolving agent to the racemate (e.g., 0.8:1, 1:1, 1.2:1).

  • Procedure: Dissolve the racemate and the resolving agent in the chosen solvent system at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the solutions to cool slowly to the desired crystallization temperature.

  • Isolation: Isolate the precipitated crystals by filtration.

  • Analysis: Liberate the enantiomer from the salt and analyze the enantiomeric excess of the product from each experiment using a suitable analytical technique like chiral HPLC.[9][10]

Molar Ratio (Resolving Agent:Racemate)Yield (%)Enantiomeric Excess (%)
0.8:13575
1:14285
1.2:14082

Table 1: Example data from a stoichiometry optimization experiment. In this hypothetical case, a 1:1 molar ratio provides the best balance of yield and enantiomeric excess.

Q4: I suspect my solvent system is the problem. What is the best way to screen for a better one?

A: The solvent is a critical parameter as it directly influences the differential solubility of the diastereomeric salts.[11][12] A solvent that is too effective will keep both salts in solution, while a solvent in which both are insoluble will cause them to precipitate together.

  • Solvent Polarity: Screen a range of solvents with varying polarities. Sometimes, a mixture of solvents can provide the optimal solubility profile.

  • Solvent-Salt Interaction: The solvent can be incorporated into the crystal lattice of the diastereomeric salts, which can affect their stability and solubility.[12]

  • Chirality Switching: In some cases, changing the solvent can even invert the selectivity, causing the other diastereomer to crystallize preferentially.[13]

Troubleshooting Workflow: Solvent Screening

A Start: Low e.e. B Prepare small-scale experiments with different solvents/mixtures A->B C Perform crystallization under identical conditions B->C D Isolate and analyze crystals for yield and e.e. C->D E Identify solvent system with highest e.e. D->E F Optimize other parameters (temperature, cooling rate) E->F G Successful Resolution F->G

Caption: A systematic workflow for solvent screening to improve enantiomeric excess.

Q5: Could my crystallization conditions be the cause of low e.e.?

A: Absolutely. The kinetics of nucleation and crystal growth are highly dependent on conditions such as temperature, cooling rate, and agitation.

  • Temperature: Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[14][15] However, solubility decreases at lower temperatures, which can affect the yield.

  • Cooling Rate: A slow cooling rate typically promotes the growth of larger, more perfect crystals, which can lead to higher purity.[11] Rapid cooling can trap impurities and the undesired diastereomer.

  • Agitation: The stirring rate can influence crystal size and morphology.[11] Optimize agitation to maintain a homogeneous solution without causing excessive secondary nucleation.

  • Seeding: Introducing a small number of high-purity seed crystals of the desired diastereomer can promote the growth of that diastereomer and improve the final e.e.[11]

Section 2: Troubleshooting Kinetic Resolution

Kinetic resolution differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent.[16] This results in an enantioenriched sample of the less reactive enantiomer.[16]

Frequently Asked Questions (FAQs)

Q1: My kinetic resolution is resulting in low enantiomeric excess. What are the primary factors to investigate?

A: Low e.e. in kinetic resolution often stems from an insufficiently selective catalyst or enzyme, suboptimal reaction conditions (temperature, solvent), or running the reaction to an inappropriate conversion level.

Q2: How can I improve the enantioselectivity of my catalyst or enzyme?

A: The selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow), is a key determinant of the success of a kinetic resolution.

  • Catalyst/Enzyme Screening: If possible, screen a library of related catalysts or enzymes.[17] Even small structural modifications to a catalyst's ligand or the active site of an enzyme can have a profound impact on enantioselectivity.

  • Enzyme Choice: Enzymes like lipases and esterases are often highly enantioselective and are widely used in kinetic resolutions.[17]

  • Catalyst Loading: Increasing the catalyst loading does not always lead to a higher e.e.[15] In some cases, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity.[15] It is advisable to investigate a range of catalyst loadings.[15]

Q3: How does reaction conversion affect the enantiomeric excess?

A: In a standard kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product changes as a function of conversion.[18]

  • Unreacted Starting Material: The e.e. of the unreacted, slower-reacting enantiomer increases with conversion, approaching 100% as the reaction nears completion.[16]

  • Product: The e.e. of the product is highest at the beginning of the reaction and decreases as the reaction progresses.[18]

Therefore, to obtain the unreacted starting material with high e.e., the reaction should be carried to a high conversion. Conversely, to obtain the product with high e.e., the reaction should be stopped at a lower conversion. The optimal conversion will depend on the selectivity factor of the reaction.

Relationship between Conversion and Enantiomeric Excess

A Start: Racemic Mixture (0% e.e.) B Kinetic Resolution (k_fast > k_slow) A->B C Low Conversion B->C D High Conversion B->D E Product: High e.e. Starting Material: Low e.e. C->E F Product: Lower e.e. Starting Material: High e.e. D->F

Caption: The effect of conversion on the enantiomeric excess of the product and unreacted starting material in a kinetic resolution.

Q4: Can temperature and solvent affect the outcome of my kinetic resolution?

A: Yes, these parameters are crucial for optimizing selectivity.

  • Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[15][19] This is because the difference in the activation energies for the reaction of the two enantiomers becomes more significant at lower temperatures.

  • Solvent: The solvent can influence the conformation of the catalyst or enzyme and the transition state of the reaction, thereby affecting the enantioselectivity. A screening of solvents with different polarities and coordinating abilities is often beneficial.

Q5: What is Dynamic Kinetic Resolution (DKR) and could it be an option for my system?

A: Dynamic kinetic resolution is a powerful variation where the slower-reacting enantiomer is racemized in situ.[15] This allows for a theoretical yield of up to 100% of the desired product enantiomer, overcoming the 50% yield limitation of a standard kinetic resolution.[15][17] If your substrate is prone to racemization under the reaction conditions, exploring DKR by adding a racemization catalyst could be a highly effective strategy.

Section 3: Analytical Considerations - Is Your Measurement Accurate?

Before extensive optimization, it is crucial to ensure that your method for determining enantiomeric excess is accurate and reliable.

Q1: What are the common methods for determining enantiomeric excess?

A: The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the gold standards for separating and quantifying enantiomers.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate and quantify enantiomers.[2]

  • Polarimetry: This method measures the optical rotation of a sample. While it can indicate the presence of an excess of one enantiomer, it can sometimes be misleading and is less precise than chromatographic methods.[2]

Q2: My chiral HPLC results are not reproducible. What could be the issue?

A: Poor reproducibility in chiral HPLC can arise from several factors:

  • Column Equilibration: Ensure the chiral column is properly equilibrated with the mobile phase before each injection.[20]

  • Mobile Phase Composition: Small variations in the mobile phase composition can significantly affect the separation. Prepare the mobile phase carefully and consistently.

  • Temperature Fluctuations: Temperature can influence retention times and selectivity.[14] Use a column oven to maintain a constant temperature.

  • Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.[20]

Conclusion

Troubleshooting low enantiomeric excess is a multifactorial challenge that requires a systematic and logical approach. By understanding the underlying principles of your chosen resolution technique and methodically investigating the key experimental parameters—resolving agent, stoichiometry, solvent, temperature, and conversion—you can significantly improve your chances of achieving high enantiomeric purity. Always ensure your analytical methods are robust and reliable to accurately guide your optimization efforts.

References

  • PharmaGuru. (2025, June 17).
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • National Center for Biotechnology Information. (2013, December 19). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. [Link]

  • The Royal Society Publishing. (n.d.). Optimization strategies in chiral liquid chromatography. [Link]

  • ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • Springer Link. (2019). Experimental Design Methodologies for the Optimization of Chiral Separations: An Overview. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • National Institutes of Health. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]

  • Stat-Ease. (2010, September 20). Using Design of Experiments to Optimize Chiral Separation. [Link]

  • chemeurope.com. (n.d.). Chiral resolution. [Link]

  • ResearchGate. (2013, October). Temperature dependence of the conversion and enantioselectivity in kinetic resolution of 1. [Link]

  • ResearchGate. (2025, August 5). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

  • ACS Publications. (n.d.). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. [Link]

  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ResearchGate. (2022, June 11). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. [Link]

  • ResearchGate. (n.d.). Effect of the third solvent on resolution results. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Digital CSIC. (2024, September 25). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. [Link]

  • ACS Publications. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

  • National Institutes of Health. (2022, December 19). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • ACS Publications. (n.d.). Resolution, Enantiomerization Kinetics, and Chiroptical Properties of 7,7'-Dihydroxy-8,8'-biquinolyl. [Link]

  • National Institutes of Health. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

Sources

Technical Support Center: Chiral Integrity During Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: In pharmaceutical development and metabolomics, the stereochemistry of a molecule is paramount. Enantiomers can have drastically different pharmacological or biological activities, making accurate determination of enantiomeric excess (%ee) a critical step in research and quality control. Derivatization is a powerful technique used to enhance the chromatographic separation and detection of chiral molecules. However, the very reactions designed to help us can sometimes be the source of catastrophic analytical errors by causing racemization—the conversion of a pure enantiomer into a mixture of both enantiomers.[1] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you maintain the chiral integrity of your analytes during derivatization.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

Q1: What exactly is racemization and why is it a problem during derivatization?
Q2: What is the most common chemical mechanism that causes racemization in amino acids and similar molecules?

A2: The predominant mechanism, especially for amino acids and peptides during derivatization or coupling reactions, involves the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[3][4][5] This pathway is highly problematic for the following reasons:

  • Activation: The process begins with the activation of the carboxyl group, a necessary step for forming an amide or ester bond with the derivatizing agent.

  • Ring Formation: The activated carbonyl is attacked by the nitrogen atom's lone pair from the same amino acid, forming the five-membered oxazolone ring.[3]

  • Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of the oxazolone intermediate is highly acidic. In the presence of a base, this proton is easily removed, creating a planar, achiral enolate intermediate.[5]

  • Racemization: When this planar intermediate is reprotonated, the proton can add back from either face of the molecule with roughly equal probability, resulting in a mixture of both D and L configurations.[1][2]

This process is a major concern when using highly activating reagents, such as carbodiimides, especially in the presence of strong bases.[6]

Q3: Besides the oxazolone pathway, are there other mechanisms to be aware of?

A3: Yes. While oxazolone formation is the most cited for amino acids in peptide synthesis, direct enolization is another key mechanism. In this process, a base directly abstracts the acidic α-proton to form a planar carbanion or enolate.[1] This is more common in molecules where the chiral center is adjacent to a carbonyl group, like a ketone.[2] Subsequent, non-stereospecific reprotonation leads to racemization. Reactions that proceed through a planar carbocation intermediate, such as SN1 type reactions, are also inherently prone to racemization as the incoming nucleophile can attack from either side.[2][7]

Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter in the lab.

Q4: I'm derivatizing my amino acid sample with a common reagent like OPA/chiral thiol, and my enantiomeric excess (%ee) is much lower than expected. What are the likely causes?

A4: Unexpected loss of %ee after derivatization points to racemization induced by the reaction conditions. Here is a systematic troubleshooting workflow:

Problem Potential Root Cause Corrective Action & Explanation
High % Racemate Detected Base is too strong or concentrated. Strong, non-hindered bases (e.g., triethylamine, NaOH) can readily deprotonate the α-carbon. Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum stoichiometric amount of base required to drive the reaction.
Reaction temperature is too high. Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation and racemization.[8][9] Solution: Perform the derivatization at a lower temperature. Start at room temperature, and if racemization persists, cool the reaction to 0°C or even -20°C. Monitor the reaction kinetics, as it will be slower.
Reaction time is too long. Prolonged exposure to basic conditions or activating reagents increases the opportunity for racemization.[9] Solution: Optimize the reaction time. Run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the point of maximum product formation with minimal racemization.
Inappropriate Solvent Choice. The solvent can influence the stability of the transition states leading to racemization.[9] Solution: Screen different solvents. Polar aprotic solvents like DMF can sometimes promote racemization. Experiment with less polar options like dichloromethane (DCM) or acetonitrile (ACN), ensuring your reagents remain soluble.
Highly Activating Derivatizing Agent. Reagents that form highly reactive intermediates (e.g., some acyl chlorides or chloroformates) can accelerate oxazolone formation.[3] Solution: If possible, switch to a milder derivatizing agent. For amino acids, Marfey's reagent (FDAA) is well-known for its low racemization potential under standard conditions.[10][11]
Q5: My %ee results are inconsistent between runs, even with the same protocol. What should I check?

A5: Inconsistent results often point to subtle variations in the experimental setup.

  • Verify Reagent Quality: Ensure your chiral derivatizing agent is itself enantiomerically pure.[12] Impurities can lead to an overestimation of the minor enantiomer.[10] Check that all reagents are fresh and solvents are anhydrous, as moisture can interfere with many reactions.[13]

  • Temperature Control: Small fluctuations in ambient temperature can have a large impact.[9] Use a stable, controlled-temperature water or ice bath rather than relying on ambient conditions.

  • Mixing and Addition: Ensure consistent mixing. The order and rate of reagent addition should be strictly controlled. Adding a strong base too quickly can create localized "hot spots" of high concentration, promoting side reactions.

Q6: I am working with cysteine and histidine, and they seem particularly prone to racemization. Why is that, and what can I do?

A6: You are correct; these residues are notoriously susceptible to racemization.[14]

  • Histidine: The imidazole side chain can act as an internal base, catalyzing the abstraction of the α-proton itself. Solution: Use a protecting group on the imidazole nitrogen (e.g., Methoxybenzyl) to prevent this internal catalysis.[14]

  • Cysteine: The thiol group is easily oxidized, and the sulfur atom can influence the acidity of the α-proton. Solution: Use a sterically bulky protecting group on the thiol, such as Trityl (Trt).[14] When using coupling reagents, it is often recommended to pair them with a weaker base or add copper(II) chloride (CuCl₂) to suppress racemization.[6][14][15]

Part 3: Validated Protocols & Preventative Strategies

Strategy 1: Choice of Derivatizing Agent

The single most important factor is selecting a reagent known to have low racemization risk.

ReagentAnalyte Functional GroupRacemization RiskKey Considerations
Marfey's Reagent (FDAA) Primary & Secondary AminesVery Low Considered the "gold standard" for amino acid analysis. Reaction is robust and reliable.[10][11][16]
o-Phthalaldehyde (OPA) + Chiral Thiol Primary AminesLow to Moderate Reaction is fast but derivatives can be unstable.[17][18] Racemization is controlled by reaction pH, temperature, and thiol choice.[19]
Acyl Chlorides / Chloroformates Amines, AlcoholsModerate to High Form highly reactive intermediates that can promote racemization. Requires careful optimization of base and temperature.
Isothiocyanates (e.g., GITC) Primary & Secondary AminesLow Forms stable thiourea derivatives. Generally low risk of racemization as the stereocenter is not directly involved in the reaction.[20]
Protocol 1: General Method for Racemization-Resistant Derivatization of Amino Acids using Marfey's Reagent (L-FDAA)

This protocol is adapted from established methods for determining the enantiomeric composition of amino acid hydrolysates.[6][21]

  • Sample Preparation: Prepare an aqueous solution of your amino acid sample (or peptide hydrolysate) at a concentration of approximately 50-100 µM.

  • Aliquot Sample: In a microcentrifuge tube, place 50 µL of the amino acid solution.

  • Add Base: Add 100 µL of 1 M sodium bicarbonate (NaHCO₃) solution to make the mixture alkaline (pH ~8-9).

  • Add Marfey's Reagent: Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Reaction: Vortex the mixture gently and incubate in a heating block at 40°C for 1 hour.[6]

  • Quench Reaction: Stop the reaction by adding 50 µL of 2 M HCl.

  • Analysis: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with your HPLC mobile phase and inject it into the LC-UV system. Monitor at 340 nm.[6] The L-amino acid derivative typically elutes before the D-amino acid derivative.[6]

Self-Validation Check: Always run a standard of a pure L-amino acid (e.g., L-Alanine) through the entire procedure. The resulting chromatogram should show only one major peak. The appearance of a second peak (corresponding to D-Alanine) would indicate that the method itself is inducing racemization. An acceptable level of method-induced racemization is typically <0.1%.[11]

Part 4: Visualizing Mechanisms and Workflows

Understanding the underlying mechanism is key to preventing the problem.

Mechanism of Oxazolone Formation

The diagram below illustrates the critical pathway for racemization in N-protected amino acids during activation, a common first step in many derivatization reactions.

G cluster_0 Chiral Starting Material cluster_2 Loss of Chirality (Racemization Step) A N-Protected L-Amino Acid B Activated Intermediate (e.g., Acyl Chloride) A->B Add Activating Agent C 5(4H)-Oxazolone (Still Chiral) B->C D Planar Enolate (Achiral) C->D Base abstracts acidic α-proton E N-Protected L-Amino Acid Derivative D->E Reprotonation F N-Protected D-Amino Acid Derivative D->F Reprotonation G start Low %ee Observed After Derivatization q1 Are you using a strong base (e.g., TEA)? start->q1 a1_yes Switch to weaker/hindered base (NMM, Collidine) q1->a1_yes Yes q2 Is reaction temp > RT? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 0°C q2->a2_yes Yes q3 Is reaction time > 1 hr? q2->q3 No a2_yes->q3 a3_yes Optimize for shorter time q3->a3_yes Yes q4 Are Cys or His present? q3->q4 No a3_yes->q4 a4_yes Use side-chain protecting groups q4->a4_yes Yes end_node Re-analyze %ee q4->end_node No a4_yes->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53, 531–542. Available at: [Link]

  • Linder, M., & Gries, R. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry, 91(15), 10114–10121. Available at: [Link]

  • De Zoysa, G. H., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(17), 5179. Available at: [Link]

  • Wikipedia. (Date not available). Racemization. Wikipedia. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Racemization In Organic Chemistry? YouTube. Available at: [Link]

  • Le, A. T., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 619. Available at: [Link]

  • Paguigan, N. D., et al. (2019). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 82(9), 2654–2662. Available at: [Link]

  • Atherton, E., et al. (1992). Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. Analytical Biochemistry, 202(1), 210-4. Available at: [Link]

  • Kubasov, V. V., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(2), 99–106. Available at: [Link]

  • Szókán, G., et al. (1989). Application of Marfey's reagent in racemization studies of amino acids and peptides. Journal of Chromatography A, 476, 231-239. Available at: [Link]

  • Wikipedia. (Date not available). Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Clayden, J., & Moran, W. J. (2007). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • ResearchGate. (Date not available). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

  • Nam, I., et al. (2021). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 118(2). Available at: [Link]

  • Study.com. (Date not available). Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]

  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Available at: [Link]

  • D'Ambola, M., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(11), 675. Available at: [Link]

  • Eensalu, K., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 698-705. Available at: [Link]

  • Diva-portal.org. (Date not available). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10475-10493. Available at: [Link]

  • ACS Omega. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. Available at: [Link]

  • Kochhar, S., et al. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. European Journal of Biochemistry, 203(3), 563-569. Available at: [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Chemical Science. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. Available at: [Link]

  • AAPPTEC. (Date not available). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (Date not available). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available at: [Link]

  • Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent. Journal of Chromatography A, 1163(1-2), 26-44. Available at: [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1303, 1-22. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). Available at: [Link]

  • Kakuchi, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 711-717. Available at: [Link]

  • Journal of Chemical Education. (Date not available). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

Sources

Technical Support Center: Optimizing Amine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine derivatization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring successful and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during amine derivatization reactions. Each issue is broken down by potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Derivatization Yield

You've performed the derivatization reaction, but upon analysis (e.g., HPLC, GC-MS), you observe a very low signal for your derivatized analyte or none at all.

Potential Cause Explanation Recommended Solution(s)
Incorrect Reaction pH The nucleophilicity of the primary amine is highly pH-dependent. At low pH, the amine is protonated (-NH3+), rendering it non-nucleophilic and unreactive.[1][2] Conversely, a pH that is too high can accelerate the hydrolysis of the derivatizing reagent, especially for NHS esters, reducing its availability to react with the amine.[1][3]- Optimize pH: The optimal pH is a balance between ensuring the amine is deprotonated and minimizing reagent hydrolysis. For NHS esters, a pH range of 7.2-8.5 is generally recommended.[3] For other reagents like dansyl chloride, a pH of 9-11.5 may be optimal.[4][5][6] - Buffer Selection: Use a buffer that does not contain primary amines, such as Tris, as it will compete with your analyte for the derivatizing reagent.[2] Phosphate, bicarbonate, or borate buffers are common choices.[1][2][7]
Reagent Hydrolysis/Degradation Many derivatizing reagents are moisture-sensitive and can hydrolyze over time, losing their reactivity.[1][3][8] This is particularly true for NHS esters and sulfonyl chlorides in aqueous solutions.[1][3]- Fresh Reagent Preparation: Always prepare the derivatizing reagent solution immediately before use.[1] - Anhydrous Solvents: Dissolve the reagent in a suitable anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1][2] Ensure the DMF is of high quality and free of dimethylamine.[2] - Proper Storage: Store stock reagents in a desiccator at the recommended temperature.
Insufficient Reagent Concentration An inadequate molar excess of the derivatizing reagent can lead to incomplete derivatization, especially if there are competing side reactions or if the analyte concentration is high.[9]- Optimize Molar Ratio: Start with a 10- to 20-fold molar excess of the derivatizing reagent over the amine.[1] This may need to be empirically optimized for your specific application.
Suboptimal Reaction Time or Temperature Derivatization reactions have specific time and temperature requirements to proceed to completion.[9][10] Insufficient time or incorrect temperature can result in an incomplete reaction.- Follow Recommended Protocols: Adhere to the reaction time and temperature specified for the chosen derivatizing agent. For example, dansylation may require 45-60 minutes at 40-60°C.[4][5] - Optimization: If yields are still low, consider performing a time-course experiment or a temperature gradient to find the optimal conditions for your specific analyte.[10]
Presence of Interfering Substances Components in your sample matrix, such as other nucleophiles (e.g., thiols, hydroxyls in high excess) or substances that quench fluorescence, can interfere with the derivatization or detection.[11][12]- Sample Cleanup: Employ appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds before derivatization.[6]
Problem 2: Inconsistent or Irreproducible Results

You are getting derivatized product, but the peak areas or signal intensities vary significantly between runs.

Potential Cause Explanation Recommended Solution(s)
Variable Reagent Activity As mentioned, derivatizing reagents can degrade over time, especially after being reconstituted.[13] Using a reagent solution of varying activity will lead to inconsistent derivatization efficiency.- Aliquot Reagents: Upon reconstitution, aliquot the derivatizing reagent into single-use volumes and store them under appropriate conditions (e.g., -20°C, desiccated).[14] - Use Freshly Prepared Solutions: For maximum consistency, prepare the reagent solution fresh for each batch of experiments.[1]
Incomplete Mixing Failure to promptly and thoroughly mix the sample after adding the derivatization reagent can lead to localized concentration gradients and incomplete reactions.[13]- Immediate Vortexing: Vortex the reaction mixture immediately after adding the derivatizing reagent to ensure homogeneity.[15]
pH Fluctuation If the buffering capacity of your reaction mixture is insufficient, the pH may change during the reaction, affecting the rate and extent of derivatization.- Use Adequate Buffer Concentration: Ensure your buffer concentration is sufficient to maintain a stable pH throughout the reaction. A common concentration is 0.1 M.[2]
Instability of Derivatives Some derivatives, like those formed with o-phthalaldehyde (OPA), are known to be unstable and should be analyzed shortly after formation.[16][17]- Timely Analysis: Analyze samples with unstable derivatives as quickly as possible after preparation.[16] - Consider Automation: For high-throughput applications, consider an autosampler capable of performing online pre-column derivatization to ensure consistent reaction times.[4]
Problem 3: Presence of Multiple or Unexpected Peaks in the Chromatogram

Your chromatogram shows multiple peaks for a single analyte or unexpected side-product peaks.

Potential Cause Explanation Recommended Solution(s)
Side Reactions Under non-optimal conditions, some derivatizing agents can react with other functional groups. For example, NHS esters in high molar excess can acylate hydroxyl-containing amino acids.[18] Dansyl chloride can also react with phenols and alcohols.[6]- Optimize Molar Excess: Avoid using a large excess of the derivatizing reagent. Titrate the reagent concentration to find the minimum amount needed for complete derivatization of the target amine. - Control pH: Adhering to the optimal pH range can enhance the selectivity for primary amines.[1] - Post-Reaction Treatment: For NHS ester side reactions with hydroxyl groups, incubating the sample in a boiling water bath can selectively hydrolyze the ester-linked acyl groups while leaving the stable amide bonds intact.[18]
Multiple Derivatization Sites If your analyte contains multiple amine groups (e.g., polyamines like spermine and spermidine), incomplete derivatization can result in a mixture of partially and fully derivatized products.[4]- Drive the Reaction to Completion: Ensure optimized reaction conditions (pH, time, temperature, and reagent excess) are used to favor the formation of a single, fully derivatized product.
Excess Reagent Peak A large, often broad, peak from the unreacted derivatizing reagent or its hydrolysis product can interfere with the detection of your analyte peaks.[19]- Quenching: Add a quenching reagent to consume the excess derivatizing agent after the reaction is complete. For NHS esters, a small amine-containing molecule like glycine or Tris can be used.[1] For dansyl chloride, ammonia can be used.[4] - Extraction: Perform a liquid-liquid extraction to separate the derivatized analyte from the excess reagent.[7] - Chromatographic Separation: Adjust your chromatographic method to separate the reagent peak from your analyte peaks.
Analyte Degradation Harsh reaction conditions (e.g., excessively high temperature or extreme pH) can cause the degradation of the analyte or the newly formed derivative.[9]- Use Milder Conditions: If degradation is suspected, try reducing the reaction temperature and/or moving towards a more neutral pH, if compatible with the derivatization chemistry.

General Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for amine derivatization and a decision tree for troubleshooting common issues.

Derivatization_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree A 1. Prepare Sample (in appropriate buffer) B 2. Prepare Fresh Derivatizing Reagent A->B C 3. Mix Sample & Reagent (Vortex) B->C D 4. Incubate (Optimized Time & Temp) C->D E 5. Quench Reaction (Optional) D->E F 6. Analyze (HPLC, GC, etc.) E->F Start Analysis Result Q1 Low / No Signal? Start->Q1 Q2 Inconsistent Results? Q1->Q2 No Sol1 Check pH, Reagent Prep, Concentration, Time/Temp Q1->Sol1 Yes Q3 Extra / Unexpected Peaks? Q2->Q3 No Sol2 Use Fresh/Aliquoted Reagent, Ensure Proper Mixing Q2->Sol2 Yes Success Successful Derivatization Q3->Success No Sol3 Optimize Reagent Ratio, Quench Excess Reagent, Check for Side Reactions Q3->Sol3 Yes

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of pyridyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will delve into the root causes of peak tailing with pyridine-containing molecules and provide actionable, field-proven troubleshooting strategies to restore peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridyl compounds consistently show peak tailing in reversed-phase HPLC?

Peak tailing for pyridyl and other basic compounds in reversed-phase HPLC is a frequent observation that primarily stems from unwanted secondary interactions between the analyte and the stationary phase.[1][2][3] The ideal reversed-phase separation relies on a single retention mechanism: hydrophobic interactions. However, the inherent nature of silica-based columns and the chemical properties of pyridyl compounds introduce complexities.

The primary culprits are:

  • Silanol Interactions: Silica-based stationary phases, even those that are extensively end-capped, possess residual silanol groups (Si-OH) on their surface.[1][4][5] At mobile phase pH levels above 3, these silanol groups can become ionized (SiO-), creating negatively charged sites.[4][6] The basic nitrogen atom in the pyridine ring can be protonated, carrying a positive charge. This leads to a strong electrostatic interaction, a secondary retention mechanism that slows down a portion of the analyte molecules, resulting in a "tailing" peak.[1][2][3]

  • Metal Chelation: The pyridine moiety is a known chelating agent, capable of forming complexes with trace metal ions (e.g., iron, aluminum) that can be present in the silica matrix of the column packing material or leached from HPLC system components like frits.[4][7] This interaction acts as another secondary retention mechanism, contributing to peak asymmetry.[7]

  • Mobile Phase pH Near Analyte pKa: Operating with a mobile phase pH close to the pKa of the pyridyl compound can lead to the co-existence of both ionized and non-ionized forms of the analyte.[6][8][9] This dual state can cause inconsistent interactions with the stationary phase, leading to broadened and tailing peaks.[9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for your pyridyl compounds.

Scenario 1: Only the Pyridyl Compound Peak is Tailing

If you observe tailing specifically for your pyridyl analyte while other neutral or acidic compounds in the same run exhibit good peak shape, the issue is almost certainly chemical in nature and related to secondary interactions.

A quick way to differentiate between these two possibilities is to inject a neutral compound. If the neutral compound's peak is symmetrical, you are likely dealing with an acid-base interaction problem involving your pyridyl analyte.[3]

  • Mobile Phase pH Adjustment (The First Line of Defense):

    • Explanation: The ionization state of both the silanol groups and the basic pyridyl analyte is highly dependent on the mobile phase pH.[9][10][11] By manipulating the pH, we can suppress one or both of these ionizations to minimize electrostatic interactions.

    • Protocol:

      • Low pH Approach (Ion Suppression of Silanols): Lower the mobile phase pH to a range of 2.5-3.0 using an acidic modifier.[4][12] At this low pH, the silanol groups are protonated (Si-OH) and thus neutral, significantly reducing their ability to interact with the protonated pyridyl analyte.[7][12]

      • High pH Approach (Ion Suppression of Analyte): Alternatively, increase the mobile phase pH to be at least 2 units above the pKa of your pyridyl compound.[13] In this basic environment, the pyridyl nitrogen will be deprotonated and neutral, preventing ionic interactions with any ionized silanols. Caution: Ensure your column is stable at high pH to prevent dissolution of the silica backbone.[7][8] Modern columns with bidentate bonding or hybrid particle technology are designed for extended stability under alkaline conditions.[6][13]

  • Introduce a Competing Base or Increase Buffer Strength:

    • Explanation: A competing base, like triethylamine (TEA), can be added to the mobile phase.[12] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from your pyridyl analyte.[12] Increasing the ionic strength of the buffer can also help to mask silanol interactions.[12]

    • Protocol:

      • Add a low concentration of an amine additive like triethylamine (TEA) to the mobile phase (typically 0.05 M).[7]

      • If using a buffer like phosphate, consider increasing its concentration from 10 mM to 25-50 mM for LC-UV applications to enhance the ionic strength.[12] Note that high buffer concentrations can cause ion suppression in mass spectrometry.[12]

  • Column Chemistry Evaluation:

    • Explanation: Not all C18 columns are created equal. The type of silica, the bonding density, and the end-capping technology dramatically affect the number of accessible silanol groups.

    • Recommendations:

      • Use End-Capped Columns: Opt for columns that are specified as "end-capped" or "base-deactivated."[12] End-capping involves reacting the residual silanol groups with a small silylating agent to make them less interactive.[1][12]

      • Consider Modern Stationary Phases: Newer generation columns, often referred to as Type B silica, have lower trace metal content and a less acidic silica surface, which inherently reduces peak tailing for basic compounds.[4]

      • Alternative Chemistries: If tailing persists, explore stationary phases with embedded polar groups or hybrid organic/silica particles.[4][14] These chemistries offer alternative interaction mechanisms and can shield the analyte from residual silanols.

Scenario 2: All Peaks in the Chromatogram are Tailing

If all compounds, including your pyridyl analyte and any neutral markers, are exhibiting tailing, the problem is more likely to be physical or systemic rather than purely chemical.

  • Check for Extra-Column Volume (Dead Volume):

    • Explanation: Excessive volume between the injector and the detector that is not part of the column itself can cause peaks to broaden and tail.[6] This "dead volume" allows for diffusion and mixing of the analyte band.

    • Protocol:

      • Ensure all tubing connections, especially between the column and the detector, are made with the shortest possible length of narrow internal diameter (e.g., 0.005") tubing.[6]

      • Verify that all fittings are correctly seated and not creating any gaps. A poorly made connection is a common source of dead volume.

  • Inspect for Column Voids or Blockages:

    • Explanation: Over time, the packed bed of the column can settle, creating a void at the inlet.[1][7] This void acts as a mixing chamber, leading to distorted peak shapes for all analytes.[1] A partially blocked inlet frit can also cause similar issues.[1]

    • Protocol:

      • As a diagnostic step, reverse the column (if the manufacturer's instructions permit) and flush it with a strong solvent to dislodge any potential blockage from the inlet frit.[1]

      • If reversing and flushing does not resolve the issue, and a void is suspected, the column may need to be replaced.[1][7] To prevent voids, always ramp up the flow rate gradually to avoid pressure shocks.[7]

  • Evaluate for Column Overload:

    • Explanation: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase, leading to poor peak shape. While often associated with peak fronting, severe overload can also manifest as tailing.[12]

    • Protocol:

      • Test for Mass Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column by mass.[12]

      • Test for Volume Overload: Reduce the injection volume. If this improves the peak shape, you may have been experiencing volume overload.[12]

Visual Troubleshooting Aids

Mechanism of Silanol Interaction

The following diagram illustrates the electrostatic interaction between a protonated pyridyl compound and an ionized silanol group on the stationary phase surface, which is a primary cause of peak tailing.

Silanol_Interaction Analyte Pyridyl Compound (Analyte) (Protonated, R-Py-H+) StationaryPhase Silica Surface (Stationary Phase) Analyte->StationaryPhase Secondary Electrostatic Interaction (Causes Tailing) Silanol Ionized Silanol Group (SiO-) MobilePhase Mobile Phase Flow MobilePhase->Analyte Carries Analyte Troubleshooting_Workflow Start Peak Tailing Observed for Pyridyl Compound CheckOtherPeaks Are other (neutral) peaks also tailing? Start->CheckOtherPeaks SystemicIssue Systemic/Physical Issue CheckOtherPeaks->SystemicIssue Yes ChemicalIssue Chemical Interaction Issue CheckOtherPeaks->ChemicalIssue No CheckDeadVolume 1. Check for Dead Volume (Tubing, Fittings) SystemicIssue->CheckDeadVolume AdjustpH 1. Adjust Mobile Phase pH (Low: 2.5-3.0 or High: >pKa+2) ChemicalIssue->AdjustpH CheckColumnHealth 2. Check Column Health (Void, Blockage) CheckDeadVolume->CheckColumnHealth CheckOverload 3. Check for Overload (Mass/Volume) CheckColumnHealth->CheckOverload Resolved Peak Shape Improved CheckOverload->Resolved AddModifier 2. Use Mobile Phase Modifier (e.g., TEA, Buffer Strength) AdjustpH->AddModifier ChangeColumn 3. Change Column (End-capped, Polar Embedded, Hybrid) AddModifier->ChangeColumn ChangeColumn->Resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Summary of Key Parameters

The following table summarizes the key strategies and their underlying principles for mitigating peak tailing in the analysis of pyridyl compounds.

StrategyPrincipleRecommended ActionKey Considerations
Mobile Phase pH Control Suppress ionization of silanol groups or the basic analyte to minimize electrostatic interactions. [4][7][12]Operate at low pH (2.5-3.0) or high pH (>2 units above analyte pKa). [12][13]Ensure column pH stability, especially when working at high pH. [8]
Mobile Phase Additives Mask active silanol sites or increase ionic strength to reduce secondary interactions. [7][12]Add a competing base (e.g., 0.05 M TEA) or increase buffer concentration (e.g., to 25-50 mM phosphate). [7][12]Additives may suppress MS signal. High buffer concentrations can precipitate in high organic mobile phases. [12]
Column Selection Utilize stationary phases with fewer or less accessible silanol groups. [4][12]Choose modern, high-purity, end-capped (Type B silica) columns. Consider polar-embedded or hybrid particle columns. [4][6][14]Column cost and availability. Method re-validation may be required.
System Optimization Minimize physical contributions to peak dispersion. [6]Use short, narrow-bore tubing for connections. Ensure fittings are properly made. [6]Particularly critical for UHPLC systems.
Sample Load Avoid saturating the stationary phase. [12]Inject lower concentrations or smaller volumes of the sample. [12]May impact sensitivity for trace analysis.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Journal of Chromatographic Science. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Journal of Chromatographic Science. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • TLC and HPLC Separation of Metal Chelates of Cr(III), Mn(III), Fe(III) and Co(III) With 2,3-Dihydroxy Pyridine. Oriental Journal of Chemistry. [Link]

  • Liquid chromatography of palladium and non-ferrous metal chelates with 1-(2-pyridylazo)-2-naphthol. ResearchGate. [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. National Institutes of Health. [Link]

  • HPLC conditions for basic compound? Chromatography Forum. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • The change of HPLC stationary phase. uHPLCs. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. YMC. [Link]

  • Chelating Extractants for Metals. MDPI. [Link]

  • Chelation of [111In]In3+ with the Dual-Size-Selective Macrocycles Py-macrodipa and Py2-macrodipa. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the isolation of single enantiomers from a racemic mixture is a pivotal and often challenging step. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of drug candidates. Among the various techniques for chiral separation, diastereomeric salt formation remains a widely employed and scalable method. This guide provides a comprehensive comparison of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, a chiral amino alcohol, with established chiral resolving agents such as tartaric acid, mandelic acid, and brucine. While direct experimental data on the performance of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a resolving agent is not extensively documented in peer-reviewed literature, this guide will leverage its structural attributes to project its potential efficacy and compare it against these industry-standard agents based on established principles of chiral resolution.

The Cornerstone of Chiral Separation: Diastereomeric Salt Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1][2] When a racemic mixture of an acidic or basic compound is reacted with an enantiomerically pure resolving agent, two diastereomeric salts are formed. These diastereomers, having different three-dimensional arrangements, exhibit variances in properties like solubility, melting point, and crystal structure, which can be exploited for their separation, most commonly through fractional crystallization.[1][3]

The success of this technique hinges on the judicious selection of a resolving agent that forms diastereomeric salts with a significant difference in solubility, thereby enabling high recovery and enantiomeric excess (e.e.) of the desired enantiomer.[1]

An In-Depth Look at (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Potential Resolving Agent

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral amino alcohol derived from the natural amino acid L-alanine. Its molecular structure features a stereogenic center, a basic amino group, and a hydroxyl group, making it a potential candidate for the resolution of racemic acids.

Structural Features and Potential for Chiral Discrimination:

  • Chiral Backbone: Derived from L-alanine, it possesses a well-defined stereocenter.

  • Basic Amino Group: The secondary amine is capable of forming salts with acidic compounds.

  • Hydroxyl Group: The primary alcohol can participate in hydrogen bonding, which can contribute to the rigidity and differential stability of the diastereomeric salt crystals.

  • Aromatic Pyridyl Ring: The pyridine ring can engage in π-π stacking interactions.

  • Nitro Group: The electron-withdrawing nitro group can influence the electronic properties of the pyridine ring and potentially participate in specific intermolecular interactions, which could enhance the differentiation between the diastereomeric salts.

Based on these features, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is theoretically well-suited for the resolution of racemic carboxylic acids, particularly those containing aromatic rings or other functional groups that can interact with the nitropyridyl moiety.

Comparative Analysis with Established Chiral Resolving Agents

The performance of a chiral resolving agent is highly dependent on the specific substrate and the experimental conditions. Below is a comparative overview of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol with commonly used resolving agents.

Resolving AgentClassRacemate ResolvedKey InteractionsAdvantagesDisadvantages
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Amino alcoholAcidic (e.g., carboxylic acids)Ionic, H-bonding, π-π stacking, dipole-dipolePotential for high selectivity due to multiple interaction sites; tunable solubility.Lack of established experimental data; potentially higher cost.
(+)-Tartaric Acid Dicarboxylic acidBasic (e.g., amines)Ionic, extensive H-bondingReadily available, inexpensive, effective for a wide range of amines.[2]Can form solvates, which may complicate crystallization.
(R)-(-)-Mandelic Acid α-Hydroxy acidBasic (e.g., amines)Ionic, H-bonding, π-π stackingEffective for aromatic amines; good crystallinity of salts.Can be more expensive than tartaric acid.
(-)-Brucine Alkaloid (base)Acidic (e.g., carboxylic acids)Ionic, H-bonding, steric hindranceHighly effective for a broad range of acids, including profens.[1][3]Toxic, requires careful handling; can be difficult to remove completely.

Experimental Workflow: A Hypothetical Protocol for Chiral Resolution Using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Objective: To resolve a racemic carboxylic acid (e.g., a profen) using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Figure 1. General workflow for chiral resolution by diastereomeric salt formation.

Materials:

  • Racemic carboxylic acid

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Solvent Screening: In small-scale trials, determine the optimal solvent or solvent mixture that provides a significant difference in solubility between the two diastereomeric salts. The ideal solvent should dissolve both salts at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling.

  • Diastereomeric Salt Formation:

    • In a flask, dissolve 1 equivalent of the racemic carboxylic acid in the minimum amount of the chosen hot solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the same hot solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask may be placed in an ice bath or refrigerator for several hours.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add 2M HCl with vigorous stirring until the pH is acidic (pH 1-2) to break the salt.

    • Extract the liberated enantiomerically enriched carboxylic acid with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the resolved carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.[4]

Mechanism of Chiral Recognition

The formation of diastereomeric salts and their subsequent separation is driven by differences in their crystal lattice energies. These differences arise from the distinct three-dimensional packing of the diastereomers, which is a consequence of the various intermolecular interactions between the chiral resolving agent and each enantiomer of the racemate.

G cluster_racemate Racemic Acid cluster_resolving_agent Chiral Resolving Agent cluster_diastereomers Diastereomeric Salts cluster_separation Separation cluster_products Resolved Components R_acid (R)-Acid RS_salt (R)-Acid : (S)-Alaninol Derivative Salt (Less Soluble) R_acid->RS_salt + S_acid (S)-Acid SS_salt (S)-Acid : (S)-Alaninol Derivative Salt (More Soluble) S_acid->SS_salt + S_alaninol (S)-Alaninol Derivative S_alaninol->RS_salt S_alaninol->SS_salt Crystallization Fractional Crystallization RS_salt->Crystallization SS_salt->Crystallization Pure_R_acid Pure (R)-Acid Crystallization->Pure_R_acid Solid S_acid_in_solution (S)-Acid in Mother Liquor Crystallization->S_acid_in_solution Solution

Figure 2. Mechanism of diastereomeric salt formation and separation.

In the case of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol resolving a racemic acid, the interactions leading to differential solubility could include:

  • Ionic Bonding: Between the protonated amine of the resolving agent and the carboxylate of the acid.

  • Hydrogen Bonding: Between the hydroxyl group of the alaninol derivative and functional groups on the acid, as well as between the pyridyl nitrogen and acidic protons.

  • Steric Hindrance: The specific three-dimensional shape of each diastereomer will lead to different packing efficiencies in the crystal lattice.

  • π-π Stacking and Dipole-Dipole Interactions: The nitropyridyl ring can interact with aromatic moieties in the acid, and the nitro group introduces a strong dipole that can participate in specific electrostatic interactions.

The combination of these interactions for the (R)-acid-(S)-resolving agent salt will be different from that of the (S)-acid-(S)-resolving agent salt, leading to a difference in their thermodynamic stability and, consequently, their solubility.

Conclusion: A Promising yet Uncharted Resolving Agent

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol presents a compelling structural framework for a chiral resolving agent, particularly for acidic racemates. Its combination of a basic amine for salt formation, a hydroxyl group for hydrogen bonding, and a nitropyridyl moiety for potential specific interactions suggests it could offer high efficiency and selectivity in certain resolutions. However, the lack of published experimental data means that its practical utility remains to be demonstrated.

In contrast, resolving agents like tartaric acid, mandelic acid, and brucine are well-established, with a wealth of literature data and proven track records in both academic and industrial settings.[1][2][3] For researchers and drug development professionals, the choice of a resolving agent will always involve a balance between the potential for high performance and the reliability of established methods. While the traditional agents offer a lower-risk starting point, the exploration of novel resolving agents like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is crucial for expanding the toolkit for chiral separations and tackling challenging resolution problems. Further empirical studies are necessary to fully elucidate the performance of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and define its place in the landscape of chiral resolving agents.

References

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Novel Chiral HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical nature of a drug molecule is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the use of robust, validated analytical methods to quantify the enantiomeric purity of chiral drug substances. This guide provides an in-depth, experience-driven framework for the validation of a new High-Performance Liquid Chromatography (HPLC) method for chiral separation. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, present detailed experimental protocols, and offer a comparative analysis framework. This document is structured to empower researchers, analysts, and drug development professionals to design and execute a comprehensive validation study that is scientifically sound and compliant with global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines.[1][2][3][4][5]

Foundational Principles: More Than Just Separation

Before embarking on validation, a foundational understanding of the separation mechanism and the regulatory framework is paramount. The success of a chiral HPLC method hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[6] These CSPs, often based on polysaccharides, proteins, or cyclodextrins, create a transient diastereomeric complex with each enantiomer, leading to different retention times.[6] The choice of CSP and mobile phase is an intricate optimization process aimed at maximizing the resolution (Rₛ) between the enantiomeric peaks.

The validation process itself is not arbitrary; it is a systematic study to demonstrate that the analytical procedure is fit for its intended purpose.[7][8] The globally recognized gold standard for this process is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which has been recently updated and complemented by ICH Q2(R2) and Q14 to encourage a more lifecycle-based approach.[2][9][10] This guide is built upon the principles outlined in these documents.

The Validation Workflow: A Strategic Overview

Method validation is a sequential process where the successful completion of early-stage tests provides the foundation for subsequent parameters. The overall workflow ensures that the method is not only specific and accurate but also reliable under the rigors of routine use.

Validation_Workflow cluster_0 Phase 1: Method & System Setup cluster_1 Phase 2: Core Performance Characteristics cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization Dev Method Development & Optimization SST System Suitability (Pre-requisite for all tests) Dev->SST Finalized Method Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOQ Limit of Quantitation (LOQ) Lin->LOQ Data used for calculation Rob Robustness Prec->Rob LOD Limit of Detection (LOD) LOQ->LOD Data used for calculation Report Validation Report Rob->Report Routine Routine Use Report->Routine

Caption: Logical workflow for chiral HPLC method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

Each validation characteristic addresses a different attribute of the method's performance. The protocols described here are designed to be self-validating by incorporating System Suitability Tests (SST) as a mandatory prerequisite for any analytical run.[11][12]

System Suitability Testing (SST)

Causality: Before any samples are analyzed, we must verify that the chromatographic system (the HPLC and the column) is performing adequately on that specific day.[11][13] SST is the ultimate quality check; it ensures that the system can achieve the required separation and produce reproducible results.[12] For chiral methods, the resolution between the enantiomers is the most critical SST parameter.

Experimental Protocol:

  • Prepare a System Suitability Solution containing the analyte at a concentration that includes the desired enantiomer and a detectable level of the undesired enantiomer (e.g., at its specification limit).

  • Inject this solution five or six times consecutively at the beginning of the validation run.

  • Calculate the key chromatographic parameters from these injections.

Acceptance Criteria:

  • Resolution (Rₛ): ≥ 2.0 between the enantiomer peaks.

  • Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the major enantiomer peak (based on n=6 injections).[13]

  • Theoretical Plates (N): Typically > 2000.

Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally measure the analyte enantiomers without interference from other components like impurities, degradants, or placebo matrix components.[14][15] This is crucial for ensuring that the reported enantiomeric purity is accurate.

Experimental Protocol:

  • Prepare solutions of:

    • Placebo (formulation excipients without the drug substance).

    • Racemic mixture of the analyte.

    • Individual enantiomers (if available).

    • Known impurities and potential degradants.

  • Spike the racemic analyte into the placebo matrix.

  • Subject a sample to forced degradation (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Inject all prepared samples and compare the chromatograms.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention times of the enantiomers in the placebo or impurity chromatograms.

  • The enantiomer peaks must be well-resolved from any degradation peaks in the forced degradation sample (peak purity analysis using a photodiode array detector is highly recommended).

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range.[6] This is fundamental for accurate quantitation. The range is the interval over which the method is shown to be precise, accurate, and linear.

Experimental Protocol:

  • For the undesired enantiomer (as an impurity): Prepare a series of at least five concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • For the desired enantiomer (as an assay): Prepare a series of at least five concentrations, typically from 80% to 120% of the nominal test concentration.[6]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Linearity Data for Undesired Enantiomer
Level Concentration (% of Nominal) Mean Peak Area %RSD
1 (LOQ)0.05%5,1232.1%
20.08%8,2051.5%
30.10%10,1501.1%
40.12%12,3400.9%
50.15%15,4800.8%
0.9995
Accuracy (Trueness)

Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic error. For chiral methods, this is typically assessed by a recovery study of the undesired enantiomer.

Experimental Protocol:

  • Prepare a bulk solution of the pure, desired enantiomer.

  • Spike this solution with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for low-level impurities.

Accuracy (Recovery) Data
Spike Level (% of Spec Limit) Theoretical Conc. (µg/mL) Mean % Recovery (n=3)
50% (LOQ)0.598.5%
100%1.0101.2%
150%1.599.8%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[14]

Experimental Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte spiked with the undesired enantiomer at 100% of the specification level.

    • Have one analyst analyze all six samples on the same day, using the same instrument.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system (if possible).

    • The results from both sets of experiments are statistically compared.

Acceptance Criteria:

  • Repeatability: %RSD of the results should be ≤ 15% for the undesired enantiomer.

  • Intermediate Precision: %RSD across both sets of data should meet a pre-defined criterion, often ≤ 20%.

Precision Data (% Undesired Enantiomer)
Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Mean (n=6) 0.102%0.105%
Std. Dev. 0.0050.007
%RSD 4.9%6.7%
Overall %RSD (n=12) \multicolumn{2}{c}{5.8%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] For an enantiomeric impurity method, the LOQ is the more critical parameter.

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the S/N ratio.

  • To verify the LOQ, analyze six independent preparations at the LOQ concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 25%).

Acceptance Criteria:

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1, with acceptable precision and accuracy.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18] It provides an indication of the method's reliability during normal usage and is a critical part of ensuring successful method transfer between labs.[19][20]

Experimental Protocol:

  • Identify critical method parameters that could vary during routine use (e.g., mobile phase composition, column temperature, flow rate, mobile phase pH).

  • Using an experimental design (e.g., one-factor-at-a-time or a factorial design), vary each parameter within a realistic range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, % organic modifier ±1%).

  • Inject a system suitability solution under each condition and evaluate the impact on critical responses, especially resolution.

Acceptance Criteria:

  • The system suitability criteria (especially resolution ≥ 2.0) must be met under all varied conditions.

Robustness Study Results
Parameter Varied Resolution (Rₛ)
Nominal Conditions2.8
Flow Rate (0.9 mL/min)2.7
Flow Rate (1.1 mL/min)2.9
Temperature (23°C)2.9
Temperature (27°C)2.7
% Isopropanol (9%)2.5
% Isopropanol (11%)3.1

Comparative Performance Analysis

To demonstrate the value of a "New" validated method, its performance should be compared against a "Standard" or existing method. This summary provides a clear, objective assessment of the new method's advantages.

Validation Parameter Standard Method (Polysaccharide CSP) New Method (Core-Shell Particle CSP) Advantage of New Method
Run Time 25 minutes8 minutes3x faster analysis
Resolution (Rₛ) 2.12.8Higher separation efficiency
LOQ 0.05%0.02%Higher sensitivity
Precision (%RSD at LOQ) 18%12%More reliable at low levels
Robustness Fails SST at -2°CPasses all tested variationsMore reliable in routine use
Mobile Phase Hexane/EthanolAcetonitrile/MethanolEliminates hazardous normal-phase solvents

Conclusion

The comprehensive validation study confirms that the new chiral HPLC method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the enantiomeric purity of the target analyte. The data presented herein demonstrates that the method meets all pre-defined acceptance criteria based on ICH guidelines.[3] Compared to the standard method, the new method offers significant improvements in speed, sensitivity, and robustness, making it a superior alternative for quality control and stability testing environments.

References

  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 15, 2026.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved January 15, 2026, from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved January 15, 2026, from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 15, 2026, from [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved January 15, 2026, from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 15, 2026, from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved January 15, 2026, from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved January 15, 2026, from [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 15, 2026, from [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation. Retrieved January 15, 2026, from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 15, 2026, from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 15, 2026, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved January 15, 2026, from [https://www.rjpbcs.com/pdf/2012_3(4)/[17].pdf]([Link]17].pdf)

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved January 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved January 15, 2026, from [Link]

  • IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved January 15, 2026, from [Link]

  • European Compliance Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved January 15, 2026, from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to Enantiomeric Excess (ee) Determination: Evaluating (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Against Standard Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecule synthesis and characterization, the precise determination of enantiomeric excess (ee) is a cornerstone of quality, efficacy, and safety. The choice of analytical methodology can significantly impact throughput, accuracy, and the allocation of resources. This guide provides an in-depth comparison of various techniques for ee determination, with a special focus on the potential application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a chiral derivatizing agent. We will objectively evaluate its prospective performance alongside established methods such as Nuclear Magnetic Resonance (NMR) spectroscopy with common chiral derivatizing agents (CDAs), and chiral chromatography (HPLC and GC), supported by established experimental data for these alternatives.

The Principle of Chiral Derivatization for ee Determination by NMR

Enantiomers, being chemically identical in an achiral environment, are indistinguishable by standard NMR spectroscopy. The core principle behind using a chiral derivatizing agent (CDA) is to convert a mixture of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers have distinct physical and chemical properties, resulting in separate, quantifiable signals in the NMR spectrum.[1] The relative integration of these signals directly corresponds to the ratio of the original enantiomers, allowing for the calculation of enantiomeric excess.[1]

For a CDA to be effective, it must meet several critical criteria:

  • Quantitative Reaction: The reaction between the CDA and the analyte must proceed to completion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.

  • No Kinetic Resolution: The CDA must react with both enantiomers of the analyte at the same rate to prevent a skewed representation of the enantiomeric composition.[2]

  • Sufficient Signal Resolution: The resulting diastereomers must produce NMR signals that are baseline-resolved for accurate integration.

  • Stereochemical Stability: Both the CDA and the newly formed diastereomers must be stereochemically stable under the analytical conditions.

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Prospective Chiral Derivatizing Agent

While specific literature detailing the application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a CDA for ee determination is not extensively published, its structure suggests significant potential. The presence of a chiral secondary alcohol and an amine-reactive pyridyl group makes it a candidate for derivatizing chiral carboxylic acids or other acylating agents. The nitro group can act as an electron-withdrawing group, potentially influencing the chemical shifts of the resulting diastereomers and aiding in signal resolution.

Proposed Mechanism of Action

The proposed mechanism involves the reaction of the alaninol's secondary amine with a chiral carboxylic acid to form a diastereomeric amide. The differing spatial arrangements of the substituents on the chiral centers of the analyte and the alaninol would create distinct chemical environments for nearby protons, leading to separable signals in the ¹H NMR spectrum.

Comparative Analysis of ee Determination Methods

The selection of an appropriate method for ee determination hinges on factors such as the nature of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation.[3]

FeatureNMR with Chiral Derivatizing AgentChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Conversion of enantiomers to diastereomers with distinct NMR signals.[1]Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[4]Separation of volatile enantiomers based on differential partitioning between a mobile gas phase and a chiral stationary phase.[5]
Sample Preparation Derivatization reaction required.Minimal, direct injection often possible.[6]Derivatization may be needed to increase volatility.
Analysis Time Rapid (5-15 minutes per sample).[7]Moderate (15-30 minutes per sample).[3]Moderate to long (20-60 minutes per sample).
Resolution Dependent on the CDA and the magnetic field strength.Generally high, with excellent baseline separation achievable.[3]Very high for volatile compounds.
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods.High, suitable for trace analysis.[3]Very high, excellent for detecting minor enantiomers.
Solvent Consumption Low (~0.5-1 mL of deuterated solvent).[7]High (significant mobile phase usage).Low (carrier gas).
Non-destructive Yes, if a chiral solvating agent is used; no for CDAs.Yes, sample can be collected post-detection.No, sample is typically destroyed.
Instrumentation NMR Spectrometer.HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral column and a suitable detector (e.g., FID, MS).
Accuracy Generally considered to be ±1-2%.High, often <1% error.High, often <1% error.
Precision (RSD) Typically <2%.Typically <1%.Typically <1%.

Experimental Protocols

Protocol 1: Proposed ee Determination of a Chiral Carboxylic Acid using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (Hypothetical)

This protocol is a proposed methodology based on standard procedures for chiral derivatizing agents.

Materials:

  • Chiral carboxylic acid analyte (e.g., Ibuprofen)

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry vial, dissolve approximately 5 mg of the chiral carboxylic acid in 0.7 mL of anhydrous CDCl₃.

  • Add 1.1 equivalents of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

  • Add 1.2 equivalents of a suitable coupling agent (e.g., DCC).

  • Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • Filter the reaction mixture to remove any precipitated urea byproduct.

  • Transfer the filtrate to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify a well-resolved pair of signals corresponding to the two diastereomers.

  • Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original carboxylic acid.

G cluster_prep Sample Preparation cluster_analysis Analysis Analyte Chiral Carboxylic Acid in CDCl3 Reaction Reaction & Filtration Analyte->Reaction CDA (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol CDA->Reaction Coupling Coupling Agent (e.g., DCC) Coupling->Reaction NMR_acq ¹H NMR Acquisition Reaction->NMR_acq Diastereomeric Mixture Data_proc Data Processing & Integration NMR_acq->Data_proc NMR Spectrum ee_calc ee Calculation Data_proc->ee_calc

Caption: Workflow for ee determination using a CDA.

Protocol 2: ee Determination of a Chiral Amine using (S)-BINOL and 2-Formylphenylboronic Acid by ¹H NMR

This is a well-established three-component derivatization protocol.[8][9]

Materials:

  • Chiral primary amine analyte

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • 2-Formylphenylboronic acid

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Prepare a 50 mM "host" solution by dissolving equimolar amounts of (S)-BINOL and 2-formylphenylboronic acid in anhydrous CDCl₃.

  • Prepare a 60 mM solution of the chiral primary amine analyte in anhydrous CDCl₃.

  • In an NMR tube, combine 0.5 mL of the host solution with 0.5 mL of the amine solution.

  • Gently mix the contents of the NMR tube. The reaction to form the diastereomeric iminoboronate esters is typically rapid.

  • Acquire a ¹H NMR spectrum.

  • Identify the well-resolved signals of the imine protons for the two diastereomers.

  • Integrate these signals to determine the enantiomeric excess of the amine.[8]

G cluster_reagents Reagent Preparation cluster_analysis Analysis Host Host Solution ((S)-BINOL + 2-Formylphenylboronic acid in CDCl3) Mixing Mix in NMR Tube Host->Mixing Amine Amine Analyte Solution in CDCl3 Amine->Mixing NMR_acq ¹H NMR Acquisition Mixing->NMR_acq Formation of Diastereomeric Complex Integration Integrate Diastereomeric Signals NMR_acq->Integration Result Determine ee Integration->Result

Caption: Three-component NMR ee determination.

Protocol 3: ee Determination by Chiral HPLC

This protocol provides a general guideline for chiral HPLC method development.

Materials:

  • Chiral analyte

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based or crown ether-based)

  • HPLC system

Procedure:

  • Dissolve a small amount of the analyte in the mobile phase to prepare a stock solution.

  • Select a chiral stationary phase (CSP) appropriate for the analyte class. Polysaccharide-based columns are versatile, while crown ether-based columns are specific for primary amines.[6][10]

  • Develop a mobile phase. A common starting point for polysaccharide columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Inject the sample and record the chromatogram.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

G cluster_prep Method Development & Preparation cluster_analysis Analysis Sample_Prep Dissolve Analyte in Mobile Phase Injection Inject Sample into HPLC Sample_Prep->Injection Column_Select Select Appropriate Chiral Column Separation Chromatographic Separation Column_Select->Separation Mobile_Phase Optimize Mobile Phase Mobile_Phase->Separation Injection->Separation Detection Detect & Integrate Peaks Separation->Detection ee_Calc Calculate ee Detection->ee_Calc

Caption: General workflow for chiral HPLC analysis.

Conclusion and Recommendations

The accurate determination of enantiomeric excess is a critical analytical challenge in modern chemistry. While established techniques like chiral chromatography offer high precision and sensitivity, NMR-based methods using chiral derivatizing agents provide a rapid and resource-efficient alternative, particularly for reaction monitoring and high-throughput screening.[3][7]

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol presents itself as a promising, yet underexplored, chiral derivatizing agent. Its structural features suggest applicability for the ee determination of chiral carboxylic acids. Further research is warranted to validate its efficacy, including optimization of reaction conditions and a thorough assessment of its accuracy and precision against well-established reagents like Mosher's acid.

For routine, high-precision analysis where method development time is less critical, chiral HPLC and GC remain the gold standards. For rapid analysis, particularly of primary amines, the three-component NMR method with (S)-BINOL and 2-formylphenylboronic acid is an excellent choice. The exploration of new CDAs like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is crucial for expanding the analytical toolkit available to chemists, potentially offering unique selectivities and advantages for specific classes of chiral molecules.

References

  • Bull, S. D., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]

  • James, T. D., et al. (2008). Chiral derivatization protocol used for determining the ee of a chiral primary amine via derivatization with 2-formylphenyl boronic acid and (S)-BINOL. ResearchGate. Available at: [Link]

  • Singh, V. K., et al. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available at: [Link]

  • Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Available at: [Link]

  • The Retort. (2012). Mosher's Acid. Available at: [Link]

  • Al-Majid, A. M. A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(15), 3456. Available at: [Link]

  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Available at: [Link]

  • Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 484-495. Available at: [Link]

  • Hoyt, L. A., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(5), 864. Available at: [Link]

  • Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

  • Santa, T., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Mass Spectrometry, 47(10), 1336-1343. Available at: [Link]

  • Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Available at: [Link]

  • Chao, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11219-11227. Available at: [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896-12907. Available at: [Link]

  • ResearchGate. (2018). Enantiodiscrimination of carboxylic acids using the NMR chiral solvating agent diphenylprolinols. Available at: [Link]

  • Naziroglu, H. N., et al. (2011). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. Chirality, 23(6), 463-471. Available at: [Link]

  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Yang, Y. W., et al. (2020). Effective enantiomeric identification of aromatic amines by tyrosine-modified pillar[11]arenes as chiral NMR solvating agents. Organic Chemistry Frontiers, 7(1), 109-116. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Amine Resolution: Viable Alternatives to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of amine building blocks is paramount. The biological activity of a drug candidate is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the efficient resolution of racemic amines into their constituent enantiomers is a critical and frequently encountered challenge. While reagents like (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol have found their niche, a robust understanding of the broader toolkit available for amine resolution is essential for any process development scientist.

This guide provides an in-depth comparison of the three principal strategies for amine resolution: classical diastereomeric salt formation, enzymatic dynamic kinetic resolution, and chiral chromatography. We will move beyond a simple listing of methods to explore the underlying principles, provide actionable experimental protocols, and present comparative data to guide your selection of the optimal technique for your specific application.

The Classic Approach: Diastereomeric Salt Resolution

This method, first demonstrated by Louis Pasteur, remains one of the most straightforward and scalable techniques for resolving racemic amines.[1][2] It leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[1][3] By reacting a racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different solubilities, can then be separated by fractional crystallization.

The Principle in Action: Using (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

A common and effective resolving agent for amines is (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).[3] The reaction of a racemic amine, (±)-Amine, with (+)-DBTA yields two diastereomeric salts: [(+)-Amine-(+)-DBTA] and [(-)-Amine-(+)-DBTA]. One of these salts will typically be less soluble in a given solvent system, allowing it to be selectively crystallized, isolated, and then neutralized with a base to liberate the desired enantiomerically pure amine.[3]

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation racemic_amine Racemic Amine (R/S Mixture) mix Mix & Heat to Dissolve racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mix solvent Suitable Solvent solvent->mix cool Slow Cooling mix->cool crystallization Less Soluble Diastereomeric Salt Crystallizes cool->crystallization mother_liquor Mother Liquor (Contains More Soluble Salt) cool->mother_liquor filtration Filter & Wash Crystals crystallization->filtration isolated_salt Isolated Pure Diastereomeric Salt filtration->isolated_salt basification Basification (e.g., NaOH) & Extraction isolated_salt->basification pure_enantiomer Pure Amine Enantiomer basification->pure_enantiomer

Caption: Workflow for amine resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of a Generic Amine with (+)-DBTA

This protocol provides a general framework. The choice of solvent and specific molar ratios are critical and often require empirical screening.

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one equivalent of the racemic amine in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture like ethanol/water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-Dibenzoyl-D-tartaric acid in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or seeding with a small crystal.

    • Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield of the less soluble salt.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, a sample can be taken, the amine liberated, and its enantiomeric excess (ee) determined (e.g., by chiral HPLC).

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.[3]

    • While stirring, add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12) and all solids have dissolved.[3]

    • Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or diethyl ether) multiple times.[3]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Performance & Considerations
ParameterDiastereomeric Salt Resolution
Max Theoretical Yield 50% (for one enantiomer)
Enantiomeric Purity Can be very high (>99% ee) after recrystallization
Scalability Excellent; routinely used for multi-ton production
Development Time Moderate; requires screening of resolving agents and solvents
Cost Generally low to moderate, depending on the resolving agent
Key Advantage Robust, scalable, and cost-effective for large quantities.[1]
Key Disadvantage Maximum 50% yield; success is highly dependent on finding conditions that produce well-defined, easily separable crystals.

Expert Insight: The success of this technique hinges on the "art" of crystallization. The choice of solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts. A solvent system where one salt is sparingly soluble while the other is highly soluble is ideal. It is often necessary to screen a panel of both resolving agents and solvent systems to identify the optimal conditions for a given amine.[2]

The Biocatalytic Powerhouse: Dynamic Kinetic Resolution (DKR)

Enzymatic kinetic resolution (KR) utilizes the high stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic amine, leaving the other unreacted.[4] While highly selective, this method is fundamentally limited to a 50% maximum yield. Dynamic Kinetic Resolution (DKR) elegantly overcomes this limitation by integrating the enzymatic resolution with a compatible catalyst that continuously racemizes the unreacted (and undesired) enantiomer in situ.[4][5] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

The Principle in Action: Lipase and a Ruthenium Racemization Catalyst

A common DKR system combines a lipase, such as Novozym 435 (Candida antarctica Lipase B), with a ruthenium-based racemization catalyst.[4][5] The lipase selectively acylates the (R)-amine, for example, while the ruthenium catalyst converts the remaining (S)-amine into the (R)-amine, constantly replenishing the substrate for the enzyme.

Workflow for Chemoenzymatic Dynamic Kinetic Resolution

cluster_0 DKR Reaction Vessel racemic_amine Racemic Amine (R/S Mixture) s_amine (S)-Amine racemic_amine->s_amine r_amine (R)-Amine racemic_amine->r_amine racemization_catalyst Racemization Catalyst (e.g., Ru Complex) s_amine->racemization_catalyst Racemization lipase Lipase (e.g., Novozym 435) r_amine->lipase Selective Acylation racemization_catalyst->r_amine r_amide (R)-Amide (Product) lipase->r_amide acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase cluster_0 Injection & Separation cluster_1 Detection & Collection racemic_mix Racemic Amine Solution Injected chiral_column Chiral HPLC/SFC Column (CSP) racemic_mix->chiral_column detector Detector (e.g., UV) chiral_column->detector mobile_phase Mobile Phase Flow mobile_phase->chiral_column chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram fraction_1 Collect Fraction 1 (Enantiomer 1) detector->fraction_1 fraction_2 Collect Fraction 2 (Enantiomer 2) detector->fraction_2

Sources

A Senior Application Scientist's Guide to Chiral Resolution Techniques: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1] While they share the same chemical formula and connectivity, their interactions with the chiral environment of the human body—enzymes, receptors, and other biomolecules—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse side effects.[2]

This fundamental principle of stereochemistry has profound implications for drug development. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization and control of the stereoisomeric composition of new drug entities.[3][4] Consequently, the efficient and cost-effective separation of enantiomers, a process known as chiral resolution, has become an indispensable step in the journey from a racemic mixture—a 50:50 mixture of both enantiomers—to a safe and effective single-enantiomer drug.[5]

This guide provides a comprehensive cost-benefit analysis of the most prevalent chiral resolution techniques employed in the pharmaceutical industry: classical resolution via diastereomeric crystallization, chiral chromatography, and enzymatic resolution. By delving into the underlying principles, performance metrics, and practical considerations of each method, this document aims to equip researchers and drug development professionals with the knowledge to make informed decisions when selecting the optimal chiral resolution strategy for their specific needs.

Classical Resolution via Diastereomeric Crystallization: The Enduring Workhorse

Diastereomeric crystallization is a venerable and widely practiced method for chiral resolution, particularly on an industrial scale.[6] The technique ingeniously circumvents the challenge of separating enantiomers, which have identical physical properties, by converting them into diastereomers, which do not.[5] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically an acid or a base. The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization.[7]

The Causality Behind the Crystallization Choice

The success of this method hinges on the differential solubility of the formed diastereomeric salts in a given solvent system. The choice of both the resolving agent and the solvent is therefore critical and often requires empirical screening to identify the optimal combination that maximizes the precipitation of one diastereomer while leaving the other in the mother liquor.[8]

A Self-Validating System: Protocol for Diastereomeric Salt Crystallization

The following protocol outlines the general steps for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic carboxylic acid

  • Enantiomerically pure chiral amine (resolving agent)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol)

  • Standard laboratory glassware for crystallization, filtration, and extraction

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Salt Formation: In a flask, dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt. This can be achieved by liberating the carboxylic acid from a small sample of the salt and analyzing its enantiomeric excess by chiral HPLC.

  • Recrystallization (Optional): To enhance the purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid and deprotonate the amine.

  • Extraction and Isolation: Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the resolved enantiomer.

Workflow for Diastereomeric Crystallization

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer RacemicMixture Racemic Mixture (R- & S-Enantiomers) SaltFormation Reaction in Suitable Solvent RacemicMixture->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., S'-Amine) ResolvingAgent->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts (R,S' & S,S') SaltFormation->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Crystals of Less Soluble Diastereomeric Salt (e.g., S,S') Filtration->LessSolubleSalt Solid MotherLiquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., R,S') Filtration->MotherLiquor Liquid Acidification Acidification & Extraction LessSolubleSalt->Acidification ResolvedEnantiomer Resolved Enantiomer (S) Acidification->ResolvedEnantiomer RecoveredResolvingAgent Recovered Resolving Agent (S') Acidification->RecoveredResolvingAgent

Caption: Workflow for Diastereomeric Crystallization.

Chiral Chromatography: The Power of Direct Separation

Chiral chromatography has emerged as a powerful and versatile technique for the direct separation of enantiomers.[9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[10] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for chiral chromatography.[2]

The Rationale Behind Chromatographic Separation

The enantioselective recognition by the CSP is the cornerstone of this technique. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, resulting in a longer retention time. The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation.[11]

A Self-Validating System: Protocol for Preparative Chiral HPLC

The following is a generalized protocol for the preparative separation of a racemic mixture using chiral HPLC.

Materials:

  • Racemic mixture

  • Chiral HPLC column (CSP)

  • HPLC-grade solvents for the mobile phase

  • Preparative HPLC system with a fraction collector

  • Evaporator for solvent removal

Procedure:

  • Method Development: Develop an analytical-scale chiral HPLC method to identify a suitable CSP and mobile phase that provides good resolution of the enantiomers.

  • System Preparation: Equilibrate the preparative chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a high concentration.

  • Injection and Separation: Inject a large volume of the prepared sample onto the preparative column. The enantiomers will separate as they travel through the column.

  • Fraction Collection: Monitor the column effluent with a detector (e.g., UV) and collect the fractions corresponding to each separated enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

  • Purity Analysis: Analyze the purity of the collected enantiomers using the analytical-scale chiral HPLC method to determine the enantiomeric excess.

Workflow for Chiral Chromatography

G cluster_0 Sample Preparation & Injection cluster_1 Chromatographic Separation cluster_2 Detection & Collection RacemicMixture Racemic Mixture in Solution Injection Injection onto Chiral Column RacemicMixture->Injection ChiralColumn Chiral Stationary Phase (CSP) Injection->ChiralColumn Separation Differential Interaction with CSP ChiralColumn->Separation Elution Elution with Mobile Phase Separation->Elution Detector Detector Elution->Detector FractionCollector Fraction Collector Detector->FractionCollector Enantiomer1 Collected Fraction: Enantiomer 1 FractionCollector->Enantiomer1 Enantiomer2 Collected Fraction: Enantiomer 2 FractionCollector->Enantiomer2

Caption: Workflow for Chiral Chromatography.

Enzymatic Resolution: The Precision of Biocatalysis

Enzymatic resolution leverages the high enantioselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[10] This leaves the unreacted enantiomer and the product of the reacted enantiomer, which can then be separated by conventional methods like chromatography or extraction. Lipases are among the most commonly used enzymes for this purpose due to their broad substrate scope and stability in organic solvents.[12]

The Logic of Enzymatic Selectivity

The active site of an enzyme is a chiral environment that preferentially binds and transforms one enantiomer over the other. This high degree of selectivity often leads to products with very high enantiomeric excess. The reaction is typically a kinetic resolution, meaning the enantiomers react at different rates.[13]

A Self-Validating System: Protocol for Lipase-Catalyzed Kinetic Resolution of an Amine

This protocol describes the resolution of a racemic primary amine through lipase-catalyzed acylation.

Materials:

  • Racemic primary amine

  • Acylating agent (e.g., ethyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic amine in the anhydrous organic solvent. Add the acylating agent to the solution.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the product.

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation: Separate the unreacted amine from the acylated product. This can be achieved by column chromatography or by an acid-base extraction.

  • Analysis: Determine the enantiomeric excess of the recovered amine and the amide product.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Optional Product Conversion RacemicMixture Racemic Mixture (R- & S-Enantiomers) Reaction Selective Transformation of one Enantiomer RacemicMixture->Reaction Enzyme Enantioselective Enzyme (e.g., Lipase) Enzyme->Reaction MixturePostReaction Mixture of Unreacted Enantiomer (e.g., S) and Product (e.g., R-Product) Reaction->MixturePostReaction Separation Separation (e.g., Chromatography) MixturePostReaction->Separation UnreactedEnantiomer Unreacted Enantiomer (S) Separation->UnreactedEnantiomer Product Product (R-Product) Separation->Product Conversion Conversion back to Original Functional Group Product->Conversion ResolvedEnantiomer Resolved Enantiomer (R) Conversion->ResolvedEnantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Comparative Analysis: A Data-Driven Overview

The selection of a chiral resolution technique is a multifactorial decision that requires a careful evaluation of performance, cost, and scalability. The following tables provide a comparative summary of the key metrics for each of the discussed techniques.

Table 1: Performance Comparison of Chiral Resolution Techniques

MetricDiastereomeric CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Enantiomeric Excess (ee) Often >98% after recrystallizationTypically >99%Can achieve >99% for the unreacted enantiomer
Yield (per enantiomer) Theoretically max 50% (can be improved with racemization and recycling)[14]>90% for both enantiomers[15]Theoretically max 50% for each component (unreacted enantiomer and product)[16]
Development Time Can be lengthy (screening of resolving agents and solvents)Relatively fast for analytical scale, can be longer for preparative scale optimizationModerate (screening of enzymes and reaction conditions)
Substrate Scope Generally applicable to acids and basesVery broad applicabilityDependent on enzyme selectivity, but many enzymes have broad substrate scopes[12]

Table 2: Cost-Benefit Analysis of Chiral Resolution Techniques

FactorDiastereomeric CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Capital Cost Low (standard chemical processing equipment)High (specialized chromatography systems)Low to moderate (standard reactors)
Operating Cost Moderate (solvents, resolving agents)High (chiral stationary phases, solvents)Moderate (enzyme cost can be significant, but they are often reusable)
Scalability Excellent, well-established for large-scale productionGood, with systems available for multi-kilogram scale[9]Good, scalable to industrial production[17]
Environmental Impact Can generate significant solvent wasteHigh solvent consumption (especially HPLC)Generally considered "greener" due to mild reaction conditions and biodegradable catalysts[12]
Labor Intensity High, especially during development and optimizationModerate, can be automatedModerate

Conclusion: Selecting the Optimal Strategy

The choice of a chiral resolution technique is not a one-size-fits-all decision. Each method presents a unique set of advantages and disadvantages that must be weighed in the context of the specific project goals.

  • Diastereomeric crystallization remains a cost-effective and highly scalable option, particularly for late-stage development and commercial manufacturing, provided a suitable resolving agent and crystallization conditions can be identified.

  • Chiral chromatography offers unparalleled speed and versatility, making it an excellent choice for early-stage research and development where rapid access to small quantities of pure enantiomers is crucial for biological testing.[15]

  • Enzymatic resolution provides a "green" and highly selective alternative, often yielding products with exceptional enantiomeric purity under mild conditions.

Ultimately, a thorough evaluation of the target molecule's properties, the desired scale of production, project timelines, and budgetary constraints will guide the selection of the most appropriate and cost-effective chiral resolution strategy. In many cases, a combination of these techniques may be employed throughout the drug development lifecycle, leveraging the strengths of each method at different stages.

References

  • Duggleby, R. G. (2006). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. The FEBS journal, 273(12), 2699–2706.
  • YMC America. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Manufacturing Chemist. (2007, April 1). Chromatographic resolution of chirals. Retrieved from [Link]

  • Szymańska, M., & Skolimowski, M. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(21), 13329.
  • Rebolledo, F., et al. (2000). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 11(18), 3675-3679.
  • Chromatography Today. (n.d.). Preparative Chiral Separations – from Laboratory Scale to Production. Retrieved from [Link]

  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1893.
  • Faigl, F., et al. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances, 4(28), 14538-14550.
  • Tegen, T., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 158.
  • Wolff, A., et al. (1998). Sequential Kinetic Resolution by two Enantioselective Enzymes. Tetrahedron: Asymmetry, 9(13), 2213-2226.
  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • F-C. Chang, et al. (2001). A low waste route to large scale enzymatic resolution of a chiral dopant of ferroelectric liquid crystals. Green Chemistry, 3(5), 241-243.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033.
  • YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Zhang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6493-6535.
  • Jacques, J., et al. (1994). Direct Crystallization of Enantiomers and Dissociable Diastereomers.
  • Szymańska, M., & Skolimowski, M. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(21), 13329.
  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Viedma, C., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(50), 23076-23083.
  • Collias, D. I., et al. (2014). Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of. Macromolecular Reaction Engineering, 8(12), 921-932.
  • LibreTexts Chemistry. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Padovan, D., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • ResearchGate. (n.d.). Enantiomeric excess (ee) vs. conversion plots for the kinetic resolution of scalemic (S). Retrieved from [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83. Retrieved from [Link]

  • AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]

  • Costa, B. J. M., et al. (2021).
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Chromatography in Support of Pharmaceutical Process Research. Retrieved from [Link]

  • YouTube. (2022, October 3). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Derivatizing Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, metabolomics, and forensic science, the precise enantiomeric analysis of chiral primary amines is a critical undertaking. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methodologies to ensure product safety and efficacy. Chiral derivatization, a technique that converts enantiomers into diastereomers using a chiral derivatizing agent (CDA), stands as a powerful and widely adopted strategy. These resulting diastereomers, possessing distinct physicochemical properties, can then be readily separated and quantified using conventional achiral chromatographic techniques, most notably high-performance liquid chromatography (HPLC) and gas chromatography (GC).

This guide offers an in-depth, objective comparison of commonly employed CDAs for the analysis of primary amines. Drawing upon experimental data and established protocols, we will explore the underlying reaction mechanisms, practical advantages and limitations, and method development considerations for each class of reagent. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the optimal CDA for their specific analytical challenges.

The Fundamental Principle: From Enantiomers to Separable Diastereomers

The core principle of chiral derivatization lies in the covalent reaction between the chiral analyte (the primary amine) and an enantiomerically pure CDA. This reaction transforms the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which exhibit identical physical properties in an achiral environment, diastereomers have different melting points, boiling points, solubilities, and, most importantly for our purposes, different interactions with chromatographic stationary phases. This allows for their separation on standard, cost-effective achiral columns.

cluster_Enantiomers Enantiomers (Indistinguishable on Achiral Column) cluster_Diastereomers Diastereomers (Separable on Achiral Column) R-Amine R-Amine R-Amine-S-CDA R-Amine-S-CDA R-Amine->R-Amine-S-CDA Reaction S-Amine S-Amine S-Amine-S-CDA S-Amine-S-CDA S-Amine->S-Amine-S-CDA Reaction CDA Chiral Derivatizing Agent (S-CDA) CDA->R-Amine-S-CDA CDA->S-Amine-S-CDA

Figure 1. The fundamental principle of chiral derivatization for the separation of primary amine enantiomers.

A Comparative Analysis of Chiral Derivatizing Agents

The selection of a CDA is a critical decision that profoundly impacts the sensitivity, selectivity, and overall robustness of the analytical method.[1] This section provides a detailed comparison of several widely used classes of CDAs, supported by experimental data and protocols.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its Analogs

Marfey's reagent is arguably the gold standard for the chiral derivatization of primary and secondary amines, as well as amino acids.[1][2] Its widespread adoption is a testament to its reliability and the good resolution it typically provides for the resulting diastereomers.[1]

Mechanism of Action: The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte attacks the electron-deficient fluorinated carbon of FDAA, displacing the fluoride ion.[3]

Primary_Amine R-NH₂ Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Nucleophilic Attack FDAA Marfey's Reagent (FDAA) FDAA->Intermediate Diastereomer Diastereomeric Derivative Intermediate->Diastereomer Fluoride Elimination HF HF Intermediate->HF

Figure 2. Reaction mechanism of a primary amine with Marfey's Reagent (FDAA).

Performance Characteristics:

  • Reaction Time: Approximately 60-90 minutes.[1]

  • Reaction Temperature: Elevated temperatures of 40-50°C are typically required.[1]

  • Derivative Stability: The resulting derivatives are stable for at least 48 hours.[1]

  • Detection: The dinitrophenyl chromophore allows for strong UV absorbance at around 340 nm, enabling sensitive detection.[3]

Experimental Protocol: Derivatization with Marfey's Reagent [1]

  • Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 100 µL of the 0.5 mM amine sample.

    • 200 µL of a 20 mM Marfey's reagent solution in acetone.

    • 50 µL of 0.5 M triethylamine (TEA) in water.

  • Incubation: Vortex the mixture and incubate at 37-40°C for 24 hours in the dark.

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

  • Analysis: The sample is now ready for dilution and injection into the LC-MS system.

Advantages:

  • Wide applicability to a broad range of primary and secondary amines.[1]

  • Generally provides good to excellent enantiomeric resolution.[1]

  • The resulting derivatives are highly stable.[1]

Disadvantages:

  • Longer reaction times and elevated temperatures are required compared to other reagents.[1]

  • Can form multiple derivatives with some amino acids, potentially complicating the chromatogram.[1]

Isothiocyanates: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)

Isothiocyanates, such as GITC, are highly reactive CDAs that offer rapid derivatization at room temperature.[1]

Mechanism of Action: The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage.

Performance Characteristics:

  • Reaction Time: Approximately 10-35 minutes.[1]

  • Reaction Temperature: Room temperature.[1]

  • Derivative Stability: While generally stable, the derivatives should be analyzed promptly.

Experimental Protocol: Derivatization with GITC [4]

  • Sample Preparation: Prepare the amine sample in acetonitrile at a concentration of less than 0.5 mM.

  • Derivatizing Solution: Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine in acetonitrile.

  • Reaction: Mix equal volumes of the sample solution and the derivatizing solution.

  • Incubation: Allow the mixture to stand at room temperature for 35 minutes.

  • Analysis: The sample is ready for direct injection into the HPLC system.

Advantages:

  • Rapid reaction at room temperature.[1]

  • High sensitivity.[1]

Disadvantages:

  • The reagent can be sensitive to moisture.

  • Derivatives may have limited stability.

Activated Carboxylic Acids: (S)-NIFE [(S)-N-(4-Nitrophenoxycarbonyl)-phenylalanine 2-methoxyethyl ester]

(S)-NIFE is an activated N-protected amino acid that serves as an excellent CDA for primary and secondary amines, offering high sensitivity and good enantioselectivity under mild conditions.[1][5]

Mechanism of Action: The reaction is a nucleophilic acyl substitution where the primary amine attacks the activated carbonyl group, leading to the departure of the 4-nitrophenoxy leaving group and the formation of a stable urea derivative.[5]

Performance Characteristics:

  • Reaction Time: Approximately 20-30 minutes.[1]

  • Reaction Temperature: Room temperature.[1]

  • Derivative Stability: The urea derivatives are generally stable.

Experimental Protocol: Derivatization with (S)-NIFE [1]

  • Reagent Preparation:

    • (S)-NIFE solution: 1 mg/mL in acetone.

    • Borate buffer: 0.1 M, pH 8.8.

  • Reaction Mixture:

    • To 10 µL of the sample, add 40 µL of borate buffer.

    • Add 50 µL of the (S)-NIFE solution.

  • Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Advantages:

  • High sensitivity and good enantioselectivity.[1]

  • Mild reaction conditions.[1]

  • Effectively derivatizes both primary and secondary amines.[1]

Disadvantages:

  • Relatively newer compared to Marfey's reagent, with fewer published applications.[1]

o-Phthalaldehyde (OPA) with a Chiral Thiol

The combination of OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) is a highly sensitive method for the derivatization of primary amines.[1][6] The reaction is rapid and produces highly fluorescent isoindole derivatives.

Mechanism of Action: OPA reacts with a primary amine in the presence of a thiol to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole. When a chiral thiol is used, a pair of diastereomeric isoindoles is formed.

Performance Characteristics:

  • Reaction Time: Approximately 20 minutes.[1]

  • Reaction Temperature: Room temperature.[1]

  • Derivative Stability: The derivatives are known to be unstable, often necessitating automated in-needle mixing just prior to injection.[1][7]

Experimental Protocol: Derivatization with OPA/Chiral Thiol [1]

This method is best performed using an autosampler capable of in-needle mixing to mitigate the instability of the derivatives.

  • Reagent Preparation:

    • OPA solution: Prepare a suitable concentration in a borate buffer.

    • Chiral Thiol (e.g., N-isobutyryl-L-cysteine) solution: Prepare a solution of the chiral thiol in the same buffer.

  • Automated Derivatization (In-needle): The autosampler is programmed to draw the sample, OPA solution, and chiral thiol solution in sequence, allowing for rapid mixing and immediate injection onto the column.

Advantages:

  • Very high sensitivity with fluorescence detection.[1]

  • Rapid reaction.[1]

Disadvantages:

  • Derivatives are unstable.[1]

  • Not suitable for secondary amines like proline.[1]

Dansyl Chloride

Dansyl chloride is a classic derivatizing reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.[1][8]

Performance Characteristics:

  • Reaction Time: 30 - 90 minutes.[1]

  • Reaction Temperature: Room temperature to 60°C.[1]

  • Derivative Stability: The sulfonamide derivatives are generally stable.

Advantages:

  • Versatile, enhancing both fluorescence and ionization for detection.[1]

  • High sensitivity with fluorescence detection.[1]

Disadvantages:

  • Can be non-specific and may react with other nucleophiles.[1]

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

Fmoc-Cl is another versatile reagent that reacts rapidly with primary and secondary amines.[1]

Performance Characteristics:

  • Reaction Time: < 1 - 20 minutes.[1]

  • Reaction Temperature: Room temperature.[1]

  • Derivative Stability: The carbamate derivatives are stable.

Advantages:

  • Rapid derivatization.[1]

  • Provides a strong UV chromophore for sensitive detection.

Disadvantages:

  • The reagent can undergo hydrolysis, so anhydrous conditions are preferred.[1]

Summary Comparison of Chiral Derivatizing Agents

FeatureMarfey's Reagent (FDAA)GITC(S)-NIFEOPA / Chiral ThiolDansyl ChlorideFmoc-Cl
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimarily Primary AminesPrimary & Secondary AminesPrimary & Secondary Amines
Reaction Time ~60-90 minutes[1]~10-35 minutes[1]~20-30 minutes[1]~20 minutes[1]30 - 90 minutes[1]< 1 - 20 minutes[1]
Reaction Temp. 40-50°C[1]Room Temperature[1]Room Temperature[1]Room Temperature[1]Room Temp. - 60°C[1]Room Temperature[1]
Derivative Stability Stable for at least 48 hours[1]ModerateGoodUnstable[1]GoodGood
Key Advantages Gold standard, widely applicable, good resolution[1]Rapid reaction, high sensitivity[1]High sensitivity, good enantioselectivity, mild conditions, derivatizes secondary amines[1]High sensitivity with fluorescence detection[1]Versatile, enhances fluorescence and ionization[1]Rapid derivatization[1]
Key Disadvantages Longer reaction time, elevated temperature required[1]Can be moisture sensitiveRelatively newer with fewer applications than FDAA[1]Unstable derivatives, not suitable for secondary amines[1]Can be non-specific[1]Can undergo hydrolysis[1]

Method Development and Troubleshooting

Successful chiral derivatization requires careful optimization of several experimental parameters.

cluster_workflow General Derivatization Workflow Sample_Preparation Sample Preparation (Dissolution, pH adjustment) Reagent_Addition Addition of CDA and Catalyst Sample_Preparation->Reagent_Addition Incubation Incubation (Time and Temperature Optimization) Reagent_Addition->Incubation Quenching Reaction Quenching (e.g., acidification) Incubation->Quenching Analysis Chromatographic Analysis (HPLC, GC) Quenching->Analysis

Figure 3. A generalized experimental workflow for chiral derivatization of primary amines.

Key Considerations for Method Development:

  • Solvent: The choice of solvent is crucial and should be compatible with both the analyte and the CDA. Aprotic solvents like acetonitrile and acetone are commonly used.

  • pH: The derivatization of amines is highly pH-dependent. The reaction is typically carried out under basic conditions to ensure the amine is in its nucleophilic, unprotonated form. Buffers such as borate or bicarbonate are frequently employed.

  • Reagent Stoichiometry: An excess of the CDA is generally used to drive the reaction to completion and avoid kinetic resolution, which can lead to inaccurate enantiomeric ratio determination.

  • Reaction Time and Temperature: These parameters must be optimized to ensure complete derivatization without causing degradation of the analyte or the derivative.

  • Quenching: After the desired reaction time, the reaction is often quenched, typically by acidification, to stop the derivatization and stabilize the derivatives.

Common Troubleshooting Scenarios:

  • Incomplete Derivatization: This can be caused by insufficient reagent, suboptimal pH, or inadequate reaction time/temperature. Increasing the excess of the CDA, adjusting the pH, or extending the reaction time/temperature can often resolve this issue.

  • Poor Peak Shape: Tailing or broad peaks can result from interactions of the analyte with active sites in the chromatographic system. Derivatization generally improves peak shape, but further optimization of the mobile phase or the use of a different column may be necessary.

  • Derivative Instability: If the derivatives are known to be unstable (e.g., OPA derivatives), minimize the time between derivatization and analysis. The use of an autosampler with in-needle derivatization capabilities is highly recommended in such cases.[7]

Conclusion

The selection of a chiral derivatizing agent is a multifaceted decision that requires a thorough understanding of the analyte's properties and the analytical objectives. Marfey's reagent remains a robust and reliable choice for a wide range of applications, while reagents like GITC and Fmoc-Cl offer the advantage of rapid derivatization. For applications demanding the highest sensitivity, the OPA/chiral thiol system with fluorescence detection is an excellent option, provided the derivative instability is managed. (S)-NIFE presents a promising alternative with its mild reaction conditions and high sensitivity.

By carefully considering the performance characteristics, experimental protocols, and method development principles outlined in this guide, researchers can confidently select and implement the most appropriate chiral derivatization strategy to achieve accurate and reliable enantiomeric analysis of primary amines.

References

  • A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines - Benchchem. (URL not available)
  • A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines - Benchchem. (URL not available)
  • Marfey′s Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide - ResearchGate. (URL: [Link])

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. (URL: [Link])

  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments. (URL: [Link])

  • Derivatization reaction of chiral amines with OPA/chiral thiol. - ResearchGate. (URL: [Link])

  • Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatiz
  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed. (URL: [Link])

  • An In-depth Technical Guide on the Mechanism of Action of (S)

Sources

A Comparative Guide to the Efficacy of Nitropyridyl and Nitrophenyl Resolving Agents in Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures into single, pure enantiomers is a cornerstone of producing safe and effective drugs. While numerous techniques exist, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and often preferred method. The success of this technique hinges on the selection of an optimal chiral resolving agent. This guide offers a comparative analysis of a specific class of resolving agents: those containing nitropyridyl and nitrophenyl moieties. These electron-deficient aromatic systems are designed to enhance diastereomeric interactions, potentially leading to more efficient separations.

This in-depth technical guide moves beyond a simple listing of agents to provide a comparative look at their efficiency, supported by experimental data where available. We will explore the mechanistic basis for their efficacy, present detailed experimental protocols, and offer a comparative summary to aid in the selection of the most suitable agent for a given resolution challenge.

The Principle of Enhanced Chiral Recognition with Nitroaromatic Resolving Agents

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the differential solubility of the salts formed between the enantiomers of a racemic compound and a single enantiomer of a resolving agent.[1] Nitropyridyl and nitrophenyl-based resolving agents leverage the electron-poor nature of the nitro-substituted aromatic ring to induce stronger and more specific non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and hydrogen bonding, with the racemate. These enhanced interactions can lead to a greater differentiation in the crystal lattice energies of the resulting diastereomeric salts, thereby amplifying the solubility differences and facilitating a cleaner separation.

Comparative Analysis of Nitropyridyl and Nitrophenyl Resolving Agents

N-(Dinitrophenyl)-α-Amino Acids: Versatile Resolving Agents

N-derivatization of amino acids with dinitrophenyl groups, such as N-(2,4-dinitrophenyl) or N-(3,5-dinitrobenzoyl), creates a class of chiral resolving agents with significant potential. The dinitrophenyl group acts as a strong π-acceptor, which can interact favorably with π-donating groups in the racemic substrate.[2][3]

While extensively used in chiral chromatography and as chiral solvating agents for NMR spectroscopy, which confirms their excellent chiral recognition capabilities, their application in classical resolution is also noteworthy.[4][5]

Table 1: Performance of Selected Nitrophenyl Resolving Agents

Resolving AgentRacemic Compound ResolvedYield (%)Enantiomeric Excess (e.e.) (%)Reference
(1S,2S)-(+)-1-(p-Nitrophenyl)-2-amino-1,3-propanedioltrans-1,2-Cyclohexanedicarboxylic AcidN/A>85 (initial), 96.5 (after two recrystallizations)

Note: Data on classical resolution using these agents is sparse in publicly available literature, and the yield is often not reported in the context of initial resolution experiments.

The data, although limited, suggests that nitrophenyl-containing resolving agents can be highly effective in achieving high enantiomeric excess. The case of (1S,2S)-(+)-1-(p-nitrophenyl)-2-amino-1,3-propanediol demonstrates that excellent purity can be achieved, particularly after recrystallization.

Logical Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, each critical for the overall success of the separation.

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

The following section provides a detailed, representative protocol for the chiral resolution of a primary amine using a generic N-(dinitrophenyl)-amino acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Protocol: Resolution of Racemic 1-Phenylethylamine with N-(2,4-Dinitrophenyl)-L-Alanine

This protocol is based on the general principles of diastereomeric salt resolution and is adapted for the use of an N-(dinitrophenyl)-amino acid resolving agent.[6][7]

Materials:

  • Racemic 1-phenylethylamine

  • N-(2,4-Dinitrophenyl)-L-alanine

  • Methanol (or other suitable solvent)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a flask, dissolve the racemic 1-phenylethylamine in a suitable amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of N-(2,4-Dinitrophenyl)-L-alanine in warm methanol.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The filtrate, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add 1 M NaOH solution dropwise until the pH is basic, ensuring the complete liberation of the free amine.

    • Extract the liberated amine with diethyl ether.

    • Combine the ether extracts and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the resolved amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation racemate Racemic Amine in Methanol mixing Combine and Stir racemate->mixing resolving_agent N-(2,4-Dinitrophenyl)-L-Alanine in Methanol resolving_agent->mixing crystallization Cool to Induce Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble liberation Suspend in H₂O, add NaOH less_soluble->liberation extraction Extract with Diethyl Ether liberation->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation pure_enantiomer Resolved (S)-Amine evaporation->pure_enantiomer

Caption: Experimental workflow for the resolution of a racemic amine.

Conclusion and Future Outlook

Nitropyridyl and nitrophenyl-based resolving agents represent a promising class of compounds for the efficient resolution of racemic mixtures. The electron-deficient nature of the nitroaromatic ring can enhance the diastereomeric interactions necessary for successful separation by crystallization. While the available data in the public domain is not exhaustive, the existing examples demonstrate their potential for achieving high levels of enantiomeric purity.

For researchers and drug development professionals, the key to successful resolution lies in the empirical screening of a variety of resolving agents and crystallization solvents. The agents discussed in this guide should be considered valuable additions to any resolution screening library. Future research in this area would benefit from systematic studies that directly compare the efficiency of a wider range of nitropyridyl and nitrophenyl resolving agents against a standardized set of racemic compounds. Such studies would provide a more comprehensive dataset to guide the rational selection of resolving agents in the future.

References

  • Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6).
  • Chromatograms for the resolution of N-(3,5-dinitrobenzoyl)-a-amino amides on the new-synthesized Pirkle-type CSP with a mobile phase of 20% isopropanol in hexane.
  • Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel. FULIR.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central.
  • Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. - Filo.
  • Chiral separation of amides of amino acid on a (S)- N -(3,5-dinitrobenzoyl)leucine- N -phenyl- N -propylamide-bonded silica using nonaqueous capillary electrochromatography.
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 2015.
  • Experiment #5: Resolution of (R,S)

Sources

A Comparative Guide to the Determination of Absolute Configuration for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in ensuring the safety and efficacy of a therapeutic agent.

This guide provides a comparative overview of the methods available for determining absolute configuration, with a focus on the use of chiral derivattuning agents. We will delve into the principles and practical considerations of various techniques, offering a framework for selecting the most appropriate method for your research needs. While we will touch upon the potential of newer reagents such as (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, the core of this guide will focus on well-established and validated methodologies, providing the supporting experimental insights necessary for confident application in a drug development setting.

The Central Role of Absolute Configuration in Pharmacology

The biological systems in our bodies are inherently chiral. Proteins, enzymes, and receptors are composed of L-amino acids, and our genetic material is a right-handed double helix of D-sugars. This chirality at the molecular level means that the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer may fit perfectly into the active site of an enzyme, eliciting the desired therapeutic effect, while its mirror image may be inactive or, in some cases, produce harmful side effects. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control and verify the absolute configuration of chiral pharmaceuticals.[1]

An Overview of Methodologies for Determining Absolute Configuration

The determination of absolute configuration can be approached through several distinct methodologies, each with its own set of advantages and limitations. The primary methods can be broadly categorized as:

  • X-ray Crystallography: The gold standard for unambiguous determination of absolute configuration.[2][3]

  • Spectroscopic Methods:

    • Vibrational Circular Dichroism (VCD): A powerful technique for determining the absolute configuration of molecules in solution.[4][5]

    • Electronic Circular Dichroism (ECD): Particularly useful for molecules containing chromophores.[6][7]

  • NMR-Based Methods using Chiral Derivatizing Agents (CDAs): A versatile and widely used approach that converts enantiomers into diastereomers with distinguishable NMR spectra.[4]

The choice of method depends on several factors, including the nature of the sample (e.g., crystallinity, presence of chromophores), the amount of sample available, and the instrumentation at hand.

In-Depth Comparison of Key Methodologies

To aid in the selection of the most suitable technique, the following table provides a detailed comparison of the leading methods for determining absolute configuration.

Methodology Principle Advantages Limitations Typical Sample Requirements
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice, including the absolute configuration (often using anomalous dispersion).[2][3]Provides an unambiguous and definitive determination of absolute configuration. Can also provide detailed information about conformation and intermolecular interactions.Requires a high-quality single crystal of the compound, which can be difficult or impossible to obtain. The presence of a heavy atom is often necessary for reliable determination.[2]1-10 mg of a crystalline solid.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration.[4][5]Applicable to a wide range of molecules in solution, eliminating the need for crystallization. Provides conformational information.Requires specialized instrumentation and expertise in quantum chemical calculations. Can be sensitive to solvent effects and conformational flexibility.[1]1-10 mg of a pure sample, soluble in a suitable solvent (e.g., CDCl3).
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. The experimental spectrum is compared with empirical rules or quantum chemical calculations.[6][7]Highly sensitive and requires a small amount of sample. Well-suited for molecules with inherent chromophores.Limited to molecules with suitable chromophores in their structure. Can be affected by conformational changes and solvent effects.[6]<1 mg of a pure sample, soluble in a transparent solvent.
NMR with Chiral Derivatizing Agents (CDAs) The chiral analyte is reacted with a chiral derivatizing agent to form a mixture of diastereomers. The diastereomers have different NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration of the analyte.[4]Widely accessible as NMR is a standard analytical technique. Applicable to a broad range of functional groups. Does not require crystallization.The derivatization reaction must go to completion without racemization. The interpretation of NMR data can be complex and may require the synthesis of both diastereomers.1-5 mg of a pure sample with a reactive functional group (e.g., -OH, -NH2, -COOH).

A Closer Look at NMR-Based Methods with Chiral Derivatizing Agents

The use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy is a powerful and versatile strategy for determining the absolute configuration of chiral molecules. The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. Since diastereomers have different physical and chemical properties, they will exhibit distinct NMR spectra, allowing for their differentiation and, ultimately, the determination of the absolute configuration of the original analyte.

The Mosher Method: A Classic Example

One of the most well-known and widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The Mosher method is particularly effective for determining the absolute configuration of chiral alcohols and amines. The analyte is esterified or amidated with both (R)- and (S)-MTPA, and the ¹H NMR spectra of the resulting diastereomers are compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are then used to deduce the absolute configuration based on a conformational model of the MTPA esters/amides.

Experimental Protocol: Determination of Absolute Configuration of a Chiral Alcohol using the Mosher Method

Objective: To determine the absolute configuration of a chiral secondary alcohol.

Materials:

  • Chiral alcohol of unknown configuration

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

    • Add 5 µL of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-MTPA-Cl.

    • Cap the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in 0.5 mL of CDCl₃ for NMR analysis.

  • Preparation of the (S)-MTPA Ester:

    • Repeat the procedure described in step 1, using (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for the substituents on the chiral carbon of the alcohol.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

  • Determination of Absolute Configuration:

    • Based on the established Mosher's model, if the protons on one side of the chiral center have a positive Δδ value and the protons on the other side have a negative Δδ value, the absolute configuration can be assigned.

The Case of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Prospective Chiral Derivatizing Agent

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a commercially available chiral building block that possesses the necessary structural features to act as a chiral derivatizing agent.[7][8] Its primary amine and hydroxyl groups can be derivatized to react with chiral analytes containing carboxylic acid, acyl chloride, or other suitable functional groups. The presence of the nitropyridyl moiety is expected to induce significant anisotropic effects in the NMR spectrum of the resulting diastereomers, which is a key requirement for a good CDA.

However, a comprehensive search of the scientific literature did not yield specific studies detailing the application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol as a chiral derivatizing agent for the determination of absolute configuration. While its potential is clear from a structural standpoint, the lack of published experimental data and a validated model for correlating NMR data to absolute configuration means that its use for this purpose would require significant methods development and validation.

A Hypothesized Workflow for using (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Derivatives

Based on the principles of other CDAs, a general workflow for the application of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol can be proposed. This would involve the derivatization of its hydroxyl or amino group with a chiral analyte, for instance, a chiral carboxylic acid, to form diastereomeric esters or amides. The subsequent analysis would rely on the differential shielding/deshielding effects of the nitropyridyl ring on the protons of the analyte in the two diastereomers.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the experimental workflows and the logical steps involved in determining absolute configuration, the following diagrams have been generated using Graphviz.

G cluster_0 General Workflow for NMR-based Absolute Configuration Determination start Chiral Analyte (e.g., Alcohol, Amine) derivatization Derivatization Reaction start->derivatization cda Chiral Derivatizing Agent (CDA) (e.g., (R)- and (S)-MTPA-Cl) cda->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers nmr NMR Spectroscopic Analysis diastereomers->nmr analysis Analysis of Chemical Shift Differences (Δδ) nmr->analysis config Assignment of Absolute Configuration analysis->config

Figure 1: A generalized workflow for determining absolute configuration using a chiral derivatizing agent and NMR spectroscopy.

G cluster_1 Decision Tree for Method Selection start Start: Determine Absolute Configuration crystal Is a high-quality single crystal available? start->crystal xray Use X-ray Crystallography crystal->xray Yes chromophore Does the molecule have a suitable chromophore? crystal->chromophore No no_crystal No yes_crystal Yes ecd Consider Electronic Circular Dichroism (ECD) chromophore->ecd Yes functional_group Does the molecule have a reactive functional group (-OH, -NH2, -COOH)? chromophore->functional_group No no_chromophore No yes_chromophore Yes nmr_cda Use NMR with a Chiral Derivatizing Agent (CDA) functional_group->nmr_cda Yes vcd Consider Vibrational Circular Dichroism (VCD) functional_group->vcd No no_fg No yes_fg Yes

Figure 2: A decision tree to guide the selection of an appropriate method for determining absolute configuration based on sample properties.

Conclusion and Future Outlook

The determination of absolute configuration is a non-negotiable aspect of modern drug development. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a significant bottleneck. Spectroscopic techniques like VCD and ECD, along with NMR-based methods using chiral derivatizing agents, offer powerful and often more accessible alternatives for molecules in solution.

The continued development of new chiral derivatizing agents, such as (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, holds the promise of expanding the toolkit available to medicinal chemists. However, the adoption of any new reagent into a regulated drug development workflow necessitates rigorous validation and the establishment of a clear, predictive model. As the field advances, we can expect to see a greater integration of computational methods with experimental data to provide even more confident and efficient determination of absolute configuration, ultimately contributing to the development of safer and more effective medicines.

References

  • Enantiomerically pure chiral auxiliary agents are often used in NMR spectroscopy to facilitate the differentiation of enantiomers. Chiral derivatizing agents are covalently bound to the substrate and differences in chemical shifts of the resulting diastereomeric complexes are used in the analysis. PubMed. [Link]

  • Vibrational circular dichroism (VCD) has gained great momentum as an alternative to X-ray diffraction for reliably determining the absolute configurations of chiral molecules, and has quickly found a place in drug discovery. American Laboratory. [Link]

  • Single crystal X-ray crystallography is the most powerful structural method for the determination of the 3D structures of molecules. Springer. [Link]

  • The main strategies to determine the enantiomeric composition via NMR are the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), chiral lanthanide shift reagents (CLSRs), or chiral liquid crystals (CLCs). UNIPI. [Link]

  • X-ray crystallography is a powerful method to determine the absolute configuration of chiral molecules. It involves the crystallization of a compound and the measurement of X-ray diffraction patterns. Pure Chemistry. [Link]

  • The application of the exciton chirality method (ECM) to interpret electronic circular dichroism (ECD) spectra is a well-established and still popular approach to assign the absolute configuration (AC) of natural products, chiral organic compounds, and organometallic species. Wiley Online Library. [Link]

  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol Chemical Product Information. Finetech Industry Limited. [Link]

  • In chemistry, absolute configuration is the spatial arrangement of atoms within a molecular entity (or group) that is chiral, and its resultant stereochemical description. Wikipedia. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • In analytical chemistry, a chiral derivatizing agent (CDA), also known as a chiral resolving reagent, is a derivatization reagent that is a chiral auxiliary used to convert a mixture of enantiomers into diastereomers in order to analyze the quantities of each enantiomer present and determine the optical purity of a sample. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a chiral compound is not just a matter of quality control; it is a fundamental requirement for safety and efficacy. When an analytical method for a chiral compound is transferred between laboratories—whether from a development site to a quality control (QC) lab or between international partners—its performance must remain consistent and reliable. This guide provides an in-depth comparison of key considerations, protocols, and technologies for the successful inter-laboratory validation of these critical analytical methods.

The Imperative of Inter-laboratory Validation for Chiral Methods

Chiral molecules, or enantiomers, are mirror-image isomers that can have vastly different pharmacological and toxicological effects. The classic, tragic example of thalidomide serves as a stark reminder of why regulatory agencies mandate strict control over the stereoisomeric composition of drug substances.[1] An analytical method that cannot be successfully reproduced across different laboratories, instruments, and analysts is unsuitable for its intended purpose in a regulated environment.

The objective of an inter-laboratory validation, also known as reproducibility , is to demonstrate that a validated analytical procedure, when transferred, consistently produces equivalent results.[2][3] This process is the ultimate test of a method's robustness and reliability, providing scientific evidence that the method is fit for purpose across the entire product lifecycle.[4]

The Regulatory Framework: ICH Q2(R1) as the Foundation

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the globally recognized framework for method validation.[5][6] While the guideline is comprehensive, its application to chiral methods requires special attention to certain parameters, particularly specificity and the quantitation of the undesired enantiomer.

The core validation characteristics that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity & Range: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The agreement among a series of measurements. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).[3]

    • Reproducibility (Inter-laboratory precision): The focus of this guide, it assesses precision between different laboratories.[3][8]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Designing a Robust Inter-laboratory Validation Study

A successful inter-laboratory study hinges on a meticulously designed protocol and clear communication between the transferring and receiving laboratories.[9] Even minor differences in equipment, reagents, or interpretation of the procedure can lead to significant discrepancies.[2][10]

Key Causal Factors in Method Transfer Success:
  • Instrumentation Variability: While labs may use the same model of HPLC or SFC, differences in internal volume, detector lamp age, and calibration can affect results.[2][11] System suitability tests are crucial to mitigate this.

  • Reagent and Standard Preparation: The source and purity of solvents and modifiers, as well as the preparation and storage of standards, must be explicitly defined.

  • Column Chemistry: For chiral separations, the stationary phase is paramount. Even columns from the same manufacturer can exhibit lot-to-lot variability. It is best practice for all participating labs to use columns from the same manufacturing lot for the study.

The workflow for an inter-laboratory validation study is a systematic process designed to ensure that all variables are controlled and the results are statistically meaningful.

G cluster_originating_lab Originating Laboratory cluster_receiving_labs Receiving Laboratories (≥2) cluster_analysis Joint Analysis & Assessment Dev 1. Develop & Validate Robust Chiral Method Protocol 2. Draft Detailed Transfer Protocol Dev->Protocol Samples 3. Prepare & Distribute Identical Sample Kits Protocol->Samples Train 4. Conduct Pre-Transfer Training & Familiarization Samples->Train Protocol & Kits Execute 5. Execute Protocol & Perform System Suitability Train->Execute Report 6. Report Raw Data & Calculated Results Execute->Report Collect 7. Collect & Consolidate Data from All Labs Report->Collect Results Stats 8. Perform Statistical Analysis (e.g., ANOVA, t-test) Collect->Stats Conclusion 9. Compare Against Acceptance Criteria & Conclude Transfer Stats->Conclusion

Figure 1: Workflow for an Inter-laboratory Validation Study.

Comparing Chiral Separation Technologies for Method Transfer

The choice of analytical technology significantly impacts the ease and success of method transfer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two dominant techniques for chiral separations.

High-Performance Liquid Chromatography (HPLC): HPLC is a mature and widely implemented technology. For chiral separations, normal-phase HPLC has traditionally been the workhorse. However, the use of non-polar solvents like hexane can pose challenges in terms of solvent variability, cost, and safety.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, often considered a superior technique for chiral separations.[12][13] It uses supercritical CO2 as the primary mobile phase, which offers benefits like low viscosity and high diffusivity.[12] These properties lead to:

  • Faster Separations: Rapid equilibration and high optimal flow rates shorten run times significantly.[14]

  • Reduced Solvent Consumption: Lower use of organic solvents makes SFC a greener and more cost-effective technology.[13]

  • Superior Resolution: In many cases, SFC can provide better or equivalent enantiomeric resolution compared to HPLC under similar conditions.[14][15]

The primary challenge in transferring SFC methods is that the instrumentation is more complex than standard HPLC. Variations in back-pressure regulators and CO2 pumping systems can introduce variability between different labs.

Comparative Performance Data

The following table summarizes hypothetical but typical performance data from an inter-laboratory study comparing the transfer of an HPLC and an SFC method for determining the enantiomeric purity of a chiral active pharmaceutical ingredient (API).

Parameter Chiral HPLC Method Chiral SFC Method Comments
Run Time 25 minutes6 minutesSFC provides a >4x increase in throughput.
Resolution (Rs) between Enantiomers Lab A: 2.1Lab B: 2.0Lab C: 2.2Lab A: 2.5Lab B: 2.6Lab C: 2.4SFC often yields higher resolution due to the properties of supercritical CO2.[15]
Reproducibility of Minor Enantiomer (0.15% level) Lab A: 0.15% (RSD: 4.5%)Lab B: 0.16% (RSD: 5.1%)Lab C: 0.14% (RSD: 4.8%)Lab A: 0.15% (RSD: 3.8%)Lab B: 0.15% (RSD: 4.1%)Lab C: 0.16% (RSD: 4.3%)Both methods meet typical acceptance criteria (<15% RSD), but SFC shows slightly better precision.
Organic Solvent Consumption per Run ~35 mL (Hexane/Ethanol)~4 mL (Methanol)SFC offers significant environmental and cost savings.[13]
Robustness (Effect of ±2°C in Temp.) 4.5% change in Rs2.1% change in RsSFC methods can exhibit better thermal robustness.

Experimental Protocol: Inter-laboratory Precision (Reproducibility)

This protocol outlines the steps for conducting the reproducibility portion of an inter-laboratory validation study.

Objective: To assess the precision of the analytical method when performed in three different laboratories, using different analysts and instruments.

Materials:

  • Three identical, sealed kits of samples sent from the originating lab:

    • Reference Standard (API)

    • Racemic Mixture (50:50 of both enantiomers)

    • API sample spiked with the undesired enantiomer at the LOQ (e.g., 0.1%)

    • API sample spiked with the undesired enantiomer at the specification limit (e.g., 0.5%)

  • A single, specified lot of the chiral column.

  • The detailed, validated analytical method procedure.

  • A standardized reporting template.

Methodology:

  • Protocol Review & Training: The receiving laboratories must review the protocol and conduct a teleconference with the originating lab to clarify any ambiguities.[9]

  • Instrument Qualification: Each laboratory must confirm that their instrument (HPLC or SFC) is fully qualified (IQ/OQ/PQ).

  • System Suitability Test (SST):

    • Prepare the mobile phase and standards as specified in the method.

    • Inject the racemic mixture six replicate times.

    • Acceptance Criteria:

      • The resolution (Rs) between the enantiomers must be ≥ 2.0.[16]

      • The relative standard deviation (%RSD) of the peak areas for six injections must be ≤ 2.0%.

      • The tailing factor for each enantiomer peak must be between 0.8 and 1.5.

    • The SST must pass before proceeding to sample analysis.

  • Sample Analysis:

    • Each of the two analysts in each laboratory will prepare a fresh set of standards and samples.

    • Analyze each provided sample in triplicate (n=3).

  • Data Reporting:

    • Record all raw data, including chromatograms, peak areas, and integration parameters.

    • Calculate the percentage of the undesired enantiomer for each sample injection.

    • Use the provided template to report the mean, standard deviation, and %RSD for each set of triplicate injections.

Statistical Analysis of Results

The collected data should be analyzed to determine if the results from the different laboratories are statistically equivalent.[4][8] This typically involves:

  • Cochran's Test: To check for outliers in the variance between labs.

  • ANOVA (Analysis of Variance): To compare the means of the results from all participating laboratories to determine if there are any statistically significant differences.

The relationship between the core validation parameters demonstrates how a successful inter-laboratory study is the culmination of a well-developed method.

G cluster_method_foundation Method Foundation cluster_performance_metrics Core Performance Metrics cluster_validation_outcome Validation Outcome Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity & Range Linearity->Accuracy underpins recovery calculations Robustness Robustness Accuracy->Robustness Precision Precision (Repeatability & Intermediate) Precision->Robustness establishes baseline variability Reproducibility Reproducibility (Inter-Lab Validation) Robustness->Reproducibility is a prerequisite for successful transfer

Figure 2: Interdependence of Analytical Validation Parameters.

Conclusion and Best Practices

The inter-laboratory validation of analytical methods for chiral compounds is a rigorous but essential process for ensuring data integrity in pharmaceutical development and manufacturing. A successful transfer is not a matter of chance but the result of a well-developed, robust method and a meticulously planned validation study.

Key Takeaways for Success:

  • Develop with the End in Mind: Method development should prioritize robustness from the start, anticipating the challenges of transfer.[10][17]

  • Embrace Modern Technology: For chiral separations, SFC offers compelling advantages in speed, efficiency, and environmental impact, which can facilitate smoother and faster method transfers.[13]

  • Communication is Critical: Open and frequent communication between the transferring and receiving laboratories is non-negotiable to prevent misunderstandings and resolve issues quickly.[9]

  • Standardize Everything: From the column lot to the reporting template, standardization is key to minimizing extraneous variables and ensuring a true assessment of method reproducibility.

By adhering to these principles and leveraging the appropriate technologies, organizations can ensure that their chiral analytical methods are reliable, transferable, and capable of upholding the highest standards of drug quality and patient safety.

References

  • Altabrisa Group. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare.
  • Scribd. ICH Q2(R1)
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Statistical Methods for Method Valid
  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (1993). Journal of Pharmaceutical and Biomedical Analysis.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Diva-Portal.org.
  • Benchchem. Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.
  • Benchchem.
  • ResearchGate.
  • Lab Manager. (2025).
  • The J. Molner Company. (2025). Best Practices for Transferring Analytical Methods.
  • IABS. Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products.
  • LCGC International.
  • Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Pharmaceutical Technology. (2006). Challenges in Analytical Method Transfer.
  • QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them.
  • ResearchGate. Method Validation and Robustness Testing of an Enantioselective CE Method for Chemical Quality Control.
  • LCGC International. (2006).
  • Method Robustness Considerations for Successful Product Commercializ
  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226.
  • Lab Manager.
  • gmp-compliance.org. Reviewer Guidance.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (CAS: 115416-52-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and best practices for chemical waste management.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is crucial. While comprehensive toxicological and environmental data for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol may be limited due to its primary use in research and development, its chemical structure provides key indicators for a cautious approach. The presence of a nitro group and a pyridine ring suggests that the compound should be handled as a potentially hazardous substance.

Key Structural Features and Potential Hazards:

  • Nitro Group (-NO2): Nitroaromatic compounds can be toxic and may have explosive properties, although the latter is less common in the absence of multiple nitro groups. They are often classified as environmental hazards.

  • Pyridine Ring: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1] They are also known to be harmful to aquatic life.[2]

  • Alaninol Moiety: While alaninol itself is a relatively simple amino alcohol, its conjugation to the nitro-pyridyl system can modify its reactivity and toxicity.

Based on this structural analysis and general principles of chemical safety, (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol should be treated as a hazardous waste.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and its waste. The following PPE must be worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with solid particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of dust or vapors.
Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.[4]

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Minor Spills (in Solution):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with absorbent pads or booms.

  • Absorb the liquid with an inert absorbent material.

  • Place the contaminated absorbent into a designated hazardous waste container.

  • Decontaminate the spill area and collect cleaning materials as hazardous waste.

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Workflow

The proper disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol requires a systematic approach to ensure safety and regulatory compliance. The following workflow diagram illustrates the decision-making process and key steps.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol ppe Don Appropriate PPE start->ppe waste_container Select a Labeled, Compatible Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid For solid form collect_liquid Collect Liquid Waste (in solution) waste_container->collect_liquid For solutions segregate Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) collect_solid->segregate collect_liquid->segregate seal Securely Seal Container segregate->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Arrange for Pickup by Certified Hazardous Waste Handler saa->pickup end_node End: Proper Disposal pickup->end_node

Caption: Disposal workflow for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the collection and disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol waste.

5.1. Waste Container Selection and Labeling

  • Select a Compatible Container: Choose a container made of a material that is chemically resistant to (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and any solvents it may be dissolved in. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any other components in the waste mixture (e.g., solvents).

    • Appropriate hazard pictograms (e.g., harmful/irritant, environmental hazard).

5.2. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or contaminated solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in a designated solid hazardous waste container.

    • Ensure that solid and liquid wastes are kept separate.[6]

  • Liquid Waste:

    • Collect solutions containing (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in a designated liquid hazardous waste container.

    • Do not mix this waste stream with incompatible chemicals. Incompatible wastes include strong oxidizing agents, strong acids, and strong bases.[7] Mixing can lead to vigorous reactions or the generation of toxic fumes.

  • Contaminated Materials:

    • Any materials that have come into contact with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, such as gloves, weigh boats, and absorbent paper, should be collected in a designated solid hazardous waste container.

5.3. Interim Storage

  • Securely Seal Containers: Always keep waste containers tightly closed, except when adding waste.[3]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area.[3][7] This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from general laboratory traffic and drains.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

5.4. Final Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol or its solutions be poured down the sink.[4][8] This compound is likely harmful to aquatic organisms.

  • Arrange for Professional Disposal: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Minimization

In line with the principles of green chemistry, all researchers should strive to minimize the generation of hazardous waste.[3] Strategies include:

  • Ordering and using the smallest practical quantities of the chemical.

  • Careful planning of experiments to avoid unnecessary waste generation.

  • Considering less hazardous alternatives if scientifically viable.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste.
  • ChemicalBook. (S)-(-)-N-(5-NITRO-2-PYRIDYL)
  • American Chemical Society.
  • Fisher Scientific.
  • MSDS - Safety D
  • Fisher Scientific.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Navigating the Safe Handling of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the meticulous handling of specialized chemical reagents is a cornerstone of both safety and success. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (CAS: 115416-52-9), a compound of interest in various research and development applications.[1][2] Grounded in established safety protocols for nitroaromatic compounds, this document is designed to empower laboratory professionals with the knowledge to manage this reagent with confidence and precision.

Hazard Assessment and Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C8H11N3O3[1][2]
Molecular Weight 197.19 g/mol [1][2]
CAS Number 115416-52-9[1][2]
Physical State Solid (powder to crystal)[3]
Appearance Light yellow to yellow[3]
Melting Point 98.0 to 102.0 °C[3]

Given the presence of the nitroaromatic group, potential hazards may include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Aromatic nitro compounds have been associated with health effects such as methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[8]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7][9][10]

  • Reactivity: Nitro compounds can be reactive and should be handled with care, avoiding contact with strong oxidizing and reducing agents.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory when handling (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol to minimize exposure. The following PPE is recommended based on best practices for handling hazardous chemical compounds.[11][12]

  • Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene, to prevent skin exposure.[13] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[11]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][11] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[13]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for the safe handling of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

Preparation and Engineering Controls
  • Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[11]

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Pre-Experiment Checklist: Have all necessary equipment, reagents, and waste containers ready before starting to minimize the time spent handling the compound.

Weighing and Transfer
  • Location: Weigh the solid (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in a tared container within the chemical fume hood.[11]

  • Technique: Use appropriate tools to handle the solid, minimizing the creation of dust.

  • Transfer: Carefully transfer the compound to the reaction vessel.

During the Experiment
  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while working.[11]

Post-Experiment
  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Labeling and Storage: Properly label and store any resulting mixtures or products. Store the primary container in a cool, dry, and well-ventilated area away from incompatible substances.[13]

Emergency Procedures: Preparedness and Response

Spills
  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[14]

  • Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite. Do not use combustible materials like paper towels.[14]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[14]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[14]

Exposure
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[7][9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol and any contaminated materials must be handled as hazardous waste in accordance with institutional, local, and national regulations.[14]

Waste Segregation
  • Solid Waste: All solid waste contaminated with (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[11]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, particularly incompatible materials.[11][14]

Container and Labeling
  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is robust and compatible with the chemical.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol." Include the date and the name of the generating researcher or lab.[14]

Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of any potential leaks.[14]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials & Waste Containers prep_ppe->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Experiment transfer->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate segregate_solid Segregate Solid Waste decontaminate->segregate_solid segregate_liquid Segregate Liquid Waste decontaminate->segregate_liquid label_waste Label Hazardous Waste Container segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste spill Spill Occurs spill_contain Contain Spill spill->spill_contain spill_collect Collect Waste spill->spill_collect spill_decon Decontaminate Area spill->spill_decon exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention exposure->medical_attention

Caption: Workflow for the safe handling and disposal of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • (S)-(-)-N-(5-NITRO-2-PYRIDYL)ALANINOL - Safety Data Sheet. ChemicalBook.
  • MSDS - Safety Data Sheet.
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | 115416-52-9. TCI Chemicals.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | CAS: 115416-52-9 | Chemical Product.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Safety Data Sheet: L-Alaninol. Carl ROTH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Personal Protective Equipment. US EPA.
  • (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. PureSynth.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard.
  • (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, 1 gram.
  • Nitro Compounds. Environmental Health & Safety.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.